NH-bis(PEG2-propargyl)
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-7-16-11-13-18-9-5-15-6-10-19-14-12-17-8-4-2/h1-2,15H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCVRXSOWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130623 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-83-8 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to NH-bis(PEG2-propargyl): A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH-bis(PEG2-propargyl) is a versatile, heterobifunctional linker molecule that is increasingly utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring two terminal propargyl groups and a central secondary amine, allows for a modular and efficient approach to the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of NH-bis(PEG2-propargyl), with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a representative PROTAC synthesis workflow are presented, alongside key quantitative data and visualizations to facilitate its practical implementation in a research setting.
Introduction
NH-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation applications.[1][2] The molecule consists of a central secondary amine from which two polyethylene glycol chains of two ethylene (B1197577) oxide units each extend, terminating in chemically reactive propargyl groups.[2] This structure provides a flexible and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3]
The key features of NH-bis(PEG2-propargyl) are its dual functionalities:
-
Two Terminal Propargyl Groups: These alkyne groups are primed for highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable ligation of azide-modified molecules.[1][4][5]
-
A Central Secondary Amine: This nucleophilic amine serves as a versatile handle for conjugation to molecules bearing carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl groups through amide bond formation.[2]
This dual reactivity makes NH-bis(PEG2-propargyl) an ideal building block for creating heterobifunctional molecules, such as PROTACs, where a target protein ligand and an E3 ubiquitin ligase ligand are joined by a linker.[1][6]
Physicochemical and Chemical Properties
A summary of the key properties of NH-bis(PEG2-propargyl) is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanamine | N/A |
| Molecular Formula | C₁₄H₂₃NO₄ | [1][2] |
| Molecular Weight | 269.34 g/mol | [1] |
| CAS Number | 2100306-83-8 | [2] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Purity | ≥95% (commercially available) | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [2] |
| Storage Conditions | Store at -20°C, protect from light. For long-term storage (up to 6 months), -80°C is recommended. | [1] |
| SMILES | C#CCOCCOCCNCCOCCOCC#C | [6] |
Synthesis
Applications in Bioconjugation and PROTAC Development
The primary application of NH-bis(PEG2-propargyl) is as a linker in the construction of PROTACs.[1][6] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The general strategy for synthesizing a PROTAC using NH-bis(PEG2-propargyl) involves a modular approach:
-
Attachment of the first ligand: The central amine of NH-bis(PEG2-propargyl) is typically reacted with a carboxylic acid or activated ester derivative of either the POI ligand or the E3 ligase ligand to form a stable amide bond.
-
Attachment of the second ligand: The two terminal propargyl groups are then available to react with an azide-modified version of the second ligand via CuAAC "click" chemistry. The bifunctional nature of the propargyl end allows for the potential attachment of two molecules of the second ligand, or for the creation of more complex architectures.
This modularity allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize for ternary complex formation and potent protein degradation.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of an azide-containing molecule to one of the propargyl groups of NH-bis(PEG2-propargyl).
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Reaction solvent (e.g., DMSO, DMF, or a mixture with water)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of NH-bis(PEG2-propargyl) in the chosen reaction solvent.
-
Prepare a stock solution of the azide-containing molecule in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the TBTA or THPTA ligand in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the NH-bis(PEG2-propargyl) stock solution.
-
Add the azide-functionalized molecule stock solution (typically 1.1-1.5 equivalents relative to the propargyl groups).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA or THPTA stock solution (typically 0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the CuSO₄ stock solution (typically 0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (typically 0.1-1.0 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired conjugate.
-
Representative Workflow for PROTAC Synthesis
This workflow outlines the steps for synthesizing a PROTAC where a POI ligand is attached to the central amine of NH-bis(PEG2-propargyl), followed by the attachment of an E3 ligase ligand to the terminal propargyl groups.
Step 1: Conjugation of POI Ligand to the Central Amine
-
Activation of POI Ligand: If the POI ligand has a carboxylic acid, it should be activated. A common method is to react the carboxylic acid with a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).
-
Coupling Reaction: To the activated POI ligand solution, add a solution of NH-bis(PEG2-propargyl) (typically 1.0-1.2 equivalents) in anhydrous DMF.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the intermediate by LC-MS.
-
Purification: Upon completion, the reaction is worked up (e.g., by aqueous extraction) and the intermediate product is purified by preparative HPLC.
Step 2: Conjugation of E3 Ligase Ligand via CuAAC
-
Reaction Setup: Following the general CuAAC protocol described in section 5.1, use the purified intermediate from Step 1 as the alkyne-containing component.
-
Addition of Azide-Modified E3 Ligase Ligand: Add the azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to the reaction mixture.
-
Reaction and Purification: Initiate the click reaction and monitor its progress. Once complete, purify the final PROTAC molecule using preparative HPLC.
-
Characterization: Characterize the final purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Chemical Structure of NH-bis(PEG2-propargyl)
Caption: Chemical structure of NH-bis(PEG2-propargyl).
General Workflow for PROTAC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
In-Depth Technical Guide to NH-bis(PEG2-propargyl): A Bifunctional Linker for Advanced Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH-bis(PEG2-propargyl), a versatile bifunctional linker. It is primarily intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are engaged in the synthesis of complex biomolecular conjugates, with a particular focus on the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
NH-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed with a unique trifunctionality. Its structure consists of a central secondary amine from which two polyethylene glycol chains extend, each terminated with a propargyl group. This architecture provides three points for potential chemical modification, enabling sophisticated molecular assemblies.
The fundamental properties of NH-bis(PEG2-propargyl) are summarized in the table below, compiled from various chemical suppliers.[1][2]
| Property | Value |
| Chemical Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2100306-83-8 |
| Appearance | Light yellow to yellow viscous liquid |
| Purity | Typically >95-98% |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| SMILES | C#CCOCCOCCNCCOCCOCC#C |
| Storage Conditions | -20°C, protect from light |
The key structural features that dictate the reactivity and utility of this linker are:
-
Two Terminal Propargyl Groups: These alkyne functionalities are specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] This allows for the efficient and specific covalent linkage to molecules bearing an azide (B81097) group, forming a stable triazole ring.
-
A Central Secondary Amine: This nucleophilic amine serves as a reactive handle for standard amide bond formation with carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds.[2]
This dual reactivity allows for a modular and flexible approach to the synthesis of heterobifunctional molecules like PROTACs.
Application in PROTAC Synthesis: A Logical Workflow
The primary application of NH-bis(PEG2-propargyl) is as a linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The synthesis of a PROTAC using this linker generally follows a logical workflow where the different reactive handles of the linker are addressed in a stepwise manner.
Caption: Logical workflow for PROTAC synthesis.
Experimental Protocols
Step 1: Amide Bond Formation with the Central Amine
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the central amine of NH-bis(PEG2-propargyl).
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand
-
NH-bis(PEG2-propargyl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-propargyl) (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the E3 Ligand-Linker conjugate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl groups of the E3 Ligand-Linker conjugate and an azide-functionalized POI ligand.
Materials:
-
E3 Ligand-Linker conjugate (from Step 1)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of t-BuOH and water, or DMSO)
Procedure:
-
In a reaction vial, dissolve the E3 Ligand-Linker conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).
-
Degas the reaction mixture containing the linker and POI ligand by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.
-
To the stirred reaction mixture, add the sodium ascorbate solution (0.5-1.0 equivalent per alkyne group).
-
Immediately follow with the addition of the CuSO₄·5H₂O solution (0.1-0.2 equivalents per alkyne group).
-
Stir the reaction at room temperature for 1-24 hours. The reaction mixture may change color. Monitor the formation of the triazole product by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase as described in the previous protocol.
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathways and Experimental Workflows
As a synthetic linker, NH-bis(PEG2-propargyl) does not directly participate in cellular signaling pathways. However, the PROTACs synthesized using this linker are designed to hijack the Ubiquitin-Proteasome System (UPS). The general mechanism of action for a PROTAC is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
An essential experimental workflow to validate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context, typically via Western blotting.
Caption: Experimental workflow for Western blot analysis.
References
An In-depth Technical Guide to the NH-bis(PEG2-propargyl) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NH-bis(PEG2-propargyl) linker is a versatile, trifunctional molecule increasingly utilized in the fields of bioconjugation, proteomics, and drug development. Its unique structure, featuring two terminal propargyl groups and a central secondary amine, allows for the covalent linkage of multiple molecular entities. This guide provides a comprehensive overview of its properties, potential applications, and detailed, representative experimental protocols.
Notably, a comprehensive search of peer-reviewed scientific literature did not yield specific studies citing the use of the NH-bis(PEG2-propargyl) linker by its CAS number (2100306-83-8). Therefore, the experimental protocols provided herein are representative methodologies for the chemical reactions it is designed to undergo.
Core Properties
The NH-bis(PEG2-propargyl) linker is a polyethylene (B3416737) glycol (PEG)-based molecule. The PEG spacers enhance its solubility in aqueous and organic solvents, a valuable attribute in bioconjugation reactions.[1]
Physicochemical Characteristics
A summary of the key quantitative data for the NH-bis(PEG2-propargyl) linker is presented in Table 1. This information has been compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 2100306-83-8 | [1][2][3][4] |
| Molecular Formula | C14H23NO4 | [1][4] |
| Molecular Weight | 269.34 g/mol | [1][5] |
| Purity | Typically >95% or >98% | [1][4] |
| Appearance | White to off-white solid or oil | Generic |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[5] | Generic |
Chemical Reactivity and Applications
The trifunctional nature of the NH-bis(PEG2-propargyl) linker allows for a modular approach to synthesizing complex molecular constructs. Its primary applications are in the assembly of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[2][5]
-
Propargyl Groups: The two terminal alkyne (propargyl) groups are reactive towards azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][5] This reaction forms a stable triazole linkage.
-
Secondary Amine: The central secondary amine can form a stable amide bond with carboxylic acids, activated esters (such as NHS esters), and acyl chlorides.[1]
This dual reactivity allows for the sequential or orthogonal conjugation of different molecules. For instance, the amine can be reacted first, followed by the "clicking" of two other molecules to the propargyl groups.
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving the NH-bis(PEG2-propargyl) linker.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule to one or both of the propargyl groups of the linker.
Materials:
-
NH-bis(PEG2-propargyl) linker
-
Azide-containing molecule(s) of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Dissolve the NH-bis(PEG2-propargyl) linker in the chosen solvent system.
-
Dissolve the azide-containing molecule(s) in the same solvent system. A slight excess (1.1 to 1.5 equivalents per alkyne) of the azide (B81097) is often used.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and TBTA.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the NH-bis(PEG2-propargyl) linker and the azide-containing molecule(s).
-
Add the TBTA solution (typically 0.1 equivalents relative to copper).
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of Reaction:
-
Add the CuSO4 solution (typically 0.01 to 0.1 equivalents).
-
Add a freshly prepared solution of sodium ascorbate (typically 0.1 to 1.0 equivalents).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.
-
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule to the secondary amine of the linker.
Materials:
-
NH-bis(PEG2-propargyl) linker
-
Carboxylic acid-containing molecule of interest
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like NHS)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Nitrogen or Argon atmosphere
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA).
-
Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.
-
-
Reaction Setup:
-
Dissolve the NH-bis(PEG2-propargyl) linker (typically 1.0 to 1.2 equivalents) in the anhydrous solvent.
-
Add the solution of the linker to the activated carboxylic acid mixture.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine) to remove excess reagents and byproducts.
-
The organic layer is then dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or preparative HPLC.
-
Visualizations
General Workflow for CuAAC Reaction
Caption: A diagram illustrating the general experimental workflow for a CuAAC reaction.
General Workflow for Amide Bond Formation
Caption: A diagram showing the general workflow for forming an amide bond.
Conclusion
References
In-Depth Technical Guide to NH-bis(PEG2-propargyl): A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of NH-bis(PEG2-propargyl), a bifunctional linker molecule pivotal in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
NH-bis(PEG2-propargyl), also known as bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine, is a versatile chemical tool in bioconjugation and medicinal chemistry. Its structure features a central secondary amine and two polyethylene (B3416737) glycol (PEG) chains, each terminated with a propargyl group. This arrangement allows for a modular and efficient approach to synthesizing complex molecular architectures.
| Property | Value |
| Chemical Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2100306-83-8 |
| SMILES | C#CCOCCOCCNCCOCCOCC#C |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
Application in PROTAC Synthesis: A Logical Workflow
NH-bis(PEG2-propargyl) is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC using this linker generally follows a logical workflow where the central amine and the terminal propargyl groups are functionalized in a stepwise manner.
PROTAC Synthesis Workflow
Experimental Protocols
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
This step involves the formation of an amide bond between the central secondary amine of NH-bis(PEG2-propargyl) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).
Materials:
-
NH-bis(PEG2-propargyl)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
To this activated mixture, add a solution of NH-bis(PEG2-propargyl) (1.2 equivalents) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the E3 ligase-linker intermediate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Protein of Interest (POI) Ligand
This step involves the "click" reaction between the two terminal propargyl groups of the E3 ligase-linker intermediate and an azide-functionalized ligand for the protein of interest.
Materials:
-
E3 ligase-linker intermediate from Step 1
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
A suitable solvent system (e.g., a mixture of t-butanol and water)
Procedure:
-
In a reaction vessel, dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the azide-functionalized POI ligand (2.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in water.
-
Add the copper catalyst solution to the reaction mixture containing the linker and the POI ligand.
-
Initiate the click reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by LC-MS.
-
Upon completion, the final PROTAC product is purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final PROTAC are confirmed by analytical techniques such as NMR and high-resolution mass spectrometry (HRMS).
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
PROTAC-Mediated Degradation
This guide provides a foundational understanding of NH-bis(PEG2-propargyl) for its application in advanced drug discovery. Researchers are encouraged to consult specific literature for detailed protocols tailored to their unique molecules of interest.
Navigating the Solubility Landscape of a Key PROTAC Linker: A Technical Guide to NH-bis(PEG2-propargyl)
For Immediate Release
A Deep Dive into the Physicochemical Properties of a Versatile PROTAC Linker for Enhanced Drug Development
This technical guide provides an in-depth analysis of the solubility of NH-bis(PEG2-propargyl), a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for its application in PROTAC synthesis.
Introduction to NH-bis(PEG2-propargyl)
NH-bis(PEG2-propargyl) is a valuable chemical tool employed as a linker in the synthesis of PROTACs.[1] These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[1] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[2] The terminal propargyl groups provide reactive handles for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to molecules containing azide (B81097) groups.[1]
Solubility Profile of NH-bis(PEG2-propargyl)
Understanding the solubility of NH-bis(PEG2-propargyl) is paramount for its effective use in synthesis and for the formulation of the final PROTAC drug candidate. Based on available data from chemical suppliers, the qualitative and quantitative solubility of NH-bis(PEG2-propargyl) is summarized below.
Table 1: Qualitative Solubility of NH-bis(PEG2-propargyl)
| Solvent | Solubility |
| Water | Soluble[3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][4][5][6] |
| Dichloromethane (DCM) | Soluble[3][4][5][6] |
| Dimethylformamide (DMF) | Soluble[3][4][5][6] |
Table 2: Quantitative Solubility of NH-bis(PEG2-propargyl)
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (185.64 mM) | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[7] |
Experimental Protocol: Determining the Solubility of NH-bis(PEG2-propargyl)
The following is a detailed protocol for the experimental determination of the solubility of NH-bis(PEG2-propargyl) using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
NH-bis(PEG2-propargyl)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as PEG linkers may lack a strong UV chromophore).[][9][10]
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of NH-bis(PEG2-propargyl) to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][12][13]
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.[11]
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[11]
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of NH-bis(PEG2-propargyl) of known concentrations in the test solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the detector response against the concentration.
-
Sample Analysis: Inject the filtered supernatant (saturated solution) into the HPLC system.
-
Concentration Determination: Using the calibration curve, determine the concentration of NH-bis(PEG2-propargyl) in the saturated solution. This concentration represents the solubility of the compound in that specific solvent at the tested temperature.
-
Application in PROTAC Synthesis: A Visualized Workflow
NH-bis(PEG2-propargyl) serves as a central building block in the modular synthesis of PROTACs, often employing "click chemistry" for its efficiency and specificity. The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this linker.
This workflow highlights the sequential conjugation of the E3 ligase ligand and the POI ligand to the NH-bis(PEG2-propargyl) linker. The "click chemistry" step provides a robust and high-yielding reaction for the final coupling.[14][15][16][17][18]
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility as described in the protocol section.
Conclusion
NH-bis(PEG2-propargyl) is a linker of significant interest in the rapidly advancing field of PROTAC-mediated protein degradation. A thorough understanding of its solubility in various pharmaceutically relevant solvents is crucial for its successful application. This guide provides a summary of the currently available solubility data and a detailed, adaptable experimental protocol to empower researchers to determine solubility in their specific systems. The visualized workflows for both PROTAC synthesis and solubility determination offer a clear and logical guide for laboratory practice. Further quantitative studies are encouraged to build a more comprehensive public database of the solubility of this and other important PROTAC linkers.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]
- 3. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 4. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]
- 5. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 6. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Technical Guide for NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for NH-bis(PEG2-propargyl), a versatile heterobifunctional linker crucial for advanced bioconjugation, chemical biology, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines key technical data, commercial availability, and detailed experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Core Compound Overview
NH-bis(PEG2-propargyl) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring two terminal propargyl (alkyne) groups and a central secondary amine. This unique structure allows for the dual functionalization of molecules. The terminal alkynes readily participate in "click chemistry" reactions with azide-bearing molecules to form stable triazole linkages. The secondary amine provides a nucleophilic site for conjugation to electrophiles such as carboxylic acids, activated NHS esters, and carbonyls. The PEG spacers enhance the solubility and bioavailability of the resulting conjugates.[1][2][3] Its primary application lies in the synthesis of complex molecular architectures, including PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[4]
Commercial Availability
A number of chemical suppliers offer NH-bis(PEG2-propargyl) for research and development purposes. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison and procurement.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | BP-40706 | 2100306-83-8 | C₁₄H₂₃NO₄ | 269.3 | 98% |
| Cenmed | C007B-376840 | 2100306-83-8 | C₁₄H₂₃NO₄ | 269.3 | >98% |
| AxisPharm | AP12361 | 2100306-83-8 | C₁₄H₂₃NO₄ | 269.34 | ≥95% |
| Precise PEG | AG-7345 | 2100306-83-8 | C₁₄H₂₃NO₄ | 269.3 | >96% |
| MedchemExpress | HY-140088 | 2100306-83-8 | C₁₄H₂₃NO₄ | 269.34 | Not Specified |
| Immunomart | HY-140088 | 2100306-83-8 | C₁₄H₂₃NO₄ | 269.34 | 95.21% |
| RuiaoBio | Not Specified | 2100306-83-8 | C₁₄H₂₃NO₄ | Not Specified | Not Specified |
Experimental Protocols
The following is a detailed methodology for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using NH-bis(PEG2-propargyl) to conjugate two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃). This protocol is adapted from established bioconjugation procedures.
Materials and Reagents:
-
NH-bis(PEG2-propargyl)
-
Molecule A-N₃ (e.g., an azide-modified peptide or small molecule)
-
Molecule B-N₃ (e.g., an azide-modified protein or another small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NH-bis(PEG2-propargyl) in DMSO.
-
Prepare 10 mM stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent (e.g., water, DMSO, or buffer).
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following reagents in the specified order:
-
Molecule A-N₃ (to a final concentration of 1 mM)
-
Molecule B-N₃ (to a final concentration of 1 mM)
-
NH-bis(PEG2-propargyl) (to a final concentration of 1.2 mM, a slight excess)
-
PBS buffer to bring the reaction to 80% of the final volume.
-
-
Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Vortex briefly to mix.
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Conditions:
-
Gently vortex the reaction mixture for 30 seconds.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours.
-
The reaction can be monitored by techniques such as LC-MS or SDS-PAGE to assess the formation of the conjugate.
-
-
Purification:
-
Upon completion, the desired conjugate can be purified from unreacted components and catalyst using an appropriate method based on the properties of the conjugate. Common purification techniques include size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.
-
Visualizations
Chemical Structure and Reactivity
The following diagram illustrates the chemical structure of NH-bis(PEG2-propargyl), highlighting its reactive functional groups.
Caption: Structure of NH-bis(PEG2-propargyl) with its reactive groups.
Experimental Workflow for Bioconjugation
This diagram outlines a general experimental workflow for using NH-bis(PEG2-propargyl) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link two azide-containing molecules.
Caption: General workflow for CuAAC bioconjugation.
References
Safety and Handling of NH-bis(PEG2-propargyl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling NH-bis(PEG2-propargyl).
Introduction
NH-bis(PEG2-propargyl) is a versatile bifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a central secondary amine and two terminal propargyl groups, enabling covalent linkage to various biomolecules and synthetic constructs. The propargyl groups are designed for "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the amino group can react with entities like carboxylic acids or activated NHS esters.[2]
This guide provides a comprehensive overview of the known safety information and recommended handling procedures for NH-bis(PEG2-propargyl) to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
The hazard classification for NH-bis(PEG2-propargyl) can vary between suppliers. It is crucial to consult the specific SDS provided with your product. The following table summarizes the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Source |
| Acute Toxicity, Oral | Category 4 | [3] |
| Acute Aquatic Toxicity | Category 1 | [3] |
| Chronic Aquatic Toxicity | Category 1 | [3] |
Table 2: Hazard Statements and Signal Words
| Signal Word | Hazard Statement(s) | Source |
| Warning | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
Note: Some suppliers may classify this compound as not hazardous.[4] Due to the conflicting classifications, it is prudent to handle the compound with care, assuming the more stringent hazard classification is applicable.
General Safety and Handling Precautions
The presence of terminal alkyne (propargyl) groups necessitates specific safety measures. Terminal alkynes can form explosive metal acetylides with certain heavy metals, such as copper(I), silver, and mercury. While copper(I) is a catalyst for the intended click reaction, it is crucial to follow established protocols to avoid the formation and accumulation of potentially explosive byproducts. Many terminal alkynes are also flammable.
Table 3: Precautionary Statements
| Type | Precautionary Statement(s) | Source |
| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. | [3] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. | [3] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Experimental Protocols and Handling Workflow
Adherence to a strict workflow is essential for the safe handling of NH-bis(PEG2-propargyl). The following diagram outlines a general laboratory workflow from receiving to disposal.
Caption: General laboratory workflow for NH-bis(PEG2-propargyl).
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling NH-bis(PEG2-propargyl).
Table 4: Recommended Personal Protective Equipment
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or in case of spills. |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
Table 5: Storage Conditions
| Form | Recommended Temperature | Additional Notes | Source |
| Powder/Solid | -20°C | Keep container tightly sealed in a cool, well-ventilated area. | [2][3] |
| In Solvent | -80°C | Protect from light. Use within 6 months. | [1] |
The compound is shipped at ambient temperature.[2]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. Avoid breathing vapors, mist, or gas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[3]
-
Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite). Collect the absorbed material in a tightly closed container for disposal. Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area.[3][4]
First Aid Measures
Table 6: First Aid Procedures
| Exposure Route | Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3] |
| Skin Contact | Remove contaminated clothing and shoes. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation persists. | [3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Call a physician or poison control center immediately. | [3] |
Reactivity and Chemical Properties
The utility of NH-bis(PEG2-propargyl) stems from its distinct reactive sites. Understanding this reactivity is key to its safe and effective use.
Caption: Key reactive pathways of NH-bis(PEG2-propargyl).
Table 7: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃NO₄ | [2] |
| Molecular Weight | 269.34 g/mol | [1] |
| Appearance | Viscous Liquid | [1] |
| Color | Light yellow to yellow | [1] |
| Purity | >96-98% | [2][5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[3]
-
Specific Hazards: During combustion, irritant fumes may be emitted.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]
Toxicological Information
Detailed toxicological studies for NH-bis(PEG2-propargyl) are not widely available in the public domain. The classification of "Acute toxicity, Oral (Category 4)" indicates that it may be harmful if swallowed.[3] As with any chemical for which full toxicological data is not available, it should be handled with care, and exposure should be minimized.
Conclusion
NH-bis(PEG2-propargyl) is a valuable tool in modern chemical biology and drug development. Its safe and effective use hinges on a thorough understanding of its potential hazards, particularly those associated with its propargyl groups, and strict adherence to recommended handling, storage, and disposal protocols. Researchers must always consult the latest supplier-specific SDS and perform a risk assessment before commencing work.
References
The Lynchpin of Bio-conjugation: A Technical Guide to the Mechanism of Action of NH-bis(PEG2-propargyl) in Click Chemistry
For Immediate Release
A Deep Dive into the Bifunctional Linker Enabling Next-Generation Bioconjugates and Proteolysis Targeting Chimeras (PROTACs)
This technical guide provides an in-depth analysis of the mechanism of action of NH-bis(PEG2-propargyl), a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker, in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of bioconjugation, proteomics, and targeted protein degradation.
Introduction: The Role of Bifunctional Linkers in Modern Drug Discovery
The advent of click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures.[1][2] Among the most powerful tools in this armamentarium is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the rapid and efficient formation of a stable triazole linkage from an azide (B81097) and a terminal alkyne.[3] Bifunctional linkers, such as NH-bis(PEG2-propargyl), are pivotal in this arena, offering a modular approach to covalently connect two distinct molecular entities.[4] This is particularly relevant in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where a bifunctional molecule is designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular ubiquitin-proteasome system to induce the degradation of the target protein.[5][6]
NH-bis(PEG2-propargyl) is a versatile reagent featuring two terminal propargyl groups, which serve as the alkyne functionalities for CuAAC reactions.[7][8][9] These are connected to a central secondary amine via two diethylene glycol (PEG2) spacers. This structure allows for the conjugation of two azide-containing molecules. The PEG spacers enhance the solubility and can influence the physicochemical properties of the final conjugate.[8] The central amine also presents an additional point for chemical modification.
Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core function of the propargyl groups on NH-bis(PEG2-propargyl) is to participate in the CuAAC reaction. This reaction is not a simple thermal cycloaddition but a copper-catalyzed process with a significantly accelerated rate and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1] The catalytic cycle, illustrated below, proceeds through several key steps:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of a copper(I) catalyst to the terminal alkyne of the propargyl group. This interaction lowers the pKa of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate. This is the rate-determining step of the reaction.
-
Activation of the Azide: The azide-containing molecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to stabilize the Cu(I) oxidation state and prevent its disproportionation, thereby enhancing the reaction efficiency.[10]
Quantitative Data and Reaction Parameters
While specific kinetic data for NH-bis(PEG2-propargyl) is not extensively published, the reactivity of propargyl groups in CuAAC is well-documented. The reaction rates are influenced by factors such as the nature of the substituents, the solvent, the copper source, and the ligand used. Below are representative data for CuAAC reactions involving propargyl derivatives, which can serve as a baseline for experimental design.
| Parameter | Value | Conditions | Reference |
| Reaction Time | 15-60 min | Room Temperature, Aqueous Buffer | [11] |
| Typical Yield | > 95% | Optimized conditions | [12] |
| Second-order rate constant (k2) | ~0.13 M⁻¹s⁻¹ (for a model system) | pH 7.0 | [11] |
| Catalyst Loading | 1-5 mol% | Standard Protocol | General Knowledge |
| Ligand to Copper Ratio | 1:1 to 5:1 | Bioconjugation | [10] |
Table 1. Representative Reaction Parameters for CuAAC with Propargyl Compounds.
Experimental Protocols
The bifunctionality of NH-bis(PEG2-propargyl) makes it an ideal linker for the synthesis of PROTACs, where it can conjugate an azide-modified E3 ligase ligand and an azide-modified target protein ligand.
General Protocol for the Synthesis of a PROTAC using NH-bis(PEG2-propargyl)
This protocol outlines a two-step sequential CuAAC reaction.
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-functionalized Ligand 1 (e.g., for target protein)
-
Azide-functionalized Ligand 2 (e.g., for E3 ligase)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Step 1: First Click Reaction a. Dissolve NH-bis(PEG2-propargyl) (1 equivalent) and Azide-functionalized Ligand 1 (1.1 equivalents) in the chosen solvent. b. In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water. c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water. e. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS. f. Upon completion, purify the mono-conjugated product by HPLC.
-
Step 2: Second Click Reaction a. Dissolve the purified mono-conjugated product (1 equivalent) and Azide-functionalized Ligand 2 (1.2 equivalents) in the chosen solvent. b. Repeat steps 1b-1d to perform the second click reaction. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC molecule by HPLC.
Conclusion
NH-bis(PEG2-propargyl) serves as a highly effective and versatile bifunctional linker for the copper(I)-catalyzed azide-alkyne cycloaddition reaction. Its dual propargyl functionalities, coupled with the benefits of PEGylation, make it an invaluable tool for the construction of complex bioconjugates and, notably, for the synthesis of PROTACs. A thorough understanding of the CuAAC mechanism and careful optimization of reaction parameters are key to harnessing the full potential of this powerful chemical entity in the advancement of drug discovery and chemical biology.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symeres.com [symeres.com]
- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 9. Alkyne | BroadPharm [broadpharm.com]
- 10. scispace.com [scispace.com]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of Propargyl Groups on NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NH-bis(PEG2-propargyl) in Modern Synthesis
NH-bis(PEG2-propargyl) is a versatile, homobifunctional crosslinker featuring a central secondary amine and two polyethylene (B3416737) glycol (PEG) arms, each terminated by a reactive propargyl group.[1][2] This structure is of significant interest in chemical biology, materials science, and drug development, particularly in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5]
The key to its utility lies in the reactivity of its terminal alkyne (propargyl) groups. These groups serve as handles for highly specific and efficient covalent bond formation. The PEG2 linkers enhance aqueous solubility and provide spatial separation between conjugated molecules, which is often crucial for maintaining biological activity.[6] This guide provides a detailed overview of the primary reactions involving the propargyl groups of this linker, complete with experimental considerations and quantitative data.
Molecular Structure:
-
Formula: C14H23NO4
-
Molecular Weight: 269.3 g/mol
-
Core Structure: A central secondary amine (NH) provides a potential third point for functionalization.
-
Arms: Two identical (bis) arms, each composed of a di-ethylene glycol (PEG2) spacer and a terminal propargyl group (-CH2-C≡CH).[2]
The homobifunctional nature of this reagent, possessing two identical reactive groups, allows it to link two similar functional groups, making it invaluable for studying protein-protein interactions, stabilizing structures, and creating multi-subunit complexes.[7]
Core Reactivity of the Propargyl Group
The terminal alkyne of the propargyl group offers two primary modes of reactivity: cycloaddition reactions across the triple bond and reactions involving the weakly acidic terminal proton.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction for propargyl groups in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][6][9] This reaction forms a stable 1,2,3-triazole ring by covalently joining an alkyne with an azide (B81097). Its high efficiency, specificity, and biocompatibility make it a preferred method for conjugating molecules in complex biological environments.[10]
Key Features:
-
High Yields: The reaction often proceeds to near-quantitative completion.[10]
-
Specificity: The azide and alkyne groups are largely inert to biological functional groups, ensuring minimal side reactions.
-
Mild Conditions: CuAAC can be performed in aqueous solutions, at room temperature, and across a range of pH values, which is crucial for maintaining the integrity of biomolecules.[11]
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Effective even at low concentrations, crucial for biomolecule labeling.[10] |
| Copper(I) Source | 50 µM - 1 mM | Typically from CuSO4 with a reducing agent (e.g., sodium ascorbate).[11] |
| Cu:Ligand Ratio | 1:5 | A copper-binding ligand (e.g., THPTA, TBTA) is used to stabilize Cu(I) and protect biomolecules.[11] |
| Reducing Agent | 5-10 fold excess over Cu(II) | Sodium ascorbate (B8700270) is the most common choice to reduce Cu(II) to the active Cu(I) state.[11] |
| Reaction Time | 1 - 12 hours | Highly dependent on concentration, temperature, and the specific reactants. |
| Typical Yields | >90% | Yields are consistently high when protocols are optimized.[10] |
This protocol outlines a general procedure for conjugating an azide-containing molecule (e.g., a protein, fluorescent dye) to NH-bis(PEG2-propargyl).
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of NH-bis(PEG2-propargyl) in DMSO or water.[2]
-
Prepare fresh stock solutions of:
-
Copper(II) Sulfate (CuSO4) in water.
-
A copper-stabilizing ligand (e.g., THPTA) in water.
-
Sodium Ascorbate in water.
-
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-containing molecule and the NH-bis(PEG2-propargyl) linker in the desired molar ratio.
-
Add the copper ligand to the mixture.
-
Initiate the reaction by adding the CuSO4 solution, followed immediately by the sodium ascorbate solution. The final concentration of copper is typically between 50 and 500 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be performed with gentle agitation.
-
-
Purification:
-
Remove excess copper and reagents using a desalting column, dialysis, or size-exclusion chromatography, depending on the nature of the conjugated product.
-
Caption: Workflow for a typical CuAAC bioconjugation experiment.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][12][13] This reaction is catalyzed by palladium and co-catalyzed by copper(I).[14] It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers. For NH-bis(PEG2-propargyl), this reaction allows for the direct attachment of aromatic or vinylic moieties.
Key Features:
-
Versatility: Couples with a wide range of aryl/vinyl iodides, bromides, and triflates.
-
Mild Conditions: Many modern protocols operate at or near room temperature.[14]
-
Functional Group Tolerance: The reaction is compatible with many functional groups, making it suitable for late-stage synthesis.[15]
| Parameter | Typical Value/Condition | Notes |
| Palladium Catalyst | 1-5 mol% (e.g., Pd(PPh3)4, PdCl2(PPh3)2) | Pd(PPh3)2Cl2 is often more stable and soluble.[13][15] |
| Copper(I) Co-catalyst | 1-10 mol% (e.g., CuI) | Essential for the catalytic cycle in traditional protocols.[15] |
| Base | 2-3 equivalents (e.g., Et3N, DIPEA) | An amine base is required to neutralize the HX byproduct.[8][12] |
| Solvent | Anhydrous THF, DMF, or Amine | Anhydrous and anaerobic conditions are often required for optimal results.[12] |
| Temperature | Room Temperature to 80°C | Mild conditions are a key advantage of this reaction.[8][14] |
| Typical Yields | 70-95% | Yields are generally high for a broad range of substrates. |
-
Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq.), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 eq.), and the copper(I) iodide (CuI, 0.04 eq.).
-
-
Reagent Addition:
-
Add anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 3.0 eq.).
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add NH-bis(PEG2-propargyl) (0.5 eq. to couple both arms, or >2.0 eq. to couple one arm) via syringe.
-
-
Reaction:
-
Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for a typical Sonogashira coupling experiment.
Other Relevant Reactions
While CuAAC and Sonogashira coupling are the most common, the propargyl groups can participate in other transformations.
-
Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne.[16] It is catalyzed by copper(I) salts in the presence of an oxidant like O2.[17] For a bifunctional molecule like NH-bis(PEG2-propargyl), this reaction can lead to either intramolecular cyclization or intermolecular polymerization, which can be useful for forming hydrogels or other polymeric materials. It is important to note that Glaser coupling can be an undesired side reaction during CuAAC if conditions are not carefully controlled (e.g., if an excess of oxidant is present).[18][19]
-
Mannich Reaction: This is a three-component reaction involving an alkyne, an aldehyde (like formaldehyde), and a secondary amine.[20][21] It results in the formation of a propargylamine. While the central amine of the linker itself could participate, the terminal alkynes can react with an external aldehyde and amine to add further complexity to the molecule.[22][23]
Applications and Logical Relationships
The bifunctional nature of NH-bis(PEG2-propargyl) makes it a powerful tool for linking molecular components.
-
Crosslinking: It can be used to crosslink two azide-containing molecules, forming a bridge. This is useful in creating hydrogels or stabilizing protein complexes.
-
Multivalent Scaffolds: The linker can be used to attach two copies of a targeting ligand (e.g., a peptide or small molecule) to create a bivalent construct, which can lead to enhanced binding affinity and selectivity through the avidity effect.
-
PROTAC Synthesis: In PROTAC development, linkers are crucial for connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3] The dual propargyl groups allow for a modular synthesis where two different azide-containing ligands can be "clicked" on, or the central amine can be used as an alternative attachment point.[1][4]
References
- 1. NH-bis(PEG2-propargyl) | 2100306-83-8 [chemicalbook.com]
- 2. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of Linkers in Chemical Biology [bldpharm.com]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. scbt.com [scbt.com]
- 8. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 15. jk-sci.com [jk-sci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Glaser coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Mannich reaction - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
- 22. researchgate.net [researchgate.net]
- 23. alfa-chemistry.com [alfa-chemistry.com]
The Pivotal Role of the Amino Group in NH-bis(PEG2-propargyl): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Versatile Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
In the landscape of modern drug discovery and chemical biology, the precise and efficient linking of molecular components is paramount. The bifunctional linker, NH-bis(PEG2-propargyl), has emerged as a valuable tool, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This technical guide delves into the core functionalities of this linker, with a specific focus on the strategic role of its central secondary amino group. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, application in synthetic workflows, and the critical considerations for its effective implementation.
Molecular Structure and Functional Attributes
NH-bis(PEG2-propargyl) is a multi-branched linker characterized by a central secondary amine, which serves as a key conjugation point. Flanking this amine are two polyethylene (B3416737) glycol (PEG) chains, each terminating in a propargyl group. This unique architecture bestows the molecule with a dual reactivity profile, enabling sequential or orthogonal conjugation strategies.
The constituent parts of NH-bis(PEG2-propargyl) each contribute to its overall utility:
-
Secondary Amino Group (-NH-): This functional group is the primary focus of this guide. It acts as a nucleophile, readily reacting with electrophilic partners, most notably carboxylic acids and their activated derivatives (e.g., NHS esters), to form stable amide bonds.[1] This functionality is crucial for attaching the linker to a protein of interest (POI) ligand or an E3 ligase ligand in PROTAC synthesis.
-
Propargyl Groups (-C≡CH): The two terminal alkyne moieties are poised for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2][3] This highly efficient and specific reaction allows for the facile conjugation of azide-containing molecules, providing a robust method for the second coupling step in a synthetic sequence.
-
PEG2 Spacers (-CH₂CH₂OCH₂CH₂-): The dual polyethylene glycol chains enhance the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[4] The flexibility and length of these spacers are also critical in optimizing the spatial orientation between the two conjugated entities, a key factor in the efficacy of PROTACs.[4]
The Amino Group in Action: Amide Bond Formation
The central secondary amino group of NH-bis(PEG2-propargyl) is a versatile handle for the initial conjugation step in a multi-step synthesis. Its reactivity with carboxylic acids allows for the formation of a robust amide linkage, a common and stable bond in pharmaceutical compounds.
Reaction with Activated Carboxylic Acids
A widely employed strategy for conjugating the amino group involves its reaction with a carboxylic acid that has been pre-activated, typically as an N-hydroxysuccinimide (NHS) ester. This two-step process, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enhances the efficiency of the amide bond formation.
The general signaling pathway for this process can be visualized as follows:
Caption: Amide bond formation via EDC/NHS activation.
Quantitative Data
While specific kinetic data for the secondary amine of NH-bis(PEG2-propargyl) is not extensively published, the following table summarizes typical reaction conditions and expected outcomes for the coupling of PEG-amine linkers with activated carboxylic acids, based on established protocols. These values can serve as a starting point for reaction optimization.
| Parameter | Typical Range/Value | Notes |
| Reactants | Carboxylic Acid, NH-bis(PEG2-propargyl) | |
| Coupling Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide) or Sulfo-NHS | HATU, HOBt can also be used. |
| Solvent | Anhydrous DMF, DMSO, or DCM | Must be aprotic and anhydrous. |
| Base | DIPEA (N,N-Diisopropylethylamine) or Triethylamine | Typically 2-3 equivalents. |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | |
| Reaction Time | 2 - 24 hours | Monitored by LC-MS or TLC.[5] |
| pH (for aqueous conditions) | 7.2 - 8.0 for NHS ester reaction | Activation with EDC is more efficient at pH 4.5-7.2.[6] |
| Typical Molar Ratio (Linker:Activated Acid) | 1 : 1 to 1 : 1.5 | An excess of the activated acid may be used to drive the reaction to completion. |
| Expected Yield | 60 - 95% | Highly dependent on substrates and purification method. |
Experimental Protocols
The following section provides a detailed, generalized protocol for the conjugation of a carboxylic acid-containing molecule to the amino group of NH-bis(PEG2-propargyl).
Materials
-
Carboxylic acid-functionalized molecule of interest (Molecule-COOH)
-
NH-bis(PEG2-propargyl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Experimental Workflow
The synthesis of a conjugate using the amino group of NH-bis(PEG2-propargyl) typically follows a two-step process: activation of the carboxylic acid and subsequent coupling with the linker.
Caption: Experimental workflow for amide coupling.
Detailed Procedure
-
Activation of Carboxylic Acid:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.
-
To this solution, add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated NHS ester.
-
-
Coupling with NH-bis(PEG2-propargyl):
-
In a separate flask, dissolve NH-bis(PEG2-propargyl) (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the linker solution.
-
Slowly add the activated NHS ester solution from step 1 to the linker solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water.
-
Dilute the mixture with a suitable organic solvent such as DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired conjugate.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Conclusion
The secondary amino group in NH-bis(PEG2-propargyl) is a cornerstone of its functionality, providing a reliable and versatile point of attachment for the construction of complex biomolecules. Its ability to form stable amide bonds with carboxylic acids, particularly when activated as NHS esters, makes it an invaluable component in the synthesis of PROTACs and other targeted therapeutics. By understanding the reactivity of this amino group and employing optimized reaction protocols, researchers can effectively leverage NH-bis(PEG2-propargyl) to advance their drug discovery and development programs. This guide provides a foundational understanding and practical framework for the successful implementation of this powerful bifunctional linker.
References
- 1. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
The Core Principles of Utilizing Branched Linkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of proteomics, the ability to selectively conjugate molecules to proteins is paramount. Linkers, the chemical bridges that connect these molecules, play a pivotal role in the efficacy and specificity of a wide range of applications, from targeted drug delivery to the elucidation of protein-protein interactions. While linear linkers have been the traditional workhorses, branched linkers have emerged as a sophisticated tool, offering enhanced functionality and versatility. This technical guide delves into the fundamental principles of employing branched linkers in proteomics, providing a comprehensive overview of their design, synthesis, and application, supplemented with detailed experimental protocols and quantitative data.
Fundamental Concepts of Branched Linkers
Branched linkers are chemical moieties that possess more than two reactive functional groups, allowing for the simultaneous attachment of multiple molecules. This multi-valency is the cornerstone of their utility, enabling the creation of complex biomolecular constructs with tailored properties.
Advantages of Branched Architecture
The use of a branched architecture offers several distinct advantages over traditional linear linkers:
-
Increased Payload Capacity: In applications like antibody-drug conjugates (ADCs), branched linkers enable the attachment of multiple drug molecules to a single antibody, increasing the drug-to-antibody ratio (DAR).[1][2][3] This can lead to enhanced therapeutic potency.[1]
-
Modulation of Physicochemical Properties: The structure of the branched linker can be tailored to influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[4][5]
-
Multifunctionality: Branched linkers can be designed to carry different types of molecules, such as a targeting ligand, a therapeutic agent, and an imaging probe, creating multifunctional constructs for theranostic applications.
-
Enhanced Avidity: In the context of targeting, attaching multiple ligands via a branched linker can significantly increase the binding avidity to the target protein or cell.
Types of Branched Linkers
Branched linkers can be broadly classified based on their functionality and chemical composition.
-
Homobifunctional and Heterobifunctional Branched Linkers: Homobifunctional linkers possess multiple identical reactive groups, while heterobifunctional linkers have different reactive groups, allowing for sequential and controlled conjugation reactions.[6][7]
-
Trifunctional and Multifunctional Linkers: These linkers possess three or more reactive sites, enabling the construction of even more complex conjugates.[8][9][10] Trifunctional linkers often include a reporter group (e.g., biotin (B1667282) for enrichment) in addition to two reactive arms.[8][9][10]
-
Cleavable and Non-Cleavable Linkers: Similar to their linear counterparts, branched linkers can be designed to be cleavable under specific physiological conditions (e.g., in the reducing environment of a tumor or by specific enzymes), allowing for the controlled release of the payload.[11][12] Non-cleavable linkers provide a stable connection between the conjugated molecules.[11]
Applications in Proteomics
The unique properties of branched linkers have led to their adoption in several key areas of proteomics research and drug development.
Antibody-Drug Conjugates (ADCs)
A primary application of branched linkers is in the development of ADCs for targeted cancer therapy. By increasing the DAR, branched linkers can enhance the cytotoxic potency of ADCs.[1][2][3] The length and composition of the linker arms are critical factors that can influence the stability and efficacy of the ADC.[2][3][13] Studies have shown that longer branched linkers can lead to more potent ADCs, possibly by reducing steric hindrance for enzymatic cleavage within the lysosome.[2][3][13]
Experimental Workflow: Synthesis of a Homogeneous DAR 6 ADC using a Branched Linker
Caption: Workflow for synthesizing a homogeneous DAR 6 ADC.
Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[14] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Branched linkers are being explored in the design of novel PROTACs, such as trivalent PROTACs that can engage multiple components of the ubiquitin-proteasome system to enhance degradation efficiency and overcome the "hook effect".[14][15] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][16]
Signaling Pathway: Mechanism of Action of a Trivalent PROTAC
Caption: Mechanism of trivalent PROTAC-mediated protein degradation.
Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for studying protein-protein interactions and protein structure.[17][18] Branched, trifunctional cross-linkers that incorporate an enrichment handle (e.g., biotin) and a mass spectrometry-cleavable bond are particularly useful in this context.[8][9][19] These reagents facilitate the enrichment of cross-linked peptides from complex mixtures and simplify their identification by mass spectrometry.[8][9][17][19]
Logical Relationship: Workflow for XL-MS using a Trifunctional Branched Linker
Caption: Workflow for XL-MS with a trifunctional branched linker.
Quantitative Data Summary
The use of branched linkers has a demonstrable impact on key quantitative parameters in various applications.
| Application | Parameter | Branched Linker Effect | Reference |
| Antibody-Drug Conjugates (ADCs) | Drug-to-Antibody Ratio (DAR) | Enables higher DARs (e.g., 4, 6, 8) compared to linear linkers. | [1][2][3][20] |
| In vitro Cytotoxicity (IC50) | Longer branched linkers can lead to lower IC50 values (higher potency). For example, a "long" DAR 6 ADC showed comparable activity to a heterogeneous counterpart, while a "short" DAR 6 ADC was an order of magnitude less potent. | [2][3][13] | |
| Linker Cleavage Rate | The length of the linker arm significantly affects the rate of enzymatic cleavage. Shorter linkers can experience steric hindrance, reducing the cleavage rate. | [3] | |
| Targeted Protein Degradation (PROTACs) | Degradation Concentration (DC50) | Linker length and composition are critical for potent degradation. Longer linkers do not always lead to better cooperativity in ternary complex formation. | [4] |
| Ternary Complex Stability | A well-designed linker stabilizes the ternary complex, leading to efficient ubiquitination and degradation. | [5] | |
| Cross-Linking Mass Spectrometry (XL-MS) | Number of Identified Cross-links | Enrichable trifunctional linkers can significantly increase the number of identified cross-linked peptides from complex samples. | [9][10] |
| Enrichment Efficiency | Trifunctional linkers with a biotin tag and a cleavable site can achieve high enrichment efficiency (>97%). | [10] |
Detailed Experimental Protocols
Protocol for the Synthesis of a Heterobifunctional Branched Linker
This protocol outlines the general steps for synthesizing a heterobifunctional oligo(ethylene glycol) (OEG) linker with an alkyne and an amine-reactive group, based on principles described in the literature.[21]
Materials:
-
Discrete-sized oligo(ethylene glycol)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
4-Nitrophenyl chloroformate
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monopropargylation of OEG:
-
Dissolve the OEG in anhydrous THF.
-
Add NaH portion-wise at 0°C and stir for 30 minutes.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the monopropargylated OEG by silica gel chromatography.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the purified monopropargylated OEG in DCM.
-
Add pyridine to the solution.
-
Add a solution of 4-nitrophenyl chloroformate in DCM dropwise at 0°C.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the heterobifunctional linker.
-
Verify the structure using 1H NMR, 13C NMR, and HRMS.[21]
-
Protocol for Cross-Linking a Protein Complex using a Trifunctional Linker and Mass Spectrometry Analysis
This protocol provides a general workflow for an XL-MS experiment using an enrichable and MS-cleavable cross-linker.[9][10][17][19]
Materials:
-
Purified protein complex
-
Trifunctional cross-linker (e.g., a biotinylated, MS-cleavable linker)
-
Cross-linking buffer (e.g., HEPES, pH 7.5)
-
Quenching solution (e.g., Tris-HCl)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
Avidin-conjugated beads
-
Elution buffer with a cleaving agent (e.g., acid for an acid-cleavable linker)
-
LC-MS/MS system
-
Cross-linking data analysis software
Procedure:
-
Cross-Linking Reaction:
-
Incubate the purified protein complex with the trifunctional cross-linker in the cross-linking buffer for a defined time and temperature.
-
Quench the reaction by adding the quenching solution.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein complex in denaturing buffer.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Dilute the sample to reduce the urea (B33335) concentration and digest the proteins with trypsin overnight.
-
-
Enrichment of Cross-Linked Peptides:
-
Incubate the peptide mixture with avidin-conjugated beads to capture the biotinylated cross-linked peptides.
-
Wash the beads extensively to remove non-cross-linked peptides.
-
-
Cleavage and Elution:
-
Elute the cross-linked peptides from the beads by incubating with an elution buffer containing the appropriate cleaving agent to break the bond between the biotin tag and the cross-linked peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptide pairs from the MS/MS data.
-
Map the identified cross-links onto the protein structures to derive distance constraints and build a model of the protein-protein interactions.
-
Conclusion
Branched linkers represent a powerful and versatile tool in the proteomics arsenal. Their unique architecture enables the construction of sophisticated biomolecular conjugates with enhanced properties and functionalities. From increasing the potency of antibody-drug conjugates to facilitating the discovery of protein-protein interactions, the applications of branched linkers are continually expanding. As our understanding of the intricate interplay between linker structure and biological function deepens, we can expect the development of even more innovative and impactful applications of branched linkers in basic research, diagnostics, and therapeutics.
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8.  Trifunctional Cross-Linker for Mapping Protein-Protein Interaction Networks and Comparing Protein Conformational States | THE LEI GROUP [chem.pku.edu.cn]
- 9. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 10. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 17. uab.edu [uab.edu]
- 18. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into NH-bis(PEG2-propargyl): A Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of bioconjugation, precision, efficiency, and versatility are paramount. The ability to link biomolecules with other labels, drugs, or surfaces has paved the way for groundbreaking advancements in diagnostics, therapeutics, and fundamental biological research. Among the vast toolkit of chemical linkers, NH-bis(PEG2-propargyl) has emerged as a valuable asset, particularly for those venturing into the world of bioconjugation. This technical guide provides a comprehensive overview of NH-bis(PEG2-propargyl), its core functionalities, and practical guidance for its application.
Introduction to NH-bis(PEG2-propargyl): Structure and Functionality
NH-bis(PEG2-propargyl) is a multi-branched linker molecule featuring two key reactive functionalities integrated into a flexible polyethylene (B3416737) glycol (PEG) backbone.[1][2] Its structure consists of a central secondary amine and two terminal propargyl groups, each spaced from the core by a di-ethylene glycol (PEG2) unit.[1][2]
This unique architecture offers a dual-mode of reactivity:
-
Two Terminal Propargyl Groups: These alkyne groups are primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][3][4] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the stable and covalent linkage to molecules bearing an azide (B81097) functional group.[5][6][7][8]
-
One Central Secondary Amine: This amine group provides a reactive handle for conjugation to molecules with complementary functionalities, such as carboxylic acids, activated NHS esters, or carbonyls.[1][2]
The inclusion of PEG2 linkers imparts favorable physicochemical properties to the resulting bioconjugate. PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the solubility and stability of biomolecules, as well as reduce their immunogenicity.[9][10][11][12][13]
Table 1: Physicochemical Properties of NH-bis(PEG2-propargyl)
| Property | Value | Reference |
| Molecular Formula | C14H23NO4 | [2][14] |
| Molecular Weight | 269.3 g/mol | [2][14] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Storage | -20°C | [2][3] |
Core Applications in Bioconjugation
The trifunctional nature of NH-bis(PEG2-propargyl) makes it a versatile tool for a range of bioconjugation applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. NH-bis(PEG2-propargyl) can serve as a central linker to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.[1][3][15]
The typical synthetic strategy involves:
-
Reacting the central amine of NH-bis(PEG2-propargyl) with an activated carboxylic acid derivative of either the target protein ligand or the E3 ligase ligand.
-
Subsequently, the two terminal propargyl groups can be reacted with an azide-modified version of the other ligand via a CuAAC reaction.
Surface Immobilization and Biomolecule Labeling
The dual propargyl groups allow for the attachment of biomolecules to azide-functionalized surfaces, such as microarrays or nanoparticles. This can be utilized for diagnostic applications or for studying biomolecular interactions. Furthermore, the central amine can be used to first conjugate a protein, peptide, or other biomolecule of interest, which can then be "clicked" onto a surface or another molecule.
Experimental Protocols
The following are generalized protocols for the two key reaction types involving NH-bis(PEG2-propargyl). These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to one of the propargyl groups of NH-bis(PEG2-propargyl).
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-containing molecule (e.g., azide-modified protein, fluorescent dye azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water or buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of NH-bis(PEG2-propargyl) in DMSO or an appropriate solvent.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the NH-bis(PEG2-propargyl) and the azide-containing molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).
-
Add the reaction buffer to achieve the desired final concentration.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
-
Protocol for Amide Bond Formation with the Central Amine
This protocol describes the conjugation of a carboxylic acid-containing molecule to the central amine of NH-bis(PEG2-propargyl).
Materials:
-
NH-bis(PEG2-propargyl)
-
Carboxylic acid-containing molecule
-
Amine-reactive crosslinker (e.g., EDC/NHS, HATU)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the coupling reagents (e.g., EDC and NHS, or HATU) and the tertiary amine base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add a solution of NH-bis(PEG2-propargyl) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of water or a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the product using reverse-phase HPLC or another suitable chromatographic technique to remove unreacted starting materials and coupling reagents.
-
Quantitative Data and Performance
While specific quantitative data for NH-bis(PEG2-propargyl) is not extensively published, the performance of the CuAAC reaction is well-documented. The following table summarizes the typical performance characteristics of CuAAC reactions in bioconjugation.
Table 2: Typical Performance of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value/Range | Notes |
| Reaction Efficiency/Yield | > 90% | Often proceeds to near completion under optimized conditions. |
| Reaction Time | 1 - 4 hours | Can be faster at higher concentrations and temperatures. |
| pH Range | 4 - 11 | The reaction is generally insensitive to pH.[5] |
| Temperature | 4 - 37 °C | Can be performed at room temperature or refrigerated. |
| Biocompatibility | High | The reactants are bio-orthogonal and do not interfere with native biological processes.[5][7] |
It is crucial to note that these values are general guidelines, and the optimal conditions for a specific bioconjugation reaction using NH-bis(PEG2-propargyl) should be determined empirically.
Conclusion
NH-bis(PEG2-propargyl) offers a compelling combination of features for researchers in bioconjugation. Its trifunctional nature, coupled with the benefits of PEGylation and the efficiency of click chemistry, makes it a powerful tool for constructing complex biomolecular architectures like PROTACs and for labeling and immobilizing a wide range of molecules. By understanding its fundamental properties and following well-established protocols, even beginners in the field can successfully leverage this versatile linker to advance their research goals.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 11. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cenmed.com [cenmed.com]
- 15. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
Methodological & Application
Application Notes and Protocols for NH-bis(PEG2-propargyl) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-propargyl) is a versatile, heterobifunctional linker molecule designed for advanced bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a central secondary amine and two terminal propargyl (alkyne) groups, each extended by a short polyethylene (B3416737) glycol (PEG) spacer. The alkyne functionalities serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the efficient and specific formation of stable triazole linkages with azide-modified molecules.[3][] The secondary amine provides an additional point for conjugation with molecules bearing reactive groups such as carboxylic acids or activated esters.[5]
The inclusion of PEG spacers enhances the aqueous solubility of the linker and resulting conjugates, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[][6] These characteristics make NH-bis(PEG2-propargyl) an invaluable tool in drug discovery for linking a target protein-binding ligand to an E3 ubiquitin ligase ligand in the synthesis of PROTACs, as well as in the construction of other complex biomolecular architectures like antibody-drug conjugates (ADCs).[7][8]
Key Applications
-
PROTAC Synthesis: The primary application of NH-bis(PEG2-propargyl) is in the modular synthesis of PROTACs. Its bifunctional nature allows for the convergent assembly of a target-binding ligand and an E3 ligase ligand. The click chemistry approach facilitates the rapid generation of PROTAC libraries with varying linker lengths and attachment points for optimizing degradation efficiency.[6][9]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to an antibody that has been functionalized with an azide (B81097) group, potentially increasing the drug-to-antibody ratio (DAR).
-
Biomolecule Labeling and Crosslinking: The dual propargyl groups can be used to crosslink two different azide-containing biomolecules or to attach two reporter molecules (e.g., fluorophores, biotin) to a primary amine on a protein or other biomolecule.
Chemical Properties
| Property | Value |
| Chemical Name | NH-bis(PEG2-propargyl) |
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2100306-83-8 |
| Solubility | Soluble in Water, DMSO, DMF, DCM |
| Storage | Store at -20°C, protect from light |
Signaling Pathway and Mechanism of Action
In its principal role in PROTACs, NH-bis(PEG2-propargyl) acts as the crucial linker that connects two distinct ligands to form a heterobifunctional molecule. This PROTAC then hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
This section provides a generalized two-step protocol for the synthesis of a PROTAC using NH-bis(PEG2-propargyl). The first step involves an amide coupling reaction with the linker's central amine, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the second ligand.
Experimental Workflow
Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Ligand to NH-bis(PEG2-propargyl)
Objective: To conjugate the central amine of the linker to a molecule containing a carboxylic acid (e.g., an E3 ligase ligand).
Materials:
-
Molecule with a carboxylic acid (Ligand-COOH)
-
NH-bis(PEG2-propargyl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade water and acetonitrile (B52724) for purification
-
Preparative HPLC system
Procedure:
-
In a clean, dry vial, dissolve Ligand-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution. Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-propargyl) (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress by LC-MS to confirm the formation of the desired product (mass increase corresponding to the linker minus H2O).
-
Once the reaction is complete, quench by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent system (e.g., water/acetonitrile) and purify the product (Ligand-Linker-bis(propargyl)) by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the alkyne-functionalized intermediate from Protocol 1 with an azide-containing molecule (e.g., a target protein ligand).
Materials:
-
Ligand-Linker-bis(propargyl) intermediate
-
Azide-containing molecule (Ligand-N3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Solvent (e.g., DMF/water mixture, or PBS for biomolecules)
-
Preparative HPLC system
Procedure:
-
Prepare the following stock solutions:
-
Ligand-Linker-bis(propargyl): 10 mM in DMSO or DMF.
-
Ligand-N3: 10 mM in DMSO or DMF.
-
CuSO4: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium Ascorbate: 1 M in water (prepare fresh).
-
-
In a reaction vial, add the Ligand-Linker-bis(propargyl) (1 equivalent).
-
Add the Ligand-N3 (2.2 to 2.5 equivalents to react with both alkyne groups).
-
Add the solvent (e.g., a 4:1 mixture of DMF to water).
-
In a separate tube, premix CuSO4 (0.2 equivalents, i.e., 0.1 eq. per alkyne) and THPTA (1.0 equivalent, maintaining a 1:5 ratio of copper to ligand). Vortex briefly.
-
Add the CuSO4/THPTA mixture to the main reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Protect from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with the appropriate mobile phase and purify the final PROTAC conjugate by preparative HPLC.
-
Lyophilize the pure fractions and confirm the identity and purity of the final product by LC-MS.
Quantitative Data Summary
The efficiency of click chemistry in PROTAC synthesis is generally high. The following table summarizes representative data for the key reactions.
| Experiment Stage | Parameter | Typical Value/Range | Notes |
| Amide Coupling | Reaction Yield | 60-95% | Yield is dependent on the specific substrates and purification method. |
| Purity (Post-HPLC) | >95% | Purity is typically assessed by HPLC and confirmed by LC-MS. | |
| CuAAC Reaction | Reaction Yield | 55-90%[9] | Yields for CuAAC are generally high and the reaction is very robust.[9] |
| Purity (Post-HPLC) | >98% | Final purity is critical for biological assays. | |
| PROTAC Performance | Degradation (DC50) | 1 nM - 10 µM | The concentration of PROTAC required to degrade 50% of the target protein; highly dependent on the system. |
| Ternary Complex Kd | nM to µM range | Affinity of the PROTAC for the POI and E3 ligase, which influences degradation efficiency. |
Note: The data presented are representative and should be considered as a general guide. Specific yields and biological activities will vary significantly based on the specific ligands, cell lines, and experimental conditions used. Optimization of linker length and attachment points is often necessary to achieve potent degradation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. researchgate.net [researchgate.net]
- 5. PEG-X-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Nimolinone (EVT-277137) | 106533-51-1 [evitachem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling Using NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-propargyl) is a versatile, multi-branched linker designed for the precise and efficient labeling of proteins and other biomolecules.[1] This heterobifunctional reagent possesses a primary amine and two terminal propargyl groups, enabling a dual-step conjugation strategy. The primary amine allows for covalent attachment to proteins via reactive functional groups such as carboxylic acids or activated N-hydroxysuccinimide (NHS) esters, commonly targeting lysine (B10760008) residues.[1] The two propargyl groups serve as bioorthogonal handles for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3][4] This dual functionality makes NH-bis(PEG2-propargyl) an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs for targeted protein degradation, and the construction of complex protein-protein conjugates.[2][3][5] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the linker and the resulting conjugates.[6]
Principle of the Method
Protein labeling with NH-bis(PEG2-propargyl) is typically a two-stage process:
-
Protein Modification: The primary amine of the linker is covalently attached to the protein of interest. A common method is to first activate the primary amine of the linker with an NHS ester-containing crosslinker, which then reacts with primary amines (e.g., lysine residues) on the protein surface. Alternatively, the linker's amine can react with carboxyl groups on the protein with the aid of carbodiimide (B86325) chemistry.
-
Bioorthogonal Ligation: The propargyl groups on the now protein-linked NH-bis(PEG2-propargyl) are available for reaction with an azide-containing molecule of interest. This is achieved through CuAAC, which forms a stable triazole linkage. This method is highly specific and proceeds under mild, aqueous conditions, making it suitable for biological samples.[7] To mitigate potential protein damage from reactive oxygen species generated during the CuAAC reaction, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and a reducing agent like sodium ascorbate (B8700270) are typically included.
Applications
-
Fluorescent Labeling: Conjugation of azide-functionalized fluorescent dyes to proteins for imaging and flow cytometry.
-
Biotinylation: Attachment of azide-biotin for affinity purification and detection.
-
Drug Conjugation: Development of ADCs by linking a cytotoxic drug to an antibody.[8]
-
PROTAC Synthesis: Linking a target protein ligand and an E3 ubiquitin ligase ligand to induce targeted protein degradation.[2][3][5]
-
Surface Immobilization: Attaching proteins to azide-modified surfaces for microarray and biosensor applications.
-
Protein-Protein Conjugation: Crosslinking two different proteins, each functionalized with a complementary click chemistry handle.
Quantitative Data Summary
The following table provides typical concentration ranges and reaction conditions for protein labeling using amine-reactive chemistry and CuAAC. These values should be considered as a starting point for optimization for your specific protein and application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[9] |
| NHS Ester-Alkyne Linker Molar Excess | 5-20 fold over protein | Optimization is crucial to control the degree of labeling and avoid protein precipitation.[10] |
| CuSO₄ Concentration | 50-250 µM | |
| Copper Ligand (THPTA/TBTA) Concentration | 250-1250 µM | A 5:1 ligand to copper ratio is often recommended to protect the protein. |
| Sodium Ascorbate Concentration | 1-5 mM | Freshly prepared solution is essential for efficient copper reduction. |
| Azide-Molecule Molar Excess | 10-50 fold over alkyne-protein | |
| Reaction Time (NHS Ester Labeling) | 1-4 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[11] |
| Reaction Time (CuAAC) | 1-4 hours at RT | Can be extended up to 16 hours for difficult conjugations.[12] |
| pH (NHS Ester Labeling) | 7.2-8.5 | pH 8.3 is optimal for amine reactivity.[9] |
| pH (CuAAC) | 7.0-8.0 | CuAAC is generally pH-insensitive in the range of 4-11.[7] |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with an Azide-Fluorophore
This protocol describes the modification of a protein with NH-bis(PEG2-propargyl) through an NHS ester crosslinker, followed by the conjugation of an azide-containing fluorescent dye via CuAAC.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
NH-bis(PEG2-propargyl)
-
NHS-ester crosslinker (e.g., NHS-PEG4-acid)
-
Azide-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer (0.1 M, pH 8.3)
-
Desalting columns
Procedure:
Step 1: Activation of NH-bis(PEG2-propargyl) with NHS-ester Crosslinker (if not using a pre-activated linker)
-
Dissolve the NHS-ester crosslinker and a 1.2-fold molar excess of NH-bis(PEG2-propargyl) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-fold molar excess over the NHS ester).
-
Incubate for 2-4 hours at room temperature to form the alkyne-activated NHS ester.
Step 2: Labeling of Protein with Activated NH-bis(PEG2-propargyl)
-
Prepare the protein solution at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[13] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with the bicarbonate buffer using a desalting column.
-
Add the activated NH-bis(PEG2-propargyl) solution (from Step 1) to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.
Step 3: CuAAC Reaction with Azide-Fluorophore
-
To the alkyne-labeled protein solution, add the azide-fluorophore to a final concentration of 10-50 fold molar excess over the protein.
-
Prepare a fresh "click-mix" by adding CuSO₄ and THPTA (in a 1:5 molar ratio) to PBS.
-
Add the click-mix to the protein-fluorophore solution to a final CuSO₄ concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein conjugate from excess reagents using a desalting column.
Step 4: Characterization
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the concentration of the fluorophore by measuring its absorbance at its λmax.
-
Calculate the degree of labeling (DOL) as the molar ratio of the fluorophore to the protein.
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence to confirm conjugation.
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: PROTAC formation and mechanism of action.
References
- 1. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. glenresearch.com [glenresearch.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
Application Notes and Protocols for NH-bis(PEG2-propargyl) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately impacting the efficiency and selectivity of protein degradation.
NH-bis(PEG2-propargyl) is a versatile, PEG-based linker designed for the modular synthesis of PROTACs. Its unique trifunctional structure, featuring a central secondary amine and two terminal propargyl (alkyne) groups, offers a flexible and efficient platform for constructing diverse PROTAC libraries. The polyethylene (B3416737) glycol (PEG) chains enhance the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. The terminal alkynes are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction, while the central amine provides a convenient handle for amide bond formation.
These application notes provide a comprehensive guide to the use of NH-bis(PEG2-propargyl) in PROTAC synthesis, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.
Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters. When characterizing novel PROTACs synthesized using NH-bis(PEG2-propargyl), it is crucial to present the data in a clear and structured format to allow for easy comparison and interpretation. Below are representative tables for presenting such data.
Table 1: Physicochemical Properties of a Hypothetical PROTAC
| Property | Value | Method |
| Molecular Weight ( g/mol ) | [Insert Value] | Calculated |
| cLogP | [Insert Value] | Calculated (e.g., ChemDraw) |
| Aqueous Solubility (µM) | [Insert Value] | Experimental (e.g., nephelometry) |
| Chemical Purity (%) | >95 | HPLC |
Table 2: In Vitro Biological Activity of a Hypothetical PROTAC
| Parameter | Cell Line | Value | Assay |
| Degradation | |||
| DC₅₀ (nM) | [Cell Line 1] | [Value] | Western Blot / In-Cell ELISA |
| DC₅₀ (nM) | [Cell Line 2] | [Value] | Western Blot / In-Cell ELISA |
| Dₘₐₓ (%) | [Cell Line 1] | [Value] | Western Blot / In-Cell ELISA |
| Binding Affinity | |||
| Kᵢ (POI) (nM) | - | [Value] | TR-FRET / FP / ITC |
| Kᵢ (E3 Ligase) (nM) | - | [Value] | TR-FRET / FP / ITC |
| Target Engagement | |||
| EC₅₀ (nM) | [Cell Line 1] | [Value] | Cellular Thermal Shift Assay (CETSA) |
| Functional Activity | |||
| IC₅₀ (nM) | [Cell Line 1] | [Value] | Cell Viability Assay (e.g., CTG) |
Experimental Protocols
The following protocols describe a representative synthetic route for a PROTAC utilizing the NH-bis(PEG2-propargyl) linker. This strategy involves a two-stage process: first, the E3 ligase ligand is coupled to the central amine of the linker via an amide bond. Second, the POI ligand, functionalized with an azide, is attached to one of the terminal alkynes via a CuAAC reaction. The second alkyne can be used to attach another POI ligand for a bivalent PROTAC or a reporter tag.
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) to the central amine of NH-bis(PEG2-propargyl).
Materials:
-
NH-bis(PEG2-propargyl)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-propargyl) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield the E3 ligase ligand-linker intermediate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of the Final PROTAC via Click Chemistry
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized POI ligand to the E3 ligase ligand-linker intermediate.
Materials:
-
E3 ligase ligand-linker intermediate (from Protocol 1)
-
Azide-functionalized POI ligand (POI-N₃)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Preparative HPLC system
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the azide-functionalized POI ligand (1.2 eq) in a mixture of tert-butanol and water (e.g., 4:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.2 eq) in deionized water.
-
To the solution of the reactants, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any solids.
-
Purify the crude product by preparative reverse-phase HPLC (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow for PROTAC using NH-bis(PEG2-propargyl)
This diagram outlines the synthetic strategy described in the experimental protocols.
Application Notes and Protocols: NH-bis(PEG2-propargyl) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NH-bis(PEG2-propargyl), a bifunctional linker, in the field of advanced drug delivery. The primary application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. This document outlines the underlying principles, experimental protocols, and relevant data presentation for researchers utilizing this versatile linker.
Introduction to NH-bis(PEG2-propargyl)
NH-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two terminal propargyl (alkyne) groups and a central secondary amine.[1][2][3] This trifunctional architecture allows for the covalent linkage of two different molecular entities through the propargyl groups, while the secondary amine can be used as an attachment point for a third molecule. The PEG component enhances the solubility and biocompatibility of the resulting conjugate.[4]
The primary utility of NH-bis(PEG2-propargyl) lies in its role as a linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The two propargyl groups of NH-bis(PEG2-propargyl) are ideal for conjugation with azide-functionalized molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Applications in Drug Delivery
The principal application of NH-bis(PEG2-propargyl) is in the targeted degradation of proteins, a revolutionary approach in drug discovery.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
NH-bis(PEG2-propargyl) serves as a central scaffold for connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][6] This trimolecular complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[7] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using NH-bis(PEG2-propargyl) as a linker. Researchers should adapt these protocols based on the specific properties of their target protein ligand and E3 ligase ligand.
Protocol 1: Two-Step PROTAC Synthesis via CuAAC
This protocol involves the sequential conjugation of an azide-functionalized target protein ligand and an azide-functionalized E3 ligase ligand to the NH-bis(PEG2-propargyl) linker.
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvents: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Reaction Setup (First Conjugation):
-
In a suitable reaction vessel, dissolve NH-bis(PEG2-propargyl) (1 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a solution of CuSO₄ (1 equivalent) in water. If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Reaction Execution:
-
To the stirred solution of the linker and ligand, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Purification of the Intermediate:
-
Once the first conjugation is complete, purify the mono-conjugated intermediate using reverse-phase HPLC.
-
-
Second Conjugation:
-
Repeat steps 1 and 2 using the purified mono-conjugated intermediate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents).
-
-
Final Purification:
-
Purify the final PROTAC product by reverse-phase HPLC to obtain a high-purity compound.
-
Characterize the final product using LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Alternative One-Pot Synthesis
For some applications, a one-pot synthesis may be feasible, although this can lead to a mixture of products requiring more rigorous purification.
Procedure:
-
Reaction Setup:
-
Dissolve NH-bis(PEG2-propargyl) (1 equivalent), the azide-functionalized target protein ligand (1.1 equivalents), and the azide-functionalized E3 ligase ligand (1.1 equivalents) in the chosen solvent.
-
-
Reaction Execution:
-
Add the sodium ascorbate and CuSO₄ solutions as described in Protocol 1.
-
Stir the reaction at room temperature and monitor its progress.
-
-
Purification:
-
Purify the desired heterobifunctional PROTAC from the reaction mixture, which may also contain homobifunctional products, using reverse-phase HPLC.
-
Data Presentation
Quantitative data from PROTAC studies are crucial for evaluating their efficacy. While specific data for NH-bis(PEG2-propargyl)-linked PROTACs are proprietary to the developing entities, the following table outlines the key parameters typically measured and reported.
| Parameter | Description | Typical Method(s) | Example Data (Illustrative) |
| Binding Affinity (POI) | The dissociation constant (Kd) of the PROTAC for the target protein of interest. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) | Kd = 100 nM |
| Binding Affinity (E3 Ligase) | The dissociation constant (Kd) of the PROTAC for the E3 ubiquitin ligase. | ITC, SPR, MST | Kd = 250 nM |
| Ternary Complex Formation | The cooperativity and stability of the POI-PROTAC-E3 ligase complex. | SPR, FRET, AlphaLISA | α > 1 (positive cooperativity) |
| Degradation Potency (DC₅₀) | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry | DC₅₀ = 50 nM |
| Maximal Degradation (Dₘₐₓ) | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western, Mass Spectrometry | Dₘₐₓ = 95% |
| Time to Onset of Degradation | The time required to observe significant protein degradation. | Time-course Western Blot | 2 hours |
| Duration of Degradation | The length of time protein degradation is maintained after PROTAC removal. | Washout experiments followed by Western Blot | > 24 hours |
| Selectivity | The degradation of the target protein versus other cellular proteins. | Proteomics (e.g., TMT-based mass spectrometry) | High selectivity for the target protein |
| In vivo Efficacy | The effect of the PROTAC on tumor growth or disease progression in animal models. | Xenograft tumor models, disease-specific animal models | 60% tumor growth inhibition |
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Two-Step PROTAC Synthesis
Caption: Workflow for the two-step synthesis of a PROTAC.
Logical Relationship: Key Components of a PROTAC
Caption: Core components of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 3. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using the bifunctional linker, NH-bis(PEG2-propargyl). This linker possesses a central secondary amine for initial nanoparticle conjugation and two terminal propargyl groups, enabling subsequent functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology is particularly valuable for the development of targeted drug delivery systems, advanced imaging agents, and novel nanomaterials.
The following sections detail the protocols for nanoparticle functionalization, quantification of surface propargyl groups, and subsequent click chemistry reactions. Representative data and characterization are provided in tabular format for clarity.
Overview of the Workflow
The surface modification process involves a three-stage workflow:
-
Nanoparticle Functionalization: Covalent attachment of NH-bis(PEG2-propargyl) to nanoparticles, typically those with surface carboxyl groups, via an amide bond formation.
-
Quantification of Surface Propargyl Groups: Determination of the density of accessible alkyne groups on the nanoparticle surface, which is crucial for stoichiometric control of subsequent reactions.
-
Click Chemistry Conjugation: Attachment of azide-containing molecules (e.g., targeting ligands, fluorescent dyes, therapeutic agents) to the propargyl-functionalized nanoparticles.
The overall experimental workflow is depicted below.
Experimental Protocols
Protocol for Functionalization of Carboxylated Nanoparticles with NH-bis(PEG2-propargyl)
This protocol describes the covalent attachment of NH-bis(PEG2-propargyl) to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, silica, or iron oxide nanoparticles)
-
NH-bis(PEG2-propargyl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween 20
-
Ultracentrifuge or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC and Sulfo-NHS to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the activated nanoparticles by ultracentrifugation or magnetic separation.
-
Discard the supernatant and resuspend the nanoparticles in Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and Sulfo-NHS.
-
-
Coupling of NH-bis(PEG2-propargyl):
-
Prepare a 10 mM solution of NH-bis(PEG2-propargyl) in Coupling Buffer.
-
Add the NH-bis(PEG2-propargyl) solution to the washed, activated nanoparticles. The molar ratio of the linker to nanoparticles should be optimized, but a 1000-fold molar excess of the linker is a good starting point.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to a final concentration of 100 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
Wash the nanoparticles three times with Washing Buffer and finally resuspend in a suitable storage buffer (e.g., PBS).
-
Protocol for Quantification of Surface Propargyl Groups
This protocol utilizes a fluorescent azide (B81097) probe to quantify the number of accessible propargyl groups on the nanoparticle surface via a CuAAC reaction.
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, mix the propargyl-functionalized nanoparticles (final concentration 1 mg/mL) with the azide-fluorophore (final concentration 10 µM) in Reaction Buffer.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the nanoparticle mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature in the dark with gentle mixing.
-
-
Purification:
-
Remove unreacted fluorophore by washing the nanoparticles three times with PBS containing 0.05% Tween 20. Use ultracentrifugation or magnetic separation.
-
-
Quantification:
-
Resuspend the purified nanoparticles in PBS.
-
Measure the fluorescence intensity of the nanoparticle suspension using a fluorometer.
-
Create a standard curve using known concentrations of the free azide-fluorophore to determine the concentration of fluorophore conjugated to the nanoparticles.
-
Calculate the number of propargyl groups per nanoparticle based on the nanoparticle concentration.
-
Protocol for Click Chemistry Conjugation of Azide-Containing Molecules
This protocol describes the general procedure for attaching an azide-containing molecule of interest to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-containing molecule (e.g., targeting peptide, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., water, DMSO) to a stock concentration of 10 mM.
-
Prepare fresh catalyst solutions as described in Protocol 2.2.
-
-
Click Reaction:
-
Combine the propargyl-functionalized nanoparticles (1 mg/mL) with the azide-containing molecule (a 10-fold molar excess relative to the number of surface propargyl groups) in Reaction Buffer.
-
Add the CuSO₄/THPTA solution to a final copper concentration of 100 µM.
-
Initiate the reaction with sodium ascorbate at a final concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles by washing three times with a suitable buffer to remove unreacted reagents.
-
Data Presentation
The following tables provide representative data for the characterization of nanoparticles at different stages of modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 105 ± 2 | 0.15 | -35 ± 3 |
| Propargyl-Functionalized Nanoparticles | 115 ± 3 | 0.18 | -28 ± 4 |
| Final Conjugated Nanoparticles | 125 ± 4 | 0.21 | -20 ± 5 |
Table 2: Quantification of Surface Propargyl Groups
| Nanoparticle Type | Nanoparticle Concentration (particles/mL) | Fluorophore Concentration on NPs (µM) | Propargyl Groups per Nanoparticle |
| 100 nm Polystyrene | 1 x 10¹² | 0.5 | ~300,000 |
| 50 nm Silica | 8 x 10¹² | 0.8 | ~60,000 |
Table 3: Efficiency of Click Chemistry Conjugation
| Azide-Containing Molecule | Molar Ratio (Azide:Propargyl) | Conjugation Efficiency (%) |
| Azide-Peptide (RGD) | 10:1 | > 90% |
| Azide-Fluorophore (Cy5) | 10:1 | > 95% |
| Azide-Drug (Doxorubicin) | 20:1 | ~85% |
Visualizations
The signaling pathway for targeted drug delivery using these functionalized nanoparticles can be conceptualized as follows.
Application Notes: Protocol for Amide Bond Formation by Conjugating NH-bis(PEG2-propargyl) to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of the bifunctional linker, NH-bis(PEG2-propargyl), to a molecule containing a carboxylic acid. NH-bis(PEG2-propargyl) is a valuable reagent in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] It features a primary amine for covalent attachment and two terminal propargyl groups for subsequent "click" chemistry reactions.[1] The dual propargyl functionality allows for the attachment of two molecules of interest, such as a targeting ligand and a payload.
The protocol described herein focuses on the formation of a stable amide bond between the primary amine of NH-bis(PEG2-propargyl) and a carboxylic acid. This is typically achieved through the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS).[3]
Principle of the Reaction
The conjugation process is a two-step reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Coupling: This intermediate is stabilized by the addition of NHS, which forms a more stable, amine-reactive NHS ester. The NHS ester then readily reacts with the primary amine of NH-bis(PEG2-propargyl) to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data Summary
The following table summarizes representative quantitative data for the conjugation of an amine-PEG linker to a carboxylic acid, based on typical reaction conditions and reported yields for analogous molecules.[4][5] Optimal conditions may vary depending on the specific carboxylic acid-containing molecule.
| Parameter | Condition 1 (EDC/NHS) | Condition 2 (HATU/DIPEA) |
| Carboxylic Acid | 1.0 equivalent | 1.0 equivalent |
| NH-bis(PEG2-propargyl) | 1.1 equivalents | 1.2 equivalents |
| Coupling Reagent | EDC (1.2 equivalents) | HATU (1.2 equivalents) |
| Activator/Base | NHS (1.2 equivalents) | DIPEA (2.0 equivalents) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Time | 4 - 12 hours | 2 - 8 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 40 - 60% | 50 - 70% |
Experimental Protocols
Materials and Reagents
-
Carboxylic acid-containing molecule of interest
-
NH-bis(PEG2-propargyl)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid for HPLC)[6]
-
Reaction monitoring tools (e.g., LC-MS or TLC)
Protocol 1: EDC/NHS Coupling
This protocol is a general method for the conjugation of NH-bis(PEG2-propargyl) to a carboxylic acid using EDC and NHS.
-
Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibrate all reagents to room temperature before use.
-
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC-HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation:
-
In a separate vial, dissolve NH-bis(PEG2-propargyl) (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the NH-bis(PEG2-propargyl) solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC.
-
Protocol 2: HATU/DIPEA Coupling
This protocol offers an alternative coupling method that can be more efficient for certain substrates.
-
Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Equilibrate all reagents to room temperature.
-
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and NH-bis(PEG2-propargyl) (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.
-
-
Conjugation and Monitoring:
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete, the crude mixture is typically purified directly by preparative HPLC.[6]
-
Purification
The purification of the final conjugate is most commonly achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]
-
Sample Preparation: Dilute the crude reaction mixture with a suitable solvent (e.g., DMSO or DMF) and filter to remove any particulates.
-
Chromatography:
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure product, combine them, and lyophilize to obtain the final product as a solid.
Characterization
The identity and purity of the final conjugate should be confirmed by:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.[3]
Visualizations
Caption: Experimental workflow for the conjugation of NH-bis(PEG2-propargyl) to a carboxylic acid.
Caption: Reaction mechanism for EDC/NHS mediated amide bond formation.
References
- 1. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 2. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. Theranostic Small-Molecule Prodrug Conjugates for Targeted Delivery and Controlled Release of Toll-like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of NH-bis(PEG2-propargyl) with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
NH-bis(PEG2-propargyl) is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker features a central secondary amine and two terminal propargyl (alkyne) groups. The secondary amine serves as a nucleophilic handle for conjugation, typically with electrophiles like N-Hydroxysuccinimide (NHS) esters. The terminal propargyl groups enable subsequent covalent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry".[1][2]
The core of this application note focuses on the reaction between the secondary amine of NH-bis(PEG2-propargyl) and an NHS ester. NHS esters are highly reactive acylating agents that react with nucleophilic amine groups to form stable, covalent amide bonds.[] This reaction is most efficient at a neutral to slightly basic pH (typically 7.2-8.5), where the amine is sufficiently deprotonated to act as a nucleophile.[4] While primary amines are the most common targets for NHS esters, secondary amines are also reactive, though the reaction rate can be slower due to increased steric hindrance.[5][6]
The overall process is a powerful two-stage strategy:
-
Amide Bond Formation: A molecule containing a carboxylic acid is first activated to an NHS ester. This activated molecule is then reacted with the central secondary amine of NH-bis(PEG2-propargyl).
-
Click Chemistry: The resulting conjugate, now bearing two terminal alkyne groups, is ready for highly specific and efficient ligation with azide-tagged molecules.
Applications
The unique trifunctional structure of NH-bis(PEG2-propargyl) makes it a valuable tool in drug development and chemical biology.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug payloads to a single point on an antibody or other targeting protein. The branched structure can improve the drug-to-antibody ratio (DAR) while potentially enhancing solubility and shielding the payload.[7]
-
PROTACs: In the synthesis of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the two propargyl groups offering handles for attaching additional functionalities like imaging agents or solubility enhancers.
-
Bioconjugation and Surface Modification: It can be used to create multifunctional probes for diagnostics and imaging or to modify surfaces with multiple copies of a ligand to study multivalent binding interactions.[1] The PEG spacers enhance water solubility and reduce non-specific interactions.[7]
Quantitative Data and Reaction Parameters
While precise conjugation efficiency is highly dependent on the specific reactants, their concentration, and reaction conditions, the following table summarizes key parameters and their impact on the outcome of the NHS ester reaction with the secondary amine of NH-bis(PEG2-propargyl).[8] Yields for NHS ester reactions with sterically unhindered amines can range from 60% to over 90% under optimal conditions.[8][9]
| Parameter | Typical Range | Effect on Reaction Outcome | Key Considerations |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. Lower pH reduces amine reactivity; higher pH increases hydrolysis.[4] | Optimal pH is often found empirically around 8.0-8.3. Use non-amine buffers like PBS, HEPES, or borate.[2] |
| Molar Excess (NHS Ester:Amine) | 1:1 to 5:1 | Increasing the excess of the NHS ester can drive the reaction to completion, but may increase side reactions. | For a secondary amine, a slight excess (e.g., 1.2 to 2 equivalents) of the more valuable reagent is a good starting point. |
| Solvent | Anhydrous DMF, DMSO | Required for reactants with poor aqueous solubility. Must be anhydrous to prevent NHS ester hydrolysis. | Ensure the final concentration of organic solvent in aqueous reactions is low (typically <10%) to avoid protein denaturation. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow both the main reaction and hydrolysis, useful for long incubations. Room temperature provides faster kinetics. | Reactions are often run for 2-4 hours at room temperature or overnight at 4°C. |
| Concentration | >1 mg/mL | Higher concentrations of reactants favor the desired bimolecular conjugation over the unimolecular hydrolysis of the NHS ester.[10] | Work with the highest concentration possible for all reactants. |
| Steric Hindrance | Reactant Dependent | The secondary amine of the linker and bulky groups on the NHS ester can slow the reaction rate.[6] | May require longer reaction times or a greater molar excess of the NHS ester to achieve high yields. |
Visualization of Mechanism and Workflow
The following diagrams illustrate the chemical principles and experimental steps involved in using NH-bis(PEG2-propargyl) with NHS esters.
Caption: General reaction mechanism for NHS ester conjugation.
Caption: Experimental workflow for conjugation in an organic solvent.
Experimental Protocols
These protocols provide a general framework. Molar ratios, reaction times, and purification methods should be optimized for specific molecules.
Protocol 1: Activation of a Carboxyl-Containing Molecule to an NHS Ester (Organic Solvent)
This protocol is suitable for small molecules or payloads soluble in organic solvents.
Materials:
-
Carboxyl-containing molecule ("Molecule-COOH")
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Molecule-COOH (1 equivalent) in anhydrous DMF.
-
Addition of Coupling Reagents: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Activation: Stir the reaction mixture at room temperature (20-25°C) for 30-60 minutes. The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.
-
Use Immediately: The resulting NHS ester solution is susceptible to hydrolysis and should be used immediately in the subsequent conjugation step. Do not attempt to isolate the NHS ester unless absolutely necessary.
Protocol 2: Conjugation of NHS Ester with NH-bis(PEG2-propargyl)
This protocol describes the reaction of the pre-activated NHS ester with the linker.
Materials:
-
Activated NHS ester solution (from Protocol 1)
-
NH-bis(PEG2-propargyl)
-
Anhydrous DMF or DMSO
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA) (Optional, but recommended)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Purification system (e.g., HPLC, silica (B1680970) gel column)
Procedure:
-
Linker Preparation: In a separate dry flask under an inert atmosphere, dissolve NH-bis(PEG2-propargyl) (1.0 to 1.2 equivalents relative to the initial Molecule-COOH) in anhydrous DMF.
-
Base Addition: Add DIPEA (2-3 equivalents) to the linker solution. This acts as a base to scavenge the acid formed and ensures the linker's secondary amine remains deprotonated and nucleophilic.[2]
-
Conjugation Reaction: Slowly add the activated NHS ester solution from Protocol 1 to the stirring solution of the linker.
-
Incubation: Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the limiting reagent is consumed. Due to the secondary amine, the reaction may require longer incubation than with primary amines.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method. For many small molecule conjugates, reverse-phase HPLC is effective. Silica gel chromatography can also be used.
-
-
Characterization: Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR spectroscopy. The mass spectrum should show a peak corresponding to the molecular weight of the desired product.
References
- 1. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This application note provides detailed protocols and data for the use of NH-bis(PEG2-propargyl), a versatile bifunctional linker, in CuAAC reactions. This linker possesses two terminal alkyne groups for click chemistry and a central secondary amine that can be used for further functionalization, making it an ideal scaffold for constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced biomaterials.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.
The protocols outlined below are designed to be adaptable for a range of applications, from small molecule synthesis to the bioconjugation of proteins and peptides.
Core Concepts and Workflow
The fundamental principle of the CuAAC reaction is the formation of a stable 1,2,3-triazole ring from the reaction of a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. The NH-bis(PEG2-propargyl) linker allows for the conjugation of two azide-containing molecules.
Caption: General workflow for CuAAC with NH-bis(PEG2-propargyl).
Applications
The unique trifunctional nature of NH-bis(PEG2-propargyl) (two alkynes and one amine) opens up numerous possibilities in research and drug development:
-
PROTAC Synthesis: The two alkyne groups can be clicked with azide-functionalized warheads for a target protein and an E3 ligase recruiter, while the central amine can be used for further modification or to attach a different linker.[1]
-
Bioconjugation: Peptides, proteins, or other biomolecules functionalized with azides can be conjugated to the linker, creating multivalent constructs.[4]
-
Drug Delivery: The linker can be used to attach targeting ligands and therapeutic agents to nanoparticles or other delivery vehicles.
-
Material Science: Formation of crosslinked polymers and hydrogels with defined architectures.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with NH-bis(PEG2-propargyl) and Small Molecule Azides
This protocol describes a general method for the reaction of NH-bis(PEG2-propargyl) with two equivalents of an azide-containing small molecule.
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-containing molecule(s)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, water, or mixtures)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Reactant Preparation:
-
In a reaction vessel, dissolve NH-bis(PEG2-propargyl) (1 equivalent) and the azide-containing molecule (2.2 equivalents) in the chosen solvent.
-
If the reaction is performed in an aqueous buffer, ensure all components are soluble.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a stock solution of the copper catalyst. For example, a 10 mM solution of CuSO4 and a 50 mM solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Initiation:
-
To the degassed reactant solution, add the copper/ligand solution (e.g., to a final concentration of 1 mM CuSO4 and 5 mM ligand).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).
-
The reaction mixture may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Typical reaction times can range from 1 to 24 hours.
-
Upon completion, the reaction can be quenched by exposure to air or by adding a copper chelator like EDTA.
-
For purification, small molecules can be isolated by column chromatography.
-
Protocol 2: Bioconjugation of Azide-Labeled Peptides to NH-bis(PEG2-propargyl)
This protocol provides a method for conjugating azide-containing peptides to the bifunctional linker in an aqueous buffer.
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-labeled peptide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Centrifugal filters for purification
Procedure:
-
Reactant and Catalyst Preparation:
-
Dissolve the azide-labeled peptide in PBS buffer.
-
Prepare stock solutions of NH-bis(PEG2-propargyl), CuSO4, THPTA, and sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled peptide solution, NH-bis(PEG2-propargyl) (typically in a slight molar excess of alkyne groups to azide groups), and the THPTA ligand.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the resulting peptide conjugate using a centrifugal filter with an appropriate molecular weight cutoff to remove the excess linker, copper catalyst, and other small molecules. Wash the conjugate with PBS buffer.
-
Data Presentation
The following tables provide representative data for CuAAC reactions. Note that optimal conditions and yields will vary depending on the specific substrates used.
Table 1: Representative Reaction Conditions for CuAAC with NH-bis(PEG2-propargyl)
| Parameter | Condition A (Small Molecule) | Condition B (Bioconjugation) |
| Solvent | DMSO/H₂O (4:1) | PBS, pH 7.4 |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 2 hours |
| [NH-bis(PEG2-propargyl)] | 10 mM | 1 mM |
| [Azide] | 22 mM | 1.5 mM |
| [CuSO₄] | 1 mM | 0.5 mM |
| [Ligand] | 5 mM (TBTA) | 2.5 mM (THPTA) |
| [Sodium Ascorbate] | 10 mM | 5 mM |
Table 2: Expected Outcomes and Characterization
| Substrate | Expected Product | Typical Yield | Purification Method | Characterization |
| Small Molecule Azide | Bis-triazole product | > 80% | Silica Gel Chromatography | ¹H NMR, ¹³C NMR, HRMS |
| Azide-labeled Peptide | Peptide-Linker-Peptide Conjugate | > 70% | Centrifugal Filtration/Dialysis | SDS-PAGE, MALDI-TOF MS |
Visualizing the Reaction Pathway
The following diagram illustrates the sequential or simultaneous reaction of the two alkyne groups on NH-bis(PEG2-propargyl) with azide-containing molecules.
References
Application Notes and Protocols for Labeling Peptides with NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of peptides using the bifunctional linker, NH-bis(PEG2-propargyl). This linker possesses a central primary amine for initial conjugation to a peptide and two terminal propargyl groups, which are available for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This two-step approach allows for the site-specific introduction of two alkyne handles onto a peptide, enabling dual functionalization or the attachment of complex molecular constructs.
The primary amine of the linker can be coupled to a peptide's C-terminal carboxylic acid or the side chain of acidic amino acids (aspartic or glutamic acid) through the formation of a stable amide bond.[4] This requires activation of the carboxyl group. Alternatively, it can be reacted with other electrophilic functional groups if present on the peptide. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and reduce non-specific interactions of the resulting conjugate.[5]
The subsequent CuAAC reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity and is compatible with a wide range of functional groups typically found in biological systems.[1][3][6] This allows for the precise attachment of various azide-functionalized molecules, such as fluorophores, biotin, or therapeutic payloads.
This protocol will detail the necessary reagents, step-by-step procedures for both the initial peptide conjugation and the subsequent click chemistry reaction, as well as methods for purification and analysis of the final labeled peptide.
Experimental Workflow
The overall experimental workflow for labeling a peptide with NH-bis(PEG2-propargyl) and a subsequent azide-containing molecule of interest is depicted below.
Caption: Experimental workflow for peptide labeling.
Quantitative Data Summary
The efficiency of each reaction step is critical for the overall yield of the final dual-labeled peptide. The following tables provide typical reaction parameters and expected outcomes based on similar bioconjugation reactions. Note that these values are starting points and may require optimization for specific peptides and azide-functionalized molecules.
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Amide Coupling | Step 2: Click Chemistry (CuAAC) |
| Peptide Concentration | 1-10 mg/mL | 1-5 mg/mL |
| Solvent | Anhydrous DMF or DMSO | Aqueous buffer (e.g., PBS, pH 7.4) with co-solvent |
| Molar Ratios (Peptide:Reagents) | 1 : 1.5 : 1.5 (Peptide : EDC : NHS) 1 : 5-10 (Peptide : Linker) | 1 : 10-20 (Propargyl Groups : Azide) 1 : 5 : 20 (CuSO4 : Ligand : Reductant) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Quenching | Not typically required | Addition of EDTA |
Table 2: Example Quantitative Results for Peptide Modification
| Stage of Process | Metric | Typical Value | Notes |
| Step 1: Amide Coupling | Conversion Efficiency | > 80% | Determined by HPLC and/or Mass Spectrometry. Dependent on peptide sequence and reaction conditions. |
| Purification 1 | Recovery Yield | 60 - 85% | Based on RP-HPLC purification. Varies with peptide hydrophobicity. |
| Step 2: Click Chemistry | Conversion Efficiency | > 90% | CuAAC is typically a high-yield reaction. |
| Purification 2 | Recovery Yield | 70 - 90% | Based on RP-HPLC or SEC purification. |
| Overall Process | Overall Yield | 30 - 60% | Highly dependent on the specific peptide and purification efficiencies. |
Experimental Protocols
Materials and Reagents
-
Peptide containing a carboxyl group (C-terminus or side chain)
-
NH-bis(PEG2-propargyl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Solvents for HPLC (e.g., Acetonitrile, Water, Trifluoroacetic acid)
-
Solid Phase Extraction (SPE) cartridges or appropriate HPLC columns for purification
Protocol 1: Amide Coupling of NH-bis(PEG2-propargyl) to Peptide
This protocol describes the conjugation of the linker's primary amine to a peptide's carboxyl group.
-
Peptide & Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC (1.5 eq. to peptide) and NHS (1.5 eq. to peptide) in anhydrous DMF or DMSO.
-
Prepare a stock solution of NH-bis(PEG2-propargyl) (5-10 eq. to peptide) in anhydrous DMF or DMSO.
-
-
Carboxyl Group Activation:
-
To the peptide solution, add the EDC and NHS stock solutions.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the NH-bis(PEG2-propargyl) stock solution to the activated peptide mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or mass spectrometry to observe the formation of the propargylated peptide.[7][8]
-
Once the reaction is complete, purify the propargylated peptide from excess linker and coupling reagents using reverse-phase HPLC (RP-HPLC).[][10]
-
Lyophilize the collected fractions containing the desired product.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargylated peptide and an azide-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the purified propargylated peptide in PBS (pH 7.4). A co-solvent like DMSO may be used if solubility is an issue.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare the following fresh stock solutions in water:
-
Copper(II) Sulfate (e.g., 20 mM)
-
THPTA ligand (e.g., 100 mM)
-
Sodium Ascorbate (e.g., 300 mM)
-
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the propargylated peptide solution and the azide-functionalized molecule (use 10-20 molar excess of azide relative to the number of propargyl groups).
-
Add the THPTA ligand solution.
-
Add the CuSO4 solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Purify the final dual-labeled peptide conjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove excess reagents and byproducts.[][11]
-
-
Final Product Characterization:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 5. Protocols | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for NH-bis(PEG2-propargyl) in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH-bis(PEG2-propargyl) is a versatile, multi-branched linker designed for applications in chemical biology and proteomics. Its structure, featuring a central primary amine and two terminal propargyl groups, enables a dual-functionality approach to protein labeling and conjugation. The propargyl groups are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[1][2][3] The primary amine serves as a reactive handle for conjugation to proteins, either through random modification of surface-exposed carboxyl groups (via amide bond formation) or site-specifically to an engineered reactive group. This document provides detailed, illustrative protocols for the application of NH-bis(PEG2-propargyl) in proteomics research, including activity-based protein profiling (ABPP) and chemical cross-linking mass spectrometry (XL-MS).
Introduction to NH-bis(PEG2-propargyl)
NH-bis(PEG2-propargyl) is a chemical tool that facilitates the investigation of protein function, interactions, and localization. Its polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize steric hindrance, while the two propargyl groups offer opportunities for dual "clickable" modifications. This allows for the attachment of two different reporter molecules (e.g., a biotin (B1667282) tag for enrichment and a fluorescent dye for imaging) or for its use as a cross-linking agent to study protein-protein interactions.
Key Features:
-
Multi-branched Structure: A central amine with two PEG2-propargyl arms.
-
Bioorthogonal Reactivity: Propargyl groups for efficient click chemistry reactions with azide-functionalized molecules.
-
Amine Reactivity: The primary amine can be coupled to carboxylic acids, activated NHS esters, or carbonyls.[1][2]
-
PEG Spacer: The PEG2 spacers improve solubility and reduce aggregation.
Application: Activity-Based Protein Profiling (ABPP)
This hypothetical protocol outlines the use of NH-bis(PEG2-propargyl) to enrich and identify the targets of a carboxylate-containing small molecule inhibitor in a complex proteome. The inhibitor is first coupled to the linker, which is then used to "pull down" target proteins for identification by mass spectrometry.
Experimental Workflow for ABPP
Detailed Experimental Protocol: ABPP
Materials:
-
NH-bis(PEG2-propargyl)
-
Carboxylate-containing small molecule inhibitor
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Cell lysate
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
Protocol:
-
Probe Synthesis (Inhibitor-Linker Conjugation):
-
Dissolve the carboxylate inhibitor (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and stir at room temperature for 1 hour to activate the carboxyl group.
-
Add NH-bis(PEG2-propargyl) (1 eq) and continue stirring overnight at room temperature.
-
Purify the resulting inhibitor-linker probe by HPLC.
-
-
Protein Labeling:
-
Adjust the protein concentration of the cell lysate to 2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the inhibitor-linker probe to the lysate at a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C with gentle rotation.
-
-
Click Chemistry Biotinylation:
-
Prepare a "click mix" containing:
-
Azide-PEG3-Biotin (50 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Add the click mix to the labeled lysate and incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with rotation.
-
Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS for protein identification and quantification.
-
Illustrative Quantitative Data
The following table represents hypothetical data from an ABPP experiment comparing a DMSO control with the inhibitor-treated sample.
| Protein ID | Gene Name | Fold Enrichment (Inhibitor/DMSO) | p-value | Function |
| P04035 | HSPA1A | 25.4 | 1.2e-5 | Heat shock protein |
| Q06830 | HSP90AA1 | 21.8 | 3.5e-5 | Heat shock protein |
| P62258 | PPIA | 18.9 | 8.1e-5 | Peptidyl-prolyl isomerase |
| P12345 | KINASE1 | 15.2 | 1.1e-4 | Serine/threonine kinase |
| P54321 | ENZYME2 | 2.1 | 0.04 | Metabolic enzyme |
Application: Chemical Cross-Linking Mass Spectrometry (XL-MS)
This hypothetical protocol describes the use of NH-bis(PEG2-propargyl) as a homobifunctional cross-linker to study protein-protein interactions. The central amine is first functionalized with an NHS ester to create an amine-reactive cross-linker.
Logical Flow for XL-MS
Detailed Experimental Protocol: XL-MS
Materials:
-
NH-bis(PEG2-propargyl)
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Purified protein complex in a non-amine-containing buffer (e.g., HEPES, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Mass spectrometry-grade trypsin
Protocol:
-
Synthesis of NHS-functionalized Cross-linker:
-
Dissolve NH-bis(PEG2-propargyl) (1 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq).
-
Add DSC (1.5 eq) and stir at room temperature for 4 hours.
-
Purify the NHS-functionalized cross-linker by column chromatography.
-
-
Cross-linking Reaction:
-
Prepare the purified protein complex at a concentration of 1 mg/mL in HEPES buffer.
-
Add the NHS-functionalized cross-linker (dissolved in DMSO) to the protein complex at a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate cysteines with IAA (55 mM) for 20 minutes in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Add trypsin and digest overnight at 37°C.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX, Kojak) to identify cross-linked peptides from the complex fragmentation spectra.
-
Map the identified cross-links onto the protein structures to derive distance constraints and model the protein-protein interaction interface.
-
Illustrative Cross-link Identification Data
This table shows hypothetical identified cross-links between two interacting proteins, Protein A and Protein B.
| Cross-link Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |
| Inter-link | Protein A | K121 | Protein B | K45 | 98.5 |
| Inter-link | Protein A | K121 | Protein B | K52 | 95.1 |
| Inter-link | Protein A | K150 | Protein B | K88 | 92.3 |
| Intra-link | Protein A | K121 | Protein A | K135 | 88.7 |
| Intra-link | Protein B | K45 | Protein B | K70 | 85.4 |
Conclusion
References
Application Notes and Protocols for Surface Functionalization using NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of surfaces using the bifunctional linker, NH-bis(PEG2-propargyl). This linker is particularly useful for creating surfaces with dual propargyl groups, enabling efficient conjugation of azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Introduction
NH-bis(PEG2-propargyl) is a versatile linker molecule featuring a central primary amine and two terminal propargyl groups, each connected by a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] The primary amine allows for covalent attachment to surfaces functionalized with carboxylic acids (via amide bond formation) or other amine-reactive groups. The two propargyl (alkyne) moieties serve as handles for the subsequent, highly efficient and specific "click" reaction with azide-functionalized biomolecules, nanoparticles, or small molecules.[3][4][5][6] The PEG spacers enhance the hydrophilicity of the surface, which can reduce non-specific protein adsorption.[7][8]
This dual functionality makes NH-bis(PEG2-propargyl) an ideal candidate for a variety of applications in drug development, diagnostics, and materials science, including:
-
Immobilization of biomolecules: Covalently attach proteins, peptides, or nucleic acids to surfaces for applications such as biosensors and immunoassays.[2]
-
Cell adhesion studies: Create well-defined surfaces to study cell-surface interactions.
-
Drug delivery systems: Functionalize nanoparticles or other drug carriers with targeting ligands.[9]
-
Proteomics: Develop protein microarrays for high-throughput screening.
Experimental Protocols
Here, we provide detailed protocols for a two-step surface functionalization process: 1) immobilization of NH-bis(PEG2-propargyl) onto a carboxylated surface, and 2) subsequent click chemistry with an azide-containing molecule.
Protocol 1: Immobilization of NH-bis(PEG2-propargyl) on a Carboxylated Surface
This protocol describes the covalent attachment of NH-bis(PEG2-propargyl) to a surface presenting carboxylic acid groups. The carboxyl groups are first activated to N-hydroxysuccinimide (NHS) esters, which then readily react with the primary amine of the linker.
Materials:
-
Carboxylated substrate (e.g., glass slide, gold surface with a carboxyl-terminated self-assembled monolayer)
-
NH-bis(PEG2-propargyl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Surface Preparation:
-
Thoroughly clean the carboxylated substrate by sonicating in ethanol (B145695) and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the carboxylated substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Rinse the activated surface thoroughly with DI water and then with the Coupling Buffer.
-
-
Immobilization of NH-bis(PEG2-propargyl):
-
Immediately prepare a solution of NH-bis(PEG2-propargyl) in Coupling Buffer. A typical starting concentration is 1-10 mg/mL. The linker can be first dissolved in a minimal amount of DMF or DMSO before dilution in the buffer.
-
Immerse the activated substrate in the NH-bis(PEG2-propargyl) solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the surface sequentially with Coupling Buffer, PBST, and DI water to remove any non-covalently bound linker.
-
-
Drying and Storage:
-
Dry the functionalized surface under a stream of nitrogen or argon gas.
-
Store the surface in a desiccator at 4°C until further use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Propargyl-Functionalized Surface
This protocol details the "click" reaction to conjugate an azide-containing molecule to the propargyl groups on the surface.
Materials:
-
Propargyl-functionalized surface (from Protocol 1)
-
Azide-containing molecule of interest (e.g., azide-functionalized protein, peptide, or fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBST and DI water
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in the Reaction Buffer. The concentration will depend on the specific molecule.
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in DI water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in DI water).
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 100 mM in DI water or DMSO/water).
-
-
Click Reaction:
-
In a reaction vessel, add the azide-containing molecule solution.
-
Add the copper ligand to the solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM, with a ligand-to-copper ratio of 5:1.
-
Place the propargyl-functionalized substrate in the reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation. The reaction can be performed under a nitrogen or argon atmosphere to minimize oxidation of the copper(I) catalyst.
-
-
Washing and Final Preparation:
-
After the incubation period, remove the substrate from the reaction solution.
-
Wash the surface extensively with PBST to remove unreacted reagents and non-specifically bound molecules.
-
Perform a final rinse with DI water.
-
Dry the surface under a stream of nitrogen or argon gas.
-
The functionalized surface is now ready for use in downstream applications.
-
Quantitative Data
The following table summarizes representative quantitative data for the surface functionalization process. These values are illustrative and may vary depending on the specific substrate, reaction conditions, and analytical techniques used. Data for similar amine-terminated PEG linkers on various surfaces have been used as a reference.
| Parameter | Method | Typical Value | Reference |
| Immobilization of Linker | |||
| Amine Surface Density (before linker) | X-ray Photoelectron Spectroscopy (XPS) | 2.1 - 4.2 amine groups/nm² | [10] |
| Linker Surface Density | Quartz Crystal Microbalance with Dissipation (QCM-D) | 1.5 - 3.0 molecules/nm² | [11][12] |
| Layer Thickness (Linker) | Ellipsometry | 2 - 5 nm | [13] |
| Click Reaction Efficiency | |||
| Surface Coverage of Azide-Molecule | Fluorescence Microscopy (with fluorescent azide) | > 90% | [14] |
| Yield of Triazole Formation | X-ray Photoelectron Spectroscopy (XPS) | Often >95% | [6] |
| Mass Change upon Click Reaction | Quartz Crystal Microbalance with Dissipation (QCM-D) | Dependent on the molecular weight of the azide-molecule | [15][16] |
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization.
Logical Relationship of Components
Caption: Component relationships in the functionalization process.
References
- 1. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QCM Biosensor Based on Polydopamine Surface for Real-Time Analysis of the Binding Kinetics of Protein-Protein Interactions [mdpi.com]
- 3. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comparison of gold nanoparticle surface co-functionalization approaches using Polyethylene Glycol (PEG) and the effect on stability, non-specific protein adsorption and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanoscience.com [nanoscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QCM-D assay for quantifying the swelling, biodegradation, and protein adsorption of intelligent nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH-bis(PEG2-propargyl) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving the bifunctional linker, NH-bis(PEG2-propargyl). This linker is a valuable tool in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), due to its dual propargyl groups available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a central secondary amine for further functionalization.
Introduction
NH-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker featuring two terminal alkyne groups and a central secondary amine.[1][2][3] This structure allows for the covalent attachment of two azide-containing molecules through a stable triazole linkage, a reaction widely employed in the construction of complex molecular architectures.[1][2][4] The PEG spacers enhance solubility and provide flexibility to the resulting conjugate.[5][6] The secondary amine can be used for conjugation to molecules bearing carboxylic acids, activated NHS esters, or carbonyls.[2][3] This trifunctional nature makes it a versatile building block for creating heterobifunctional molecules like PROTACs, which consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[1]
Key Applications
-
PROTAC Synthesis: The primary application of NH-bis(PEG2-propargyl) is in the assembly of PROTACs. The two propargyl groups can be reacted with azide-functionalized E3 ligase ligands and target protein ligands.
-
Bioconjugation: This linker can be used to conjugate various biomolecules, such as peptides, proteins, and oligonucleotides, that have been modified to contain azide (B81097) groups.[4]
-
Drug Delivery: Its properties are beneficial in the development of drug delivery systems where precise molecular assembly is required.[6]
-
Surface Modification: The alkyne groups can be used to functionalize surfaces that have been modified with azides.
Experimental Protocols
The following protocols are generalized procedures for the use of NH-bis(PEG2-propargyl) in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for specific substrates.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical setup for the reaction of NH-bis(PEG2-propargyl) with two equivalents of an azide-containing molecule.
Materials and Reagents:
-
NH-bis(PEG2-propargyl)
-
Azide-containing molecule(s)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Degassed solvents (e.g., a mixture of tert-butanol (B103910) and water, or DMF, DMSO)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve NH-bis(PEG2-propargyl) (1 equivalent) and the azide-containing molecule (2.2 equivalents) in the chosen degassed solvent system.
-
Ligand and Copper Premixing: In a separate vial, prepare a stock solution of the copper-stabilizing ligand (e.g., TBTA). Add the copper(II) sulfate solution to the ligand solution and vortex briefly. An excess of the ligand to copper is generally recommended.
-
Degassing: To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Initiation: To the stirred and degassed reaction mixture, add the premixed copper/ligand solution. Then, add a freshly prepared solution of sodium ascorbate (B8700270) (a reducing agent to generate Cu(I) in situ) to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica (B1680970) gel.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for reactions with NH-bis(PEG2-propargyl) are not extensively published in peer-reviewed literature, the following table provides a summary of typical conditions for CuAAC reactions based on general protocols. Researchers should use these as a starting point for optimization.
| Parameter | Condition | Purpose |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | To dissolve all reactants and reagents. |
| Temperature | Room Temperature | Mild conditions that are suitable for most biomolecules. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific substrates. |
| Stoichiometry | Azide:Alkyne (1.1:1 per alkyne group) | A slight excess of the azide ensures complete reaction of the alkyne. |
| Catalyst | CuSO₄·5H₂O (0.1 - 0.01 eq.) | Source of copper for the catalytic cycle. |
| Reducing Agent | Sodium Ascorbate (0.5 - 1.0 eq.) | Reduces Cu(II) to the active Cu(I) catalytic species. |
| Ligand | TBTA or THPTA (0.1 - 0.05 eq.) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing NH-bis(PEG2-propargyl).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of NH-bis(PEG2-propargyl) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-propargyl) is a branched, bifunctional linker commonly employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex bioconjugates. The two terminal propargyl groups allow for dual "click" chemistry reactions, enabling the precise assembly of molecular constructs. Achieving high purity of NH-bis(PEG2-propargyl) conjugates is critical for the reproducibility of downstream applications and the overall success of the research or drug development program. This document provides detailed protocols for the purification of NH-bis(PEG2-propargyl) conjugates, focusing on common impurities and effective chromatographic techniques.
Potential Impurities in NH-bis(PEG2-propargyl) Conjugate Synthesis
The synthesis of NH-bis(PEG2-propargyl) conjugates can result in several impurities that need to be removed to ensure the desired product quality. Understanding these potential impurities is key to developing a robust purification strategy.
| Impurity Class | Specific Examples | Rationale for Presence | Recommended Purification Strategy |
| Unreacted Starting Materials | NH-bis(PEG2-propargyl) amine, azide- or other reactive group-containing molecule | Incomplete reaction due to stoichiometry, reaction kinetics, or reagent degradation. | Normal-Phase or Reverse-Phase Chromatography |
| Mono-substituted Product | Product with only one propargyl group reacted | Incomplete reaction or steric hindrance preventing the second reaction. | Normal-Phase or Reverse-Phase Chromatography (often challenging due to similar polarity to the desired product) |
| Byproducts from Side Reactions | Hydrolyzed starting materials or reagents | Presence of water in the reaction mixture can lead to hydrolysis of reactive functional groups. | Normal-Phase or Reverse-Phase Chromatography |
| Degradation Products | Formic acid, PEG-aldehydes | Oxidation or acid/base-catalyzed degradation of the PEG chains.[1] | Extraction, Reverse-Phase Chromatography |
| Catalyst Residues | Copper salts (from CuAAC "click" chemistry) | Incomplete removal after reaction quench and workup. | Aqueous workup with a chelating agent (e.g., EDTA), followed by chromatography. |
Experimental Workflow for Purification
The general workflow for the purification of NH-bis(PEG2-propargyl) conjugates involves an initial workup to remove bulk impurities, followed by chromatographic purification to isolate the desired product. The purity of the final product is then assessed using analytical techniques.
Detailed Experimental Protocols
Due to the polar nature of the PEG component, both normal-phase and reverse-phase chromatography can be effective for the purification of NH-bis(PEG2-propargyl) conjugates. The choice between them will depend on the specific properties of the conjugated molecule.
Protocol 1: Normal-Phase Flash Chromatography
Normal-phase chromatography is often suitable for separating compounds with different polarities. For PEGylated molecules, which are generally polar, this technique can provide good resolution.[2][3][4]
Materials:
-
Crude NH-bis(PEG2-propargyl) conjugate (dried onto silica (B1680970) gel or dissolved in a minimal amount of a non-polar solvent like dichloromethane)
-
Silica gel for flash chromatography (e.g., 40-63 µm particle size)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Flash chromatography system with a suitable column size
Procedure:
-
Sample Preparation:
-
If the crude product is an oil or solid, dissolve it in a minimal volume of DCM. Add a small amount of silica gel and concentrate the mixture to dryness under reduced pressure. This dry-loading method often results in better separation.
-
Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase.
-
-
Column Equilibration:
-
Equilibrate the silica gel column with the initial mobile phase (e.g., 100% DCM or a low percentage of a polar solvent in a non-polar solvent like 2% MeOH in DCM).
-
-
Chromatography:
-
Load the prepared sample onto the column.
-
Elute the compounds using a gradient of a polar solvent (e.g., MeOH or EtOAc) in a non-polar solvent (e.g., DCM or Hexanes). A typical gradient might be from 0-10% MeOH in DCM over 20-30 column volumes.
-
The exact gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure desired product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified NH-bis(PEG2-propargyl) conjugate.
-
Protocol 2: Reverse-Phase Flash Chromatography
Reverse-phase chromatography separates molecules based on their hydrophobicity. This can be particularly useful for separating the more polar PEGylated product from less polar starting materials or byproducts.[][6]
Materials:
-
Crude NH-bis(PEG2-propargyl) conjugate (dissolved in a minimal amount of a polar solvent like water, methanol, or DMF)
-
C18-functionalized silica gel for flash chromatography
-
Solvents: Deionized Water, Acetonitrile (ACN), Methanol (MeOH)
-
Flash chromatography system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal volume of the initial mobile phase (e.g., a high percentage of water with a low percentage of organic solvent).
-
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 Water:ACN).
-
-
Chromatography:
-
Load the dissolved sample onto the column.
-
Elute the compounds using a gradient of increasing organic solvent (e.g., ACN or MeOH) in water. A typical gradient might be from 5% to 100% ACN in water over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by analytical reverse-phase HPLC or LC-MS to determine which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions. If the solvent mixture contains a high percentage of water, the product may need to be recovered by lyophilization or extraction into an organic solvent after removal of the organic portion of the mobile phase under reduced pressure.
-
Purity Assessment
The purity of the final NH-bis(PEG2-propargyl) conjugate should be rigorously assessed using a combination of analytical techniques.
-
Analytical HPLC/UPLC: Use a high-resolution analytical column (either normal-phase or reverse-phase, depending on the purification method) to determine the purity of the final product. The peak area of the desired product relative to the total peak area of all components gives a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirm the identity of the purified product by verifying that the observed molecular weight matches the expected molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the conjugate and ensure the absence of signals from impurities.
Data Presentation: Example Purification Summary
The following table provides an example of how to summarize the quantitative data from a purification experiment.
| Parameter | Crude Product | After Normal-Phase Chromatography | After Reverse-Phase Chromatography |
| Purity (by HPLC) | ~65% | >95% | >98% |
| Yield | N/A | 75% | 80% |
| Major Impurities Present | Unreacted starting materials, mono-substituted product | Trace unreacted starting materials | Trace mono-substituted product |
| Appearance | Yellowish oil | Colorless oil | White solid |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific reaction and purification conditions.
Logical Relationships in Purification Strategy
The selection of a purification strategy is a logical process based on the properties of the target molecule and its potential impurities.
References
Application Notes and Protocols for the Characterization of NH-bis(PEG2-propargyl) Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-propargyl) is a versatile heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its structure incorporates two propargyl groups for click chemistry reactions and a central secondary amine for further functionalization. Accurate characterization of NH-bis(PEG2-propargyl) is crucial to ensure purity, identity, and consistency in downstream applications, ultimately impacting the efficacy and safety of the final drug product.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of NH-bis(PEG2-propargyl) products using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Product Specifications
A summary of the key physical and chemical properties of a typical NH-bis(PEG2-propargyl) product is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| Appearance | Colorless to pale yellow oil or liquid |
| Purity (typical) | ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
Analytical Methods and Protocols
A multi-pronged analytical approach is recommended for the thorough characterization of NH-bis(PEG2-propargyl). The relationship between these techniques in a typical characterization workflow is illustrated below.
Caption: Workflow for the synthesis and analytical characterization of NH-bis(PEG2-propargyl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of NH-bis(PEG2-propargyl) and confirming its identity. Both ¹H and ¹³C NMR are recommended.
1.1. Sample Preparation:
-
Accurately weigh 5-10 mg of the NH-bis(PEG2-propargyl) sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.2. ¹H NMR Spectroscopy Parameters:
-
Instrument: 400 MHz or higher field NMR spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 25 °C
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
1.3. ¹³C NMR Spectroscopy Parameters:
-
Instrument: 100 MHz or higher field NMR spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 25 °C
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: -10 to 220 ppm
-
Reference: TMS at 0.00 ppm or the solvent peak.
The following tables summarize the expected chemical shifts for NH-bis(PEG2-propargyl). Actual values may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 4H | -O-CH₂ -C≡CH |
| ~3.70-3.50 | m | 16H | -O-CH₂ -CH₂ -O- and -N-CH₂ -CH₂ -O- |
| ~2.85 | t | 4H | -N-CH₂ -CH₂-O- |
| ~2.45 | t | 2H | -C≡CH |
| ~1.80 | br s | 1H | -NH - |
Table 3: ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~79.5 | -C ≡CH |
| ~75.0 | -C≡C H |
| ~70.5 | -O-C H₂-CH₂-O- |
| ~69.5 | -N-CH₂-C H₂-O- |
| ~58.5 | -O-C H₂-C≡CH |
| ~49.0 | -N-C H₂-CH₂-O- |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of NH-bis(PEG2-propargyl) and for quantifying any impurities. A reverse-phase HPLC (RP-HPLC) method is typically employed.
2.1. Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of NH-bis(PEG2-propargyl) in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas all mobile phases before use.
2.2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or 220 nm.
-
Gradient Elution: A typical gradient is shown in Table 4. This may need to be optimized depending on the specific impurities.
Table 4: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
The purity of the NH-bis(PEG2-propargyl) product is determined by the area percentage of the main peak in the chromatogram.
Table 5: Representative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area (%) |
| NH-bis(PEG2-propargyl) | ~15.2 | >95% |
| Impurity 1 | ~12.8 | <0.5% |
| Impurity 2 | ~17.5 | <0.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the NH-bis(PEG2-propargyl) product and to identify potential impurities.
3.1. LC Conditions:
-
The LC conditions can be similar to those described for the HPLC analysis (Section 2.2). The use of a volatile buffer system (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of TFA) is recommended if TFA interferes with ionization.
3.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for best signal).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 6: Expected LC-MS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 270.1705 | 270.1709 |
| [M+Na]⁺ | 292.1525 | 292.1528 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the NH-bis(PEG2-propargyl) molecule, confirming its overall chemical structure.
4.1. Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solid samples): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
4.2. FTIR Spectrometer Parameters:
-
Instrument: FTIR spectrometer equipped with a DTGS or MCT detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before analyzing the sample.
The FTIR spectrum will show characteristic absorption bands for the functional groups present in NH-bis(PEG2-propargyl).
Table 7: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, weak to medium | ≡C-H stretch (alkyne) |
| ~2920, ~2870 | Strong | C-H stretch (alkane) |
| ~2110 | Weak | C≡C stretch (alkyne) |
| ~1100 | Strong, broad | C-O-C stretch (ether) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the structural information they provide for the characterization of NH-bis(PEG2-propargyl).
Caption: Interrelation of analytical methods and the structural data they provide.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of NH-bis(PEG2-propargyl) products. By employing a combination of NMR, HPLC, LC-MS, and FTIR, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this critical linker, ensuring the quality and reproducibility of their research and development efforts.
Troubleshooting & Optimization
Technical Support Center: Synthesis of NH-bis(PEG2-propargyl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of NH-bis(PEG2-propargyl).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of NH-bis(PEG2-propargyl), which is typically achieved through the bis-alkylation of a secondary amine with a propargylating agent.
1. Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| - Temperature: Gradually increase the reaction temperature. Propargylation of secondary amines can require heating, sometimes between 40-70°C.[1] | |
| - Reagent Stoichiometry: Ensure at least two equivalents of the propargylating agent (e.g., propargyl bromide) are used relative to the starting secondary amine. A slight excess (2.2-2.5 equivalents) may improve yield. | |
| Ineffective Base | - Base Strength: Use a stronger base. If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or a stronger inorganic base like Cs₂CO₃. The choice of base can be critical for efficient deprotonation of the secondary amine. |
| - Solubility of Base: Ensure the base is at least partially soluble in the reaction solvent. For heterogeneous mixtures, vigorous stirring is essential. | |
| Poor Quality Reagents | - Propargylating Agent: Propargyl bromide can be unstable.[2] Use freshly opened or purified propargyl bromide. Consider using a more stable propargylating agent like propargyl tosylate. |
| - Solvent: Use anhydrous (dry) solvent, as water can interfere with the reaction, particularly if using a strong base like NaH. |
2. Formation of Multiple Products (Complex Reaction Mixture)
| Possible Cause | Recommended Solution |
| Overalkylation (Quaternary Ammonium (B1175870) Salt Formation) | - Stoichiometry Control: Carefully control the stoichiometry of the propargylating agent. Avoid a large excess. |
| - Slow Addition: Add the propargylating agent dropwise to the reaction mixture at a controlled temperature to minimize localized high concentrations. | |
| - Lower Temperature: Running the reaction at a lower temperature may help to control the rate of the second alkylation and reduce the formation of the quaternary salt. | |
| Presence of Mono-alkylated Product | - Increase Stoichiometry: If the mono-alkylated product is the major species, increase the equivalents of the propargylating agent and/or the reaction time. |
| - Increase Temperature: Higher temperatures can promote the second alkylation step. | |
| Side Reactions of Propargyl Bromide | - Base-Induced Elimination: A strong, bulky base might favor the elimination of HBr from propargyl bromide. Consider using a less hindered base. |
| - Reaction with Solvent: In certain solvents, the propargylating agent may react with the solvent itself. Ensure the chosen solvent is inert under the reaction conditions. |
3. Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Similar Polarity of Products and Starting Materials | - Chromatography Optimization: Use a different solvent system for column chromatography. A gradient elution may be necessary to separate the desired bis-alkylated product from the mono-alkylated intermediate and starting amine. |
| - Acid-Base Extraction: If the starting amine and product have significantly different pKa values, an acid-base extraction workup can help to separate them before chromatography. | |
| Presence of Quaternary Ammonium Salt | - Aqueous Wash: The quaternary ammonium salt is often water-soluble and can be removed by washing the organic layer with water or brine during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for NH-bis(PEG2-propargyl)?
A1: The most probable synthetic route is the N-alkylation of a secondary amine, such as bis(2-(2-ethoxy)ethyl)amine, with a propargylating agent like propargyl bromide in the presence of a base. The reaction involves the substitution of the hydrogen on the secondary amine with two propargyl groups.
Q2: Which base is most suitable for this reaction?
A2: The choice of base depends on the specific reaction conditions and the reactivity of the starting materials. Common bases include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and alkali hydroxides (e.g., NaOH), or organic bases like diisopropylethylamine (DIPEA). For sensitive substrates, a non-nucleophilic organic base is often preferred to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will show the consumption of the starting amine and the appearance of new spots corresponding to the mono- and bis-alkylated products. LC-MS can confirm the masses of the products being formed.
Q4: What are the key safety precautions when working with propargyl bromide?
A4: Propargyl bromide is a lachrymator and a toxic, flammable liquid.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It can be shock-sensitive and should be handled with care.[2]
Q5: Can I use other propargylating agents besides propargyl bromide?
A5: Yes, other propargylating agents such as propargyl chloride, propargyl iodide, or propargyl sulfonates (e.g., tosylate, mesylate) can be used. The reactivity will vary, with iodides generally being more reactive than bromides, which are more reactive than chlorides. Sulfonates are also excellent leaving groups. The choice may depend on the reactivity of the amine and the desired reaction conditions.
Experimental Protocols
Representative Protocol for the Synthesis of NH-bis(PEG2-propargyl)
Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions and reagent purity.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the starting secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).
-
Addition of Base: Add the base (2.5-3.0 equivalents, e.g., K₂CO₃ or DIPEA) to the solution.
-
Addition of Propargylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add the propargylating agent (2.2-2.5 equivalents, e.g., propargyl bromide) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate of reaction if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off any insoluble base. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to isolate the pure NH-bis(PEG2-propargyl).
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Base | Weak (e.g., K₂CO₃) | Moderate | Incomplete reaction |
| Strong (e.g., Cs₂CO₃, NaH) | High | Increased side reactions | |
| Organic (e.g., DIPEA) | Good | May require higher temperatures | |
| Solvent | Aprotic Polar (e.g., DMF, ACN) | Good solubility of reagents | Can be difficult to remove |
| Aprotic Nonpolar (e.g., Toluene) | May require phase transfer catalyst | Lower solubility of some reagents | |
| Temperature | Room Temperature | Slower reaction, fewer side products | Incomplete reaction |
| Elevated (40-70 °C) | Faster reaction | Increased risk of overalkylation | |
| Stoichiometry (Propargylating Agent) | ~2 equivalents | May result in mono-alkylation | Incomplete bis-alkylation |
| >2.2 equivalents | Higher yield of bis-alkylated product | Increased risk of quaternary salt |
Visualizations
Caption: General reaction pathway for the synthesis of NH-bis(PEG2-propargyl).
References
Technical Support Center: Troubleshooting NH-bis(PEG2-propargyl) Click Reactions
Welcome to the technical support center for troubleshooting failed NH-bis(PEG2-propargyl) click reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments involving this specific linker.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-propargyl) and why is it used in click chemistry?
NH-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal alkyne groups and a central secondary amine.[1][2][3] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] The PEG spacers enhance solubility and the terminal alkynes serve as handles for click chemistry, allowing for the covalent linkage with azide-containing molecules through a stable triazole ring formation.[3][4]
Q2: What is the fundamental mechanism of the copper-catalyzed click reaction (CuAAC)?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a 1,4-disubstituted 1,2,3-triazole.[5] The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[6][7] The copper(I) species coordinates with the terminal alkyne of the NH-bis(PEG2-propargyl) linker, activating it for cycloaddition with an azide-functionalized molecule.[5]
Q3: My click reaction with NH-bis(PEG2-propargyl) has failed or is showing very low yield. What are the most common initial troubleshooting steps?
When encountering a failed or low-yielding reaction, begin by assessing the following:
-
Reagent Integrity: Ensure the purity and stability of your NH-bis(PEG2-propargyl) linker, azide-containing molecule, copper source, and reducing agent.
-
Catalyst Activity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[6] Ensure you are using a reducing agent and consider degassing your solvents.[6]
-
Reaction Conditions: Verify the solvent, temperature, pH, and concentrations of all reactants are within the optimal range for your specific system.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their potential solutions.
Problem 1: Low or No Product Formation
Several factors can contribute to a lack of product. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Inactive Copper Catalyst | The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[6] Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[6] It is also beneficial to degas your solvents.[6] |
| Ligand Issues | A suitable ligand is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[6][8] For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended.[6] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[6] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[6] |
| In-situ Catalyst Quenching | Functional groups on your substrate, such as thiols (e.g., in proteins or glutathione), can strongly coordinate with the copper catalyst, rendering it inactive.[9][10] To mitigate this, you can increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) to occupy the coordinating sites.[6][9] |
| Poor Substrate Solubility | The PEG chains in NH-bis(PEG2-propargyl) generally improve water solubility. However, if your azide-containing molecule is hydrophobic, it may not be sufficiently soluble in a purely aqueous system. The collapse of hydrophobic regions can bury the reactive groups, making them inaccessible.[8][9] Consider using a co-solvent system, such as DMSO/water or t-BuOH/water, to improve solubility.[8] |
| Steric Hindrance | Bulky functional groups near the alkyne or azide (B81097) can sterically hinder the reaction.[6] If steric hindrance is suspected, you may need to increase the reaction time or temperature.[6] |
| Incorrect Stoichiometry | While a 1:1 ratio of alkyne to azide is often a starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can help drive the reaction to completion.[6] |
Problem 2: Presence of Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired product.
| Potential Cause | Recommended Solution(s) |
| Alkyne Homocoupling (Glaser Coupling) | In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of terminal alkynes to form diynes.[11] This is often indicated by the formation of a precipitate. To minimize this, ensure your reaction is thoroughly deoxygenated and a sufficient amount of reducing agent is present.[6] |
| Substrate Degradation | Some biomolecules can be sensitive to the presence of copper and sodium ascorbate, which can generate reactive oxygen species.[7][9] The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[6] Water-soluble ligands like THPTA and BTTAA are particularly effective in this regard.[6] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[6] |
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
In a suitable vial, dissolve the azide-containing compound (1.0 equivalent) and NH-bis(PEG2-propargyl) (1.1 equivalents) in a degassed solvent mixture (e.g., DMSO/water 1:1).
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water).
-
In another tube, prepare a stock solution of copper(II) sulfate (B86663) (e.g., 100 mM in degassed water) and a ligand such as THPTA (e.g., 500 mM in degassed water). Pre-mix the copper and ligand solutions.
-
To the reaction vial containing the azide and alkyne, add the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Initiate the reaction by adding the pre-mixed copper/ligand solution to a final copper concentration of 1-2 mM.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography or preparative HPLC.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Failed Click Reactions
The following diagram illustrates a logical workflow for troubleshooting failed CuAAC reactions.
Caption: A step-by-step workflow for diagnosing and resolving failed click reactions.
Simplified Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram outlines the key steps in the CuAAC reaction mechanism.
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 3. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for NH-bis(PEG2-propargyl)
Welcome to the technical support center for NH-bis(PEG2-propargyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-propargyl) and what are its primary applications?
NH-bis(PEG2-propargyl) is a branched, bifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal propargyl (alkyne) groups and a central secondary amine.[1][2] Its primary application is in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The propargyl groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, also known as "click chemistry," to form stable triazole linkages with azide-modified molecules.[1] The central amine can be functionalized with molecules such as carboxylic acids or activated NHS esters.[1][2] The PEG spacers enhance the solubility and reduce the immunogenicity of the resulting conjugates.[3]
Q2: What are the key differences between CuAAC and SPAAC for conjugation with NH-bis(PEG2-propargyl)?
The primary difference lies in the requirement of a copper catalyst.
-
CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[4][5] This method is highly efficient and versatile.
-
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., dibenzocyclooctyne or DBCO) instead of a terminal alkyne like the propargyl groups in NH-bis(PEG2-propargyl).[6] Therefore, to use NH-bis(PEG2-propargyl) in a SPAAC reaction, the molecule it is reacting with must contain the strained alkyne, while the azide (B81097) would be on the other reaction partner. SPAAC is advantageous for in vivo applications or with sensitive biomolecules where copper toxicity is a concern.
Q3: What are the recommended storage conditions for NH-bis(PEG2-propargyl)?
It is recommended to store NH-bis(PEG2-propargyl) at -20°C to ensure its stability.[1]
Q4: In what solvents is NH-bis(PEG2-propargyl) soluble?
NH-bis(PEG2-propargyl) is soluble in a variety of common solvents including water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield in CuAAC Reaction
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Inactive Copper Catalyst | The Cu(I) oxidation state is essential for catalysis and is susceptible to oxidation. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment. Ensure an excess of the reducing agent is present. Degas all solutions to remove dissolved oxygen. | [4] |
| Inappropriate Ligand Concentration | Use a copper-stabilizing ligand such as THPTA or TBTA. A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state and enhance reaction rates. | [5] |
| Interfering Buffer Components | Avoid using Tris-based buffers as the amine groups can chelate copper. Buffers like PBS or HEPES are generally preferred. If your protein solution contains reducing agents like DTT, they should be removed via dialysis or buffer exchange prior to the reaction. | |
| Low Reactant Concentration | CuAAC reactions are concentration-dependent. If possible, increase the concentration of your reactants. Lyophilizing the sample to reduce volume can be an option. | |
| Suboptimal pH | The optimal pH for CuAAC with biomolecules is typically between 7 and 9. |
Problem 2: Incomplete Reaction in SPAAC
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citation |
| Steric Hindrance | The reactive groups on your biomolecule or the NH-bis(PEG2-propargyl) linker may be sterically hindered. The PEG chains on the linker are designed to minimize this, but if the issue persists, consider redesigning your azide- or strained alkyne-containing reaction partner. | |
| Suboptimal Buffer/pH | Reaction rates can be buffer-dependent. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. Generally, higher pH values can increase SPAAC reaction rates, though this can be buffer-dependent. | [7][8] |
| Low Temperature | Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25°C) or 37°C. However, ensure the temperature is compatible with the stability of your biomolecules. | [7][8] |
| Low Reactant Concentration | As with CuAAC, increasing the concentration of your reactants will increase the reaction rate. |
Experimental Protocols
General Protocol for CuAAC of an Azide-Modified Protein with NH-bis(PEG2-propargyl)
This protocol provides a general starting point. Optimization of reactant concentrations and reaction time may be necessary.
Materials:
-
Azide-modified protein
-
NH-bis(PEG2-propargyl)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS or HEPES, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of NH-bis(PEG2-propargyl) in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and a 10- to 20-fold molar excess of the NH-bis(PEG2-propargyl) stock solution.
-
Add the THPTA stock solution to the CuSO₄ stock solution to achieve a 5:1 ligand-to-copper ratio.
-
Add the CuSO₄/THPTA mixture to the protein/linker solution. The final copper concentration should be between 50 and 100 µM.[5]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight.
-
-
Purification:
-
Remove unreacted NH-bis(PEG2-propargyl) and other small molecules using size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm conjugation and assess purity using SDS-PAGE, HPLC, and mass spectrometry.
-
General Protocol for SPAAC of an Azide-Modified Small Molecule with a Strained Alkyne-Modified Protein (utilizing NH-bis(PEG2-propargyl) as a linker in a separate step)
This protocol assumes the NH-bis(PEG2-propargyl) has been previously conjugated to either the azide or the strained alkyne. Here, we describe the final SPAAC ligation step.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein)
-
Azide-modified small molecule (previously conjugated with NH-bis(PEG2-propargyl))
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the strained alkyne-modified protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Dissolve the azide-modified small molecule in a compatible solvent (e.g., DMSO) to create a stock solution.
-
-
SPAAC Reaction:
-
Add the azide-modified small molecule stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used.
-
Keep the final concentration of the organic solvent low (<10%) to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[6]
-
-
Purification:
-
Remove the excess unreacted azide-modified small molecule by size-exclusion chromatography or dialysis.[6]
-
-
Analysis:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if one of the components has a chromophore.[6]
-
Quantitative Data for Optimization
The following tables provide illustrative data based on general principles for optimizing CuAAC and SPAAC reactions. Optimal conditions for your specific system should be determined empirically.
Table 1: Illustrative Effect of Copper Concentration on CuAAC Yield
| Copper(II) Sulfate Concentration (µM) | Ligand (THPTA) Concentration (µM) | Reaction Time (hours) | Illustrative Yield (%) |
| 25 | 125 | 4 | 65 |
| 50 | 250 | 4 | 85 |
| 100 | 500 | 4 | 95 |
| 200 | 1000 | 4 | 96 |
Conditions: Azide-protein (1 mg/mL), 10-fold molar excess of NH-bis(PEG2-propargyl), 5 mM Sodium Ascorbate, PBS buffer (pH 7.4), Room Temperature.
Table 2: Illustrative Effect of Temperature and pH on SPAAC Reaction Rate
| Temperature (°C) | Buffer | pH | Illustrative Relative Reaction Rate |
| 25 | PBS | 7.0 | 1.0 |
| 37 | PBS | 7.0 | 1.8 |
| 25 | HEPES | 7.0 | 1.5 |
| 37 | HEPES | 7.0 | 2.5 |
| 25 | PBS | 8.0 | 1.3 |
Conditions: Equimolar concentrations of strained alkyne-protein and azide-small molecule.
Analytical Characterization of Conjugates
A multi-faceted approach is recommended to confirm the identity, purity, and stability of your NH-bis(PEG2-propargyl) conjugate.
Table 3: Comparison of Analytical Techniques for Conjugate Characterization
| Technique | Information Provided | Key Considerations | Citation |
| SDS-PAGE | Provides an estimation of the molecular weight shift upon conjugation, indicating successful ligation. | Can be used for a qualitative assessment of conjugation efficiency. | |
| HPLC (SEC, RP, IEX) | Determines purity, quantifies impurities, and can be used to estimate the degree of PEGylation. Size-Exclusion Chromatography (SEC) separates based on size, Reversed-Phase (RP) on hydrophobicity, and Ion-Exchange (IEX) on charge. | The choice of column and mobile phase is critical for achieving good separation. | [9] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate, providing definitive evidence of successful conjugation and allowing for the determination of the drug-to-antibody ratio (DAR). | ESI-MS is commonly used for protein conjugates. | [10][11] |
| NMR Spectroscopy | Provides detailed structural information, confirming the formation of the triazole ring and the connectivity of the different components. | ¹H NMR can show characteristic peaks for the PEG chain and the newly formed triazole ring. | [12] |
Visualizing Experimental Workflows
References
- 1. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
common side reactions with NH-bis(PEG2-propargyl)
Welcome to the technical support center for NH-bis(PEG2-propargyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-propargyl) and what are its primary applications?
A1: NH-bis(PEG2-propargyl) is a heterobifunctional, PEG-based linker.[1][2][3] It features a central secondary amine and two terminal propargyl groups. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein ligand with an E3 ligase ligand.[2][4][5] The propargyl groups are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," while the amine group can react with carboxylic acids or activated esters.[1][3]
Q2: What are the recommended storage conditions for NH-bis(PEG2-propargyl)?
A2: For long-term stability, it is recommended to store NH-bis(PEG2-propargyl) at -20°C.[1] Some suppliers suggest storage at -80°C for up to six months and at -20°C for one month, protected from light.[2]
Q3: In which solvents is NH-bis(PEG2-propargyl) soluble?
A3: NH-bis(PEG2-propargyl) is soluble in water, DMSO, DCM, and DMF.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of molecules using NH-bis(PEG2-propargyl).
Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Oxidation of Copper(I) Catalyst | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6] |
| Impure or Degraded Reagents | Use freshly prepared copper(I) source or a reliable catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[6][7] Ensure the purity of your azide-containing molecule. |
| Suboptimal Reaction Conditions | The reaction may require optimization of temperature and reaction time. Monitor the reaction progress using LC-MS to determine the optimal endpoint. |
| Formation of Alkyne Homodimers | A common side reaction is the oxidative homocoupling of terminal alkynes.[7][8] The addition of a slight excess of a reducing agent like sodium ascorbate (B8700270) can help prevent this.[9] |
Issue 2: Inefficient Amide Coupling with the Secondary Amine
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Ineffective Coupling Reagents | Screen various coupling reagents such as HATU, HBTU, or COMU, along with different organic bases like DIPEA or TEA to find the optimal combination for your specific substrates.[6] |
| Insufficient Reagent Equivalents | A slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess can help drive the reaction to completion.[6] |
| Steric Hindrance | The secondary amine of NH-bis(PEG2-propargyl) might be sterically hindered depending on the substrate. Extended reaction times or gentle heating (e.g., 40-50 °C) may be necessary. However, monitor for potential side reactions at elevated temperatures.[6] |
| Hydrolysis of Activated Esters | If using an activated ester (e.g., NHS ester) to react with the amine, hydrolysis of the ester can compete with the desired amide bond formation, especially at alkaline pH.[10] Perform the reaction at an optimal pH, typically between 7 and 9, and use fresh reagents.[10] |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Poor Solubility of the Product | PROTACs, especially those with PEG linkers, can have varying solubility. For flash chromatography, experiment with a broad range of solvent polarities. For HPLC, consider different mobile phase compositions and gradients.[6] |
| Product Degradation on Silica (B1680970) Gel | If your product is sensitive to the acidic nature of standard silica gel, consider using neutral pH buffers for preparative HPLC or alternative chromatography media.[6] |
| Aggregation of the Conjugate | Protein or peptide conjugates can aggregate during or after purification. To mitigate this, you can screen different buffer conditions (pH, ionic strength) or include solubility-enhancing excipients.[10] |
Experimental Protocols
General Protocol for PROTAC Synthesis using NH-bis(PEG2-propargyl)
This protocol outlines a two-step synthesis of a PROTAC, involving an initial amide bond formation followed by a CuAAC reaction.
Step 1: Amide Coupling of E3 Ligase Ligand to NH-bis(PEG2-propargyl)
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and NH-bis(PEG2-propargyl) (1.1 eq) in anhydrous DMF under an argon atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the intermediate by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified intermediate from Step 1 (containing the two propargyl groups) and the azide-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/H₂O).[11]
-
Add the copper(I) catalyst system. A common system consists of copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate.[11]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.[6]
Visualizations
References
- 1. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
solubility issues of NH-bis(PEG2-propargyl) and how to solve them
Welcome to the technical support center for NH-bis(PEG2-propargyl). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-propargyl) and what are its solubility properties?
NH-bis(PEG2-propargyl) is a multi-branched, PEG-based linker used in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features a central secondary amine (NH) and two polyethylene (B3416737) glycol (PEG) arms, each terminated with a propargyl group (a terminal alkyne).[1][4] The PEG chains are included to increase hydrophilicity and improve solubility in aqueous media.[5][6][7][8]
According to supplier data, the compound is generally soluble in water and organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1][9]
Q2: My NH-bis(PEG2-propargyl) is not dissolving in my aqueous buffer (e.g., PBS). Why is this happening?
While the PEG chains enhance water solubility, several factors can lead to difficulties:
-
Hydrophobic Moieties: The propargyl groups and the hydrocarbon backbone have hydrophobic character, which can counteract the hydrophilicity of the PEG chains, especially at high concentrations.
-
Aggregation: Like many bifunctional molecules, it may self-associate or aggregate in aqueous solutions, reducing the apparent solubility.
-
pH Effects: The central secondary amine is basic. In acidic or neutral buffers (like PBS, pH ~7.4), the amine group can become protonated (NH2+). This positive charge can improve aqueous solubility. However, if the buffer composition leads to complex interactions or if the compound is not sufficiently protonated, solubility can be limited.
-
Purity: Impurities from synthesis can significantly impact solubility.
-
Temperature: Solubility is temperature-dependent. Dissolving the compound in a cold buffer may be more difficult.
Q3: What is the best starting solvent to prepare a stock solution?
For maximum flexibility, the recommended starting solvent is high-purity, anhydrous DMSO .[10][11] This versatile solvent can typically dissolve the compound at high concentrations (e.g., ≥ 50 mg/mL).[11] From a concentrated DMSO stock, the compound can then be diluted into aqueous buffers for final experimental concentrations. This two-step process often circumvents solubility issues seen when dissolving the compound directly in an aqueous medium.
Q4: Can I heat the sample or use sonication to help it dissolve?
Yes, gentle warming and sonication are common and effective techniques.
-
Warming: Warm the sample gently in a water bath (e.g., 30-40°C). Avoid aggressive heating, as it could potentially degrade the compound, especially the terminal alkynes.
-
Sonication: Using a bath sonicator for short bursts (5-10 minutes) can effectively break up aggregates and accelerate dissolution.
-
Vortexing: Vigorous vortexing is also a standard first step.
Always visually inspect the solution to ensure no solid particles remain before use.
Q5: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are some solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.
-
Increase DMSO Carryover: Increase the percentage of DMSO in the final solution (if the experiment can tolerate it). Many cell-based assays can tolerate up to 0.5-1% DMSO.
-
Use Co-solvents: Consider adding a small amount of a biocompatible co-solvent like ethanol (B145695) or using formulating agents if your experimental system allows.[12]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer, ensure it stays in solution, and then perform the final dilution.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
This section provides a systematic workflow to address solubility issues with NH-bis(PEG2-propargyl).
Quantitative Solubility Data
While exact quantitative values (mg/mL) are highly dependent on lot purity and specific experimental conditions, the following table summarizes the expected solubility based on supplier datasheets and the properties of similar PEG linkers.
| Solvent | Type | Expected Solubility | Recommendations & Notes |
| DMSO (Dimethyl Sulfoxide) | Organic (Polar Aprotic) | High (>50 mg/mL) | Recommended for preparing high-concentration stock solutions.[11] Use anhydrous grade. |
| DMF (Dimethylformamide) | Organic (Polar Aprotic) | High | Good alternative to DMSO for stock solutions. Ensure it is high purity.[1][9] |
| DCM (Dichloromethane) | Organic (Non-polar) | Soluble | Useful for synthesis workup and purification, but not for biological experiments.[1][13] |
| Water / Aqueous Buffers | Aqueous | Moderate to Low | Solubility is highly dependent on pH, concentration, and temperature. Direct dissolution can be challenging.[1] |
Experimental Protocol: Preparing a Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of NH-bis(PEG2-propargyl) (MW: 269.34 g/mol ) in DMSO.
Materials:
-
NH-bis(PEG2-propargyl) (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Preparation: Allow the vial of NH-bis(PEG2-propargyl) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out 2.7 mg of the solid compound and place it into a clean microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Initial Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for undissolved particles.
-
Assisted Dissolution (If Needed): If particles remain:
-
Place the tube in a bath sonicator for 5-10 minutes.
-
Alternatively, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Final Check: Once the solution is completely clear, it is ready for use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For -20°C storage, it is recommended to use the solution within one month.[2]
Visual Workflow Guides
The following diagrams illustrate key workflows for troubleshooting and experimentation.
Caption: Workflow for preparing a stock solution.
Caption: Experimental workflow for bioconjugation.
References
- 1. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 4. cenmed.com [cenmed.com]
- 5. medkoo.com [medkoo.com]
- 6. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]
stability of NH-bis(PEG2-propargyl) at different pH values
This technical support center provides guidance on the stability of NH-bis(PEG2-propargyl) at different pH values. The information is intended for researchers, scientists, and drug development professionals using this linker in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected stability of NH-bis(PEG2-propargyl) under different pH conditions?
Q2: I am observing unexpected cleavage or modification of my conjugate. Could the pH of my buffer be the cause?
A2: Yes, the pH of your experimental conditions can significantly impact the stability of the NH-bis(PEG2-propargyl) linker. Both the secondary amine and the terminal alkyne (propargyl) groups can be susceptible to pH-mediated degradation.
Q3: What specific chemical instabilities should I be aware of at acidic pH?
A3: While the propargyl groups are generally stable in moderately acidic conditions, very strong acids should be avoided. The primary concern under acidic conditions would be the potential for acid-catalyzed hydrolysis of the ether linkages within the PEG chains, although this typically requires harsh conditions (very low pH and elevated temperatures) not common in most biological applications.
Q4: What are the stability concerns at basic pH?
A4: Strong bases can induce decomposition or rearrangement of the propargylamine (B41283) system.[1] This is a critical consideration, as such reactions can lead to the loss of the terminal alkyne functionality required for click chemistry conjugation. It is advisable to avoid prolonged exposure to high pH environments.
Q5: My click chemistry reaction is not working as expected. Could the pH be a factor?
A5: Absolutely. The efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be pH-dependent.[2] While the reaction can proceed over a range of pH values, the optimal pH is typically in the neutral to slightly basic range. Extreme pH values can affect the catalyst's activity and the stability of the reactants, including the NH-bis(PEG2-propargyl) linker.
Q6: What are the recommended storage conditions for NH-bis(PEG2-propargyl)?
A6: It is recommended to store NH-bis(PEG2-propargyl) under neutral and anhydrous conditions at low temperatures (-20°C or -80°C) to ensure long-term stability.[3] The material safety data sheet suggests avoiding strong acids and alkalis.[4]
Troubleshooting Guide
| Issue | Potential pH-Related Cause | Recommended Action |
| Loss of alkyne functionality for click chemistry | Exposure to strong basic conditions may have caused rearrangement or decomposition of the propargylamine moiety.[1] | Maintain the pH of your reaction and purification steps in the neutral range (pH 6-8). If basic conditions are unavoidable, minimize the exposure time and temperature. |
| Low yield in conjugation reactions | Suboptimal pH for the click chemistry reaction. | Optimize the pH of your click chemistry reaction. Typically, a pH between 7 and 8 is a good starting point for CuAAC. |
| Unexpected cleavage of the linker | Hydrolysis of the PEG linker's ether bonds under harsh acidic conditions (though less common). | Avoid using very strong acids in your experimental workflow. If acidic conditions are necessary, use the mildest effective acid and keep exposure times short. |
| Formation of unknown byproducts | Base-induced side reactions of the propargylamine.[1] | Analyze your reaction mixture by mass spectrometry to identify potential byproducts. Compare the results with known degradation pathways of propargylamines. Adjust the pH to a more neutral range to minimize these side reactions. |
Summary of Potential pH Stability Concerns
| Functional Group | Acidic pH (pH < 4) | Neutral pH (pH 6-8) | Basic pH (pH > 9) |
| Propargylamine | Generally stable, but very strong acids should be avoided. | Optimal stability. | High Risk: Potential for base-induced rearrangement and decomposition.[1] |
| PEG Linker (Ether Bonds) | Moderate Risk: Susceptible to hydrolysis under harsh acidic conditions (e.g., concentrated acids, high temperatures). | High stability. | High stability. |
Experimental Protocol: Assessing pH Stability of NH-bis(PEG2-propargyl)
For researchers wishing to determine the precise stability of NH-bis(PEG2-propargyl) under their specific experimental conditions, the following general protocol can be adapted.
Objective: To determine the rate of degradation of NH-bis(PEG2-propargyl) at different pH values over time.
Materials:
-
NH-bis(PEG2-propargyl)
-
A series of buffers at desired pH values (e.g., pH 4, 7, and 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (MS) for product identification
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of NH-bis(PEG2-propargyl) in an appropriate organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Incubation:
-
In separate vials, add an aliquot of the stock solution to each of the different pH buffers to a final desired concentration.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Quench any ongoing reaction by neutralizing the pH if necessary or by immediately preparing for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the amount of remaining intact NH-bis(PEG2-propargyl).
-
Monitor the appearance of any new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Plot the concentration of intact NH-bis(PEG2-propargyl) against time for each pH value.
-
Calculate the half-life (t½) of the compound at each pH.
-
-
Product Identification (Optional):
-
Collect the fractions corresponding to the degradation products from the HPLC.
-
Analyze the fractions by mass spectrometry to identify the structure of the degradation products.
-
Visualizations
Caption: Workflow for assessing the pH stability of NH-bis(PEG2-propargyl).
References
Technical Support Center: NH-bis(PEG2-propargyl) Conjugations
Welcome to the technical support center for troubleshooting biomolecule conjugations. This guide provides detailed answers and protocols to help researchers, scientists, and drug development professionals prevent and resolve aggregation issues when using amine-reactive bis-alkyne linkers like NH-bis(PEG2-propargyl).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during conjugation with NH-bis(PEG2-propargyl)?
Aggregation during the conjugation process is a common issue that can compromise the efficacy, stability, and safety of the final product.[1][2] The primary causes are multifaceted and often interrelated:
-
Suboptimal Reaction Conditions: The pH, ionic strength, and temperature of the reaction buffer can significantly impact protein stability.[3] Deviating from a protein's optimal pH range can alter the charge distribution on its surface, leading to unfolding and exposure of hydrophobic patches that promote aggregation.[3][4]
-
High Reactant Concentration: High concentrations of the target biomolecule (e.g., antibody, protein) increase the frequency of intermolecular interactions, which can lead to the formation of aggregates.[3][5]
-
Intermolecular Cross-linking: The NH-bis(PEG2-propargyl) linker possesses two propargyl (alkyne) groups.[6] If the initial conjugation step is followed by a click chemistry reaction, there is a risk of one linker molecule reacting with azide (B81097) groups on two separate biomolecules, causing direct cross-linking.
-
Increased Hydrophobicity: The addition of chemical linkers and payloads can increase the overall surface hydrophobicity of the biomolecule.[5] These modified, hydrophobic regions on different molecules can attract each other, leading to aggregation.[5]
-
Over-labeling: Attaching too many linker molecules to the surface of a protein can significantly alter its isoelectric point (pI) and net charge, reducing its solubility and leading to aggregation.[7]
Q2: How can I identify and quantify aggregation in my sample?
Detecting aggregation early is critical for successful conjugation. A combination of visual inspection and analytical techniques should be used:
-
Visual Assessment: The simplest method is to look for signs of precipitation, cloudiness (turbidity), or opalescence in the reaction mixture.[3]
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm (A340) can indicate the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful quantitative method. Aggregation is identified by the appearance of new peaks eluting earlier than the desired monomeric conjugate, corresponding to high molecular weight (HMW) species.[3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle diameter and polydispersity index (PDI) is a clear indicator of aggregate formation.[3]
Troubleshooting Guide
This section provides specific, actionable steps to mitigate aggregation.
Problem: I observe visible precipitate or cloudiness after adding the linker.
This indicates significant aggregation. The following workflow can help diagnose and solve the issue.
Caption: A step-by-step decision tree for troubleshooting aggregation.
Optimize Reaction Buffer Conditions
The reaction buffer is the first line of defense against aggregation. Every protein has a unique pH and ionic strength range where it is most stable.[4]
-
pH: For amine-reactive conjugations (e.g., via NHS esters), a pH of 7.5-8.5 is often used. However, if aggregation occurs, consider lowering the pH to a range of 6.5-7.5.[3] While this may slow the reaction rate, it can significantly improve protein stability.[8]
-
Buffer Choice: Different buffer ions can interact with the protein surface.[9] If using phosphate (B84403) buffer, consider switching to a citrate, histidine, or HEPES buffer, as they can offer different stabilizing properties.[4]
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl) to between 50 mM and 150 mM. Salt can help shield surface charges and prevent electrostatic interactions that may lead to aggregation.[10]
| Parameter | Condition 1 (Aggregating) | Condition 2 (Optimized) | Rationale |
| Buffer Type | Phosphate | Histidine or Citrate | Histidine is often used in commercial antibody formulations for its stabilizing effects.[4] |
| pH | 8.5 | 6.5 - 7.5 | Balances reaction efficiency with enhanced protein conformational stability.[3][8] |
| [NaCl] | 0 mM | 50 - 150 mM | Modulates electrostatic interactions that can drive aggregation.[10] |
Table 1. Illustrative comparison of buffer conditions for minimizing aggregation.
Adjust Reactant Stoichiometry and Concentration
-
Linker-to-Protein Ratio: Over-labeling is a key driver of aggregation.[7] If you are using a high molar excess of the linker, reduce it significantly. Start with a screening matrix of lower molar ratios (e.g., 2:1, 5:1, 10:1 linker:protein) to find the optimal balance between conjugation efficiency and aggregation.[3]
-
Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL).[7][10] This reduces the likelihood of intermolecular interactions.[3]
| Linker:Protein Ratio | Average DAR* | % Aggregation (by SEC) | Monomer Purity |
| 20:1 | 6.8 | 18.5% | 81.5% |
| 10:1 | 4.1 | 5.2% | 94.8% |
| 5:1 | 2.5 | <1% | >99% |
| 2:1 | 1.3 | <1% | >99% |
Table 2. Illustrative data showing the effect of linker stoichiometry on Drug-to-Antibody Ratio (DAR) and aggregation. Results are protein-dependent and must be determined empirically.
Use Stabilizing Excipients and Additives
Excipients can be added to the reaction buffer to stabilize the protein and prevent aggregation.[1][2]
-
Sugars/Polyols: Sucrose (up to 250 mM) or glycerol (B35011) (5-20% v/v) act as preferential exclusion agents, stabilizing the native protein structure.[7][10]
-
Amino Acids: L-Arginine or L-Glutamate (50-100 mM) can suppress aggregation by binding to hydrophobic or charged regions on the protein surface.[7][10]
-
Non-ionic Surfactants: A very low concentration of surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 (0.01-0.1%) can prevent surface-induced aggregation and help solubilize hydrophobic linkers.[7][10]
Experimental Protocol: Two-Step Conjugation with Minimized Aggregation
This protocol outlines a general workflow for conjugating a biomolecule (e.g., an antibody containing a reactive carboxyl group) first with an amine-containing linker like NH-bis(PEG2-propargyl) via EDC/NHS chemistry, followed by a click chemistry step.
References
- 1. scispace.com [scispace.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. leukocare.com [leukocare.com]
- 5. pharmtech.com [pharmtech.com]
- 6. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the protein activity and stability under acidic conditions via site-specific conjugation of a pH-responsive polyelectrolyte - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying NH-bis(PEG2-propargyl) Labeled Proteins
Welcome to the technical support center for challenges in purifying NH-bis(PEG2-propargyl) labeled proteins. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-propargyl) and what is its primary application?
A1: NH-bis(PEG2-propargyl) is a versatile, PEG-based bifunctional linker. It possesses a primary amine for conjugation to proteins and two terminal propargyl (alkyne) groups.[1] These alkyne groups are reactive handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of molecules containing an azide (B81097) group, such as reporter tags (e.g., biotin (B1667282), fluorophores) for subsequent purification or detection.[2]
Q2: What is the general workflow for purifying a protein labeled with NH-bis(PEG2-propargyl)?
A2: The purification process typically follows these key steps:
-
Conjugation: The primary amine of the NH-bis(PEG2-propargyl) linker is covalently attached to the target protein, usually through primary amine-reactive chemistry targeting lysine (B10760008) residues or the N-terminus.
-
Removal of Excess Linker: Unreacted NH-bis(PEG2-propargyl) is removed from the protein solution to prevent interference in subsequent steps.
-
Click Chemistry: The alkyne-labeled protein is then reacted with an azide-containing reporter molecule, most commonly azide-biotin, via CuAAC.
-
Affinity Purification: The biotinylated protein is captured using an affinity matrix, such as streptavidin-coated beads.
-
Washing and Elution: The matrix is washed to remove non-specifically bound proteins, and the labeled protein is then eluted.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of NH-bis(PEG2-propargyl) labeled proteins.
Problem 1: Low Labeling Efficiency or No Labeling Detected
Q: I am not observing successful labeling of my protein with the NH-bis(PEG2-propargyl) linker or the subsequent azide-biotin tag. What are the possible causes and solutions?
A: Low or no labeling can stem from several factors related to the initial conjugation, the click chemistry step, or the accessibility of the reactive sites.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal pH for Amine Labeling | The reaction of the linker's amine group with the protein's primary amines (lysine residues) is pH-dependent. Ensure the reaction buffer is at a slightly basic pH (typically 8.0-9.0) to deprotonate the lysine side chains.[3] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the labeling reagent. Use a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer.[4] |
| Inefficient Click Chemistry Reaction | The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to oxygen, which oxidizes the active Cu(I) catalyst to inactive Cu(II).[5] Use a copper(I)-stabilizing ligand like TBTA or THPTA and consider deoxygenating your reaction buffer.[6] Also, ensure you are using a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its Cu(I) state.[5][7] |
| Steric Hindrance | The labeling site on the protein may be sterically hindered, preventing the bulky linker or the azide-biotin from accessing it.[8][9] Consider performing the labeling or click reaction under denaturing conditions to unfold the protein and improve accessibility. The PEG linker itself is designed to minimize steric hindrance, but this can still be a factor.[10] |
| Degradation of Reagents | Ensure that the NH-bis(PEG2-propargyl) linker and the azide-biotin are not degraded. Store them according to the manufacturer's instructions, protected from light and moisture. Prepare stock solutions fresh when possible. |
Problem 2: Protein Aggregation or Precipitation During Labeling or Purification
Q: My protein is aggregating or precipitating after the labeling or during the purification steps. How can I prevent this?
A: Protein aggregation is a common challenge, especially when modifying a protein's surface. The bifunctional nature of the NH-bis(PEG2-propargyl) linker can also contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Intermolecular Cross-linking | Since NH-bis(PEG2-propargyl) has two alkyne groups, it is possible for one linker to react with two different azide-biotin molecules that are each bound to a separate protein on the affinity resin, leading to cross-linking and aggregation. To minimize this, control the stoichiometry of the azide-biotin in the click chemistry step to favor a 1:1 reaction with the alkyne groups. |
| Over-labeling of the Protein | Excessive labeling of the protein surface can alter its charge and solubility, leading to aggregation.[11] Optimize the molar ratio of the NH-bis(PEG2-propargyl) linker to the protein during the initial conjugation step. Start with a lower ratio and incrementally increase it. |
| PEGylation-Induced Changes | While PEGylation generally improves solubility, in some cases, it can alter the protein's hydrodynamic radius and lead to aggregation, especially at high protein concentrations.[12] Work with more dilute protein solutions if aggregation is observed. |
| Harsh Elution Conditions | Elution from streptavidin affinity columns often requires harsh, denaturing conditions (e.g., low pH or high concentrations of biotin at elevated temperatures), which can cause the protein to precipitate. Consider using a cleavable linker in the azide-biotin tag to allow for milder elution conditions. |
Problem 3: Low Yield of Purified Protein
Q: I am getting very low recovery of my labeled protein after affinity purification. What could be the reasons?
A: Low yield can be due to inefficient binding to the affinity resin, loss during wash steps, or incomplete elution.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Biotinylation | If the click chemistry reaction is inefficient, a significant portion of your protein will not be biotinylated and will not bind to the streptavidin resin. Optimize the click chemistry conditions as described in Problem 1. |
| Steric Hindrance of Biotin Tag | The biotin tag may be inaccessible for binding to the streptavidin resin due to the protein's structure. The PEG linker in NH-bis(PEG2-propargyl) is intended to extend the tag away from the protein surface to improve accessibility, but this can still be an issue.[10] Consider performing the binding step under partially denaturing conditions. |
| Wash Conditions are Too Stringent | While the biotin-streptavidin interaction is very strong, overly harsh wash buffers could potentially strip some of the protein from the resin, especially if there are non-specific interactions influencing the binding. Optimize the wash buffer by reducing detergent or salt concentrations. |
| Inefficient Elution | The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making elution difficult. Ensure your elution buffer is effective. For competitive elution with free biotin, you may need high concentrations and longer incubation times. Alternatively, use denaturing elution conditions or a cleavable biotin tag system. |
Experimental Protocols
Protocol 1: Labeling of Target Protein with NH-bis(PEG2-propargyl)
-
Buffer Exchange: Ensure your purified protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 8.0-9.0. A typical protein concentration is 2-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of NH-bis(PEG2-propargyl) in an anhydrous solvent like DMSO.
-
Labeling Reaction: Add the NH-bis(PEG2-propargyl) stock solution to the protein solution at a desired molar excess (e.g., 10- to 20-fold).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column or dialysis against the appropriate buffer.
Protocol 2: Click Chemistry Reaction with Azide-Biotin
-
Prepare Click-Chemistry Cocktail: In a microcentrifuge tube, prepare the click-chemistry cocktail. For a 100 µL final reaction volume, you can add:
-
10 µL of a 10 mM azide-biotin stock solution in DMSO.
-
20 µL of a 50 mM copper(II) sulfate (B86663) stock solution.
-
20 µL of a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA).
-
50 µL of a 100 mM sodium ascorbate stock solution (prepare this fresh).
-
-
Reaction: Add the click-chemistry cocktail to your alkyne-labeled protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
Protocol 3: Affinity Purification of Biotinylated Protein
-
Prepare Affinity Resin: Equilibrate streptavidin-agarose beads with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).
-
Binding: Add the biotinylated protein sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with the binding buffer to remove non-specifically bound proteins. Typically, 5-10 column volumes are sufficient.
-
Elution: Elute the bound protein. This can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer.
-
Denaturing Elution: Using a buffer containing denaturants like 8 M guanidine-HCl at pH 1.5 or by boiling in SDS-PAGE loading buffer.
-
Visualizations
Caption: Experimental workflow for purifying NH-bis(PEG2-propargyl) labeled proteins.
Caption: Troubleshooting logic for low yield in protein purification.
References
- 1. Chemical modification of protein A chromatography ligands with polyethylene glycol. I: Effects on IgG adsorption equili… [ouci.dntb.gov.ua]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioconjugation Efficiency with NH-bis(PEG2-propargyl)
Welcome to the technical support center for bioconjugation using NH-bis(PEG2-propargyl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes. NH-bis(PEG2-propargyl) is a bifunctional linker that utilizes the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate with azide-containing molecules.
Troubleshooting Guide
This section addresses specific issues you might encounter during your bioconjugation experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My CuAAC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I fix this?
A: Low or no yield in a CuAAC reaction is a common issue that can often be resolved by systematically checking the following factors:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.
-
Solution: Ensure you are using a sufficient excess of a freshly prepared reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state. It is also recommended to degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) for particularly sensitive reactions.
-
-
Suboptimal Reagent Concentrations: The rate of the CuAAC reaction is dependent on the concentration of all reactants.
-
Solution: If working with dilute solutions, consider increasing the concentration of your biomolecule, the NH-bis(PEG2-propargyl) linker, and the azide-containing molecule. For bioconjugation, copper concentrations are often kept in the range of 50-100 µM to achieve a sufficient reaction rate[1].
-
-
Inhibited Catalyst: Certain functional groups on your biomolecule (e.g., thiols, histidines) or in your buffer (e.g., Tris, high concentrations of chloride) can coordinate with the copper catalyst and inhibit its activity[2].
-
Solution: If your biomolecule contains potential copper-chelating sites, you may need to increase the concentration of the copper-ligand complex. Adding sacrificial metals like Zn(II) or Ni(II) can sometimes occupy these sites, leaving the Cu(I) free to catalyze the reaction[1]. It is also advisable to use non-coordinating buffers like phosphate (B84403) or HEPES[2].
-
-
Inaccessible Alkyne or Azide (B81097) Groups: Steric hindrance or the burying of the reactive groups within the folded structure of a biomolecule can prevent the reaction from occurring.
Problem 2: Reaction is Slow or Does Not Go to Completion
Q: I am observing product formation, but the reaction is very slow and does not reach completion. What can I do to improve the reaction kinetics?
A: Slow or incomplete reactions often point to issues with the catalyst turnover or overall reaction conditions.
-
Insufficient Catalyst or Ligand: The concentration of the active catalytic species may be too low.
-
Solution: Increase the concentration of the copper catalyst and the stabilizing ligand. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations to both accelerate the reaction and protect the biomolecule from oxidative damage[1].
-
-
Depleted Reducing Agent: Over the course of the reaction, the reducing agent can be consumed, leading to the oxidation and deactivation of the copper catalyst.
-
Solution: Ensure a sufficient excess of the reducing agent is present. For reactions with sodium ascorbate, a concentration of 2.5 mM has been shown to be sufficient for reactions containing 100 µM copper[1].
-
-
Low Temperature: While the CuAAC reaction can proceed at room temperature, lower temperatures will slow down the reaction rate.
-
Solution: If your biomolecule is stable at higher temperatures, gently heating the reaction (e.g., to 37-50°C) can significantly increase the reaction rate[3].
-
Problem 3: Presence of Side Products and Impurities
Q: I am observing unexpected peaks in my analysis (e.g., by HPLC or mass spectrometry). What are the likely side reactions and how can I minimize them?
A: The most common side reactions in CuAAC are alkyne homocoupling (Glaser coupling) and oxidative damage to the biomolecule.
-
Alkyne Homocoupling: This side reaction is also catalyzed by copper and is promoted by the presence of oxygen and an insufficient amount of reducing agent.
-
Solution: Minimize oxygen in your reaction by using degassed solvents and an inert atmosphere. Ensure an adequate concentration of sodium ascorbate is present throughout the reaction.
-
-
Oxidative Damage to Biomolecules: The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine[4]. Byproducts of ascorbate oxidation can also react with lysine (B10760008) and arginine residues[1].
-
Solution: The use of a copper-chelating ligand, such as THPTA, at a 5:1 ratio to copper is highly recommended. The ligand not only accelerates the desired reaction but also acts as a sacrificial reductant, protecting the biomolecule[1]. Adding a scavenger like aminoguanidine (B1677879) can help to intercept reactive byproducts of ascorbate oxidation[1].
-
-
Precipitation: The formation of a precipitate during the reaction can indicate product insolubility or aggregation of the biomolecule.
-
Solution: Try using a different solvent or a co-solvent (like DMSO or DMF) to improve the solubility of all components.
-
Problem 4: Difficulty in Purifying the Final Conjugate
Q: How can I effectively purify my bioconjugate from unreacted starting materials and reaction components?
A: The choice of purification method depends on the properties of your bioconjugate and the impurities to be removed.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller molecules like unreacted linkers, catalyst, and reducing agent.
-
Affinity Chromatography: If your biomolecule has a tag (e.g., a His-tag), you can use affinity chromatography to purify the conjugate.
-
Dialysis or Tangential Flow Filtration: These methods are useful for removing small molecule impurities from a solution of the larger bioconjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-resolution separation of the desired conjugate from unreacted biomolecule and other impurities, especially if there is a significant difference in hydrophobicity.
Problem 5: Issues with Mono- versus Di-conjugation
Q: I am using the bifunctional NH-bis(PEG2-propargyl) linker and want to control the ratio of mono- to di-conjugated product. How can I achieve this?
A: Controlling the degree of conjugation with a bifunctional linker requires careful control of the reaction stoichiometry.
-
To favor mono-conjugation: Use a sub-stoichiometric amount of the NH-bis(PEG2-propargyl) linker relative to your azide-containing molecule in the first step. After purification of the mono-alkyne functionalized molecule, you can then proceed with the second conjugation.
-
To favor di-conjugation: Use a molar excess of the azide-containing molecule relative to the NH-bis(PEG2-propargyl) linker.
-
Analytical Monitoring: The ratio of mono- to di-conjugated products can be monitored by techniques like mass spectrometry, which can distinguish the different species based on their mass, and HPLC, which may separate them based on differences in size or hydrophobicity[5].
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful CuAAC bioconjugation with NH-bis(PEG2-propargyl)?
A: A typical reaction mixture includes your azide-containing biomolecule, the NH-bis(PEG2-propargyl) linker, a copper(II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), a copper(I)-stabilizing ligand (e.g., THPTA), and a suitable buffer system (e.g., phosphate buffer).
Q2: Which copper source and ligand should I use?
A: The most convenient and common system for bioconjugation is the in situ generation of Cu(I) from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) using sodium ascorbate as the reducing agent[1]. For the ligand, a water-soluble, tris(triazolylmethyl)amine-based ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. It accelerates the reaction and protects biomolecules from oxidative damage[1].
Q3: What is the optimal pH and temperature for the reaction?
A: The CuAAC reaction is remarkably robust and can proceed over a wide pH range (typically 4-12) and temperature range (0-160°C)[4]. For most bioconjugation applications, a pH of around 7 is recommended[1]. The reaction is often carried out at room temperature, but gentle heating (e.g., 37°C) can be used to increase the rate if the biomolecule is stable under these conditions[3].
Q4: How can I monitor the progress of my conjugation reaction?
A: The progress of the reaction can be monitored by several techniques:
-
High-Performance Liquid Chromatography (HPLC): By taking aliquots of the reaction over time, you can monitor the disappearance of starting materials and the appearance of the product peak.
-
Mass Spectrometry (MS): This technique can be used to confirm the identity of the product by its mass and to estimate the extent of conjugation.
-
Fluorogenic Probes: A fluorogenic azide or alkyne can be used in a model reaction to quickly assess the efficiency of the reaction conditions. The product of the click reaction is fluorescent, providing an easy read-out of reaction progress[1].
Q5: What is the recommended order of reagent addition?
A: A generally recommended order of addition is to first prepare a premixed solution of the copper salt and the ligand. This allows for the formation of the copper-ligand complex. This premix is then added to the solution containing your azide and alkyne substrates. The reaction is then initiated by the addition of the reducing agent (sodium ascorbate)[1]. Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate.
Quantitative Data on Reaction Parameters
The optimal conditions for a CuAAC reaction can vary depending on the specific substrates. The following tables provide a summary of recommended starting concentrations and the effects of key parameters based on published data.
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Bioconjugation
| Reagent | Recommended Concentration | Notes | Source |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations do not necessarily increase the rate significantly. | [1] |
| Ligand (e.g., THPTA) | 5-fold molar excess over copper | Protects biomolecules from oxidative damage and accelerates the reaction. | [1] |
| Sodium Ascorbate | 2.5 mM (for 100 µM Cu) | Should be prepared fresh. A sufficient excess is needed to maintain Cu(I). | [1] |
| Aminoguanidine (optional) | 1 - 5 mM | Scavenges reactive byproducts of ascorbate oxidation. | [1] |
| Biomolecule (Azide/Alkyne) | > 10 µM | Higher concentrations lead to faster reactions. | [2] |
Table 2: Effect of Ligand:Copper Ratio on Reaction and Side Reactions
| Ligand:Copper Ratio | Observation | Implication | Source |
| < 1:1 | May result in lower reaction rates and less protection of biomolecules. | Not recommended for sensitive biomolecules. | |
| 2:1 | No histidine oxidation observed after 90 min in a model system. | Offers good protection against oxidative damage. | [1] |
| 5:1 | Less than 5% histidine oxidation after 20 hours. | Highly recommended for bioconjugation to minimize side reactions. | [1] |
Table 3: Influence of Reaction Conditions on CuAAC
| Parameter | Condition | Effect on Reaction | Source |
| pH | 4 - 12 | Reaction is generally efficient within this range. | [4] |
| ~ 7 | Recommended for most bioconjugation applications to maintain biomolecule stability. | [1] | |
| Temperature | Room Temperature | Sufficient for most reactions. | [2] |
| Gentle Heating (e.g., 37-50°C) | Can significantly increase the reaction rate. | [1][3] | |
| Solvent | Aqueous buffers (e.g., Phosphate) | Ideal for bioconjugation. Avoid Tris buffer. | [2] |
| Co-solvents (e.g., DMSO, DMF) | Can be added to improve the solubility of hydrophobic components. | [2] |
Detailed Experimental Protocols
Protocol 1: General Protocol for CuAAC Bioconjugation with NH-bis(PEG2-propargyl)
This protocol provides a starting point for the conjugation of an azide-containing biomolecule to another molecule using the NH-bis(PEG2-propargyl) linker. This is a two-step process if you are starting with a molecule to be conjugated to the amine of the linker first. Here, we assume the amine of the linker has already been functionalized.
Materials:
-
Azide-functionalized biomolecule
-
Functionalized NH-bis(PEG2-propargyl)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium L-ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Microcentrifuge tubes
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the functionalized NH-bis(PEG2-propargyl) in the reaction buffer. The final concentration of the limiting reactant should ideally be above 10 µM.
-
Prepare the copper/ligand premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For a final reaction concentration of 100 µM CuSO₄, you would add the appropriate volume of the 20 mM CuSO₄ stock and the 50 mM THPTA stock to achieve a final THPTA concentration of 500 µM.
-
Add the catalyst: Add the copper/ligand premix to the reaction mixture containing the azide and alkyne.
-
Add aminoguanidine (optional): If using, add the aminoguanidine stock solution to the reaction mixture to a final concentration of 1-5 mM.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2.5-5 mM.
-
Incubate the reaction: Close the tube to minimize oxygen exposure and incubate at room temperature for 1-4 hours. The reaction can be mixed gently on a rotator.
-
Quench the reaction (optional): The reaction can be stopped by adding a chelating agent like EDTA.
-
Purify the conjugate: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.
Protocol 2: Characterization of the Bioconjugate by HPLC and Mass Spectrometry
A. HPLC Analysis:
-
Set up an HPLC system with a suitable column (e.g., C4 or C18 for proteins, or a size-exclusion column).
-
Develop a gradient method using appropriate mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid for reverse phase).
-
Inject a sample of the unreacted biomolecule to determine its retention time.
-
Inject a sample of the purified conjugate. Successful conjugation should result in a new peak with a different retention time (often earlier for SEC and later for RP-HPLC due to the increased size and hydrophobicity of the PEG linker).
-
The ratio of the peak areas can be used to estimate the purity of the conjugate.
B. Mass Spectrometry Analysis:
-
Prepare the purified conjugate sample for mass spectrometry (e.g., by desalting).
-
Acquire the mass spectrum using an appropriate instrument (e.g., ESI-TOF or MALDI-TOF).
-
The mass of the conjugate should be equal to the mass of the starting biomolecule plus the mass of the linker and the attached molecule(s).
-
Deconvolution of the mass spectrum can reveal the distribution of species (e.g., unconjugated, mono-conjugated, di-conjugated).
Visualizations
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a troubleshooting decision tree for low-yield reactions.
Caption: A typical experimental workflow for CuAAC bioconjugation.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in NH-bis(PEG2-propargyl) reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NH-bis(PEG2-propargyl). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this branched PEG linker.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields are a common challenge when one or both coupling partners are sterically hindered. The branched structure of NH-bis(PEG2-propargyl) can present steric challenges.
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
| Potential Cause | Recommended Solution | Citation |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use. Use freshly prepared sodium ascorbate solution as the reducing agent. | [1] |
| Suboptimal Ligand | For aqueous or bioconjugation reactions, a water-soluble ligand like THPTA is recommended. The ligand protects the Cu(I) from oxidation and can accelerate the reaction. An excess of the ligand relative to copper may be beneficial. | [2] |
| Steric Hindrance | The branched nature of NH-bis(PEG2-propargyl) can sterically hinder the approach of the azide. Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary activation energy to overcome this barrier. Adding a co-solvent like DMSO can help to solvate hydrophobic domains and increase conformational flexibility. | [3] |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of alkyne to azide functional groups. If one component is particularly precious, a slight excess (e.g., 1.1-1.2 equivalents) of the other may be used. | [1] |
| Low Reactant Concentration | The reaction is bimolecular, so higher concentrations will lead to a faster reaction rate. If solubility is an issue, consider a different solvent system. |
Issue 2: Formation of Multiple Products or Side Reactions
The presence of a primary amine and two propargyl groups in NH-bis(PEG2-propargyl) can lead to side reactions if not properly managed.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for addressing side product formation.
| Side Reaction | Potential Cause | Recommended Solution | Citation |
| Amine Reactivity | The primary amine on the linker is nucleophilic and can react with other functional groups in the reaction mixture (e.g., activated esters). | If your azide-containing molecule has an amine-reactive functional group, protect the amine on the NH-bis(PEG2-propargyl) linker with a suitable protecting group (e.g., Boc, Fmoc) before the CuAAC reaction. | |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction in CuAAC, especially in the presence of oxygen. It leads to the formation of a diacetylene byproduct. | Rigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere. A slight excess of the reducing agent (sodium ascorbate) can also help to suppress this side reaction. | [4] |
| Incomplete Double Cycloaddition | Due to steric hindrance, the reaction at the second propargyl group may be slower than the first, leading to a mixture of mono- and di-substituted products. | Drive the reaction to completion by increasing the reaction time and/or temperature. Monitor the reaction progress by LC-MS to ensure full conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reagent addition for a CuAAC reaction with NH-bis(PEG2-propargyl)?
To ensure the formation of the active Cu(I) catalyst and to minimize side reactions, the following order of addition is recommended:
-
Mix the copper(II) sulfate (B86663) (CuSO₄) with the ligand (e.g., THPTA) in the reaction solvent.
-
Add this mixture to a solution containing the NH-bis(PEG2-propargyl) and the azide-containing substrate.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[3]
Q2: Can I use a different copper source?
While Cu(II) salts like CuSO₄ with a reducing agent are most common, you can also use Cu(I) salts such as CuBr or CuI directly. However, Cu(I) salts are less stable and more prone to oxidation, requiring stricter anaerobic conditions. For reproducibility, the in-situ reduction of Cu(II) is often preferred.
Q3: How does the length of the PEG chains on the azide partner affect the reaction?
Longer PEG chains on your azide-containing molecule can help to overcome steric hindrance by increasing the distance between the bulky parts of the molecules and the reactive azide and alkyne groups. This can improve reaction efficiency.[5] However, excessively long PEG chains can sometimes hinder purification.
Q4: My product is very polar and difficult to purify. What are my options?
Products containing multiple PEG units are often highly polar and may be difficult to purify by traditional normal-phase column chromatography. Reverse-phase preparative HPLC is often the method of choice for such molecules.[1]
Q5: Are there alternatives to copper-catalyzed click chemistry for this linker?
Yes, while CuAAC is the most common reaction for this linker, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) could be an option if you first modify the propargyl groups to a strained alkyne (e.g., DBCO, BCN). However, this adds synthetic steps. For applications where copper toxicity is a major concern, this may be a worthwhile strategy.[6]
Experimental Protocols
General Protocol for CuAAC with NH-bis(PEG2-propargyl)
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your azide-containing molecule, NH-bis(PEG2-propargyl), copper(II) sulfate (CuSO₄), THPTA ligand, and sodium ascorbate in a suitable degassed solvent (e.g., a mixture of water and DMF or DMSO). A typical concentration for stock solutions is 10-100 mM.
-
The sodium ascorbate solution should always be freshly prepared.
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the azide-containing molecule (1.0 equivalent) and NH-bis(PEG2-propargyl) (0.5 equivalents for a 1:2 reaction).
-
Add the reaction solvent to achieve the desired final concentration (typically in the range of 1-10 mM).
-
In a separate tube, pre-mix the CuSO₄ solution (e.g., 0.1 equivalents) and the THPTA ligand solution (e.g., 0.5 equivalents). Let it stand for a few minutes.
-
Add the CuSO₄/THPTA mixture to the reaction vial.
-
-
Reaction Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution (e.g., 1.0-2.0 equivalents) to the reaction vial to initiate the cycloaddition.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40-60°C).
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (normal or reverse-phase) or preparative HPLC.
-
Experimental Workflow Diagram
Caption: General experimental workflow for CuAAC reactions.
Quantitative Data
The following table presents data from a study on the optimization of a CuAAC reaction with a PEGylated alkyne in supercritical CO₂, demonstrating the impact of various reaction parameters on yield. While not specific to NH-bis(PEG2-propargyl), the trends are informative for optimizing sterically hindered reactions.
Table 1: Optimization of CuAAC Reaction Yield with a PEGylated Alkyne [7][8]
| Entry | Pressure (bar) | Temperature (°C) | Catalyst/Alkyne Molar Ratio | Time (h) | Yield (%) |
| 1 | 130 | 35 | 0.5 | 24 | 82.3 |
| 2 | 130 | 35 | 0.5 | 48 | 87.1 |
| 3 | 100 | 35 | 0.5 | 24 | ~75 |
| 4 | 130 | 45 | 0.5 | 24 | ~70 |
| 5 | 130 | 35 | 0.1 | 24 | ~65 |
Note: The data is adapted from a study using mPEG-alkyne and a coumarin (B35378) azide in scCO₂. Yields are approximate based on the trends reported in the study.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
catalyst selection for optimal NH-bis(PEG2-propargyl) click chemistry
Welcome to the technical support center for catalyst selection in NH-bis(PEG2-propargyl) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical components for a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with NH-bis(PEG2-propargyl)?
A successful CuAAC reaction requires an azide-functionalized molecule, the NH-bis(PEG2-propargyl) alkyne, a copper(I) catalyst, a ligand to stabilize the copper(I), a reducing agent if starting with a copper(II) salt, and a suitable solvent system.[1] The ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][2]
Q2: Which copper source is recommended for reactions involving PEGylated linkers?
The most common and convenient copper source for bioconjugation and reactions with PEG linkers is a combination of Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][3][4] This in situ generation of Cu(I) is often more reliable and avoids issues with the instability and poor solubility of Cu(I) salts like CuI or CuBr.[1][5][6] For easier removal, heterogeneous catalysts such as copper turnings or supported copper catalysts can also be considered.[1][7][8]
Q3: Why is a ligand necessary, and which one should I choose for my bis-alkyne system?
Ligands are essential in CuAAC to protect the Cu(I) catalyst from oxidation and disproportionation, which can lead to catalyst deactivation and side reactions.[1][9] For aqueous or partially aqueous solvent systems commonly used with PEGylated molecules, water-soluble ligands are ideal. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand that is effective for bioconjugation and maintains catalyst activity.[6][10] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a suitable choice.[2][11]
Q4: Can I use a catalyst other than copper for this reaction?
Yes, alternative catalysts are available. For instance, ruthenium-based catalysts can be used and will yield the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced in copper-catalyzed reactions.[9][12] This can be advantageous if the 1,5-isomer is the desired product for your application.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no product formation is a common issue in click chemistry. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
-
Cause: Impure or degraded reagents. Sodium ascorbate is particularly susceptible to oxidation.
-
Cause: Inactive catalyst. The Cu(I) may have been oxidized to the inactive Cu(II) state.
-
Solution: Ensure you are using a sufficient amount of reducing agent (sodium ascorbate) and that it is fresh.[1] Degassing the reaction mixture with an inert gas (e.g., argon or nitrogen) is crucial to remove oxygen, which promotes oxidation.[1] The use of a stabilizing ligand is also critical.[1][2]
-
-
Cause: Incorrect stoichiometry.
-
Solution: While a 1:1 ratio of azide (B81097) to alkyne is theoretically ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.[1]
-
-
Cause: Suboptimal reaction conditions.
-
Solution: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile, or mixtures with water (e.g., t-BuOH/water), are often effective.[13][14] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may improve the rate and yield.[13][14]
-
Problem 2: Presence of Side Products and Impurities
The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which is also catalyzed by copper.
-
Cause: Alkyne Homocoupling. This side reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent.[1]
-
Cause: Difficult Purification. Removing the copper catalyst and excess reagents post-reaction can be challenging.
Catalyst System Comparison
The selection of the catalyst system depends on the specific requirements of the experiment, such as solvent compatibility and the sensitivity of the substrates.
| Catalyst System | Components | Typical Solvent(s) | Advantages | Disadvantages |
| In situ Cu(I) Generation | CuSO₄ + Sodium Ascorbate + Ligand | Water, t-BuOH/H₂O, DMF/H₂O | Convenient, most common for bioconjugation, reliable.[1][3][4] | Requires careful exclusion of oxygen. |
| Direct Cu(I) Salts | CuI or CuBr + Ligand | DMF, Acetonitrile | Can be used directly without a reducing agent. | Lower solubility, prone to oxidation.[1] |
| Heterogeneous Copper | Copper turnings or supported Cu | Various | Easy to remove after the reaction by filtration.[1][8] | Can have lower catalytic activity. |
| Copper Nanoparticles | CuNPs | Various | High catalytic activity, can be recycled.[1] | Can be more expensive. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate
This protocol is a starting point and may require optimization for your specific azide.
-
Preparation of Stock Solutions:
-
NH-bis(PEG2-propargyl) in a suitable solvent (e.g., DMSO, water).
-
Azide-containing molecule in a compatible solvent.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).
-
THPTA ligand in water (e.g., 200 mM).
-
Sodium ascorbate in water (e.g., 1 M). Note: Prepare this solution fresh just before use.
-
-
Reaction Setup:
-
In a reaction vessel, add the NH-bis(PEG2-propargyl) and the azide in a 1:2.2 molar ratio (alkyne:azide).
-
Add the chosen solvent (e.g., a mixture of PBS and t-BuOH).
-
Add the THPTA ligand solution (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-10 mM).
-
If necessary, purge the reaction vessel with an inert gas (argon or nitrogen) and seal it.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or at 37-60°C for faster reaction times. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the product using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing the catalyst system for your NH-bis(PEG2-propargyl) click reaction.
Caption: Catalyst selection workflow for NH-bis(PEG2-propargyl) click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: NH-bis(PEG2-propargyl) Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on the reaction kinetics of NH-bis(PEG2-propargyl). The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during reactions involving NH-bis(PEG2-propargyl), with a focus on temperature-related effects.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | Suboptimal Temperature: The reaction temperature may be too low for efficient cycloaddition, especially in the absence of a catalyst. | For uncatalyzed reactions, elevated temperatures are generally required. However, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is efficient even at room temperature.[1] For CuAAC, consider a moderate increase in temperature (e.g., to 37°C or 50°C) to enhance the reaction rate, but be mindful of potential degradation.[2][3] |
| Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | Ensure all reagents and solvents are thoroughly degassed. Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[1][4] | |
| Reagent Degradation: NH-bis(PEG2-propargyl) or the azide (B81097) counterpart may have degraded due to improper storage or handling. | Store NH-bis(PEG2-propargyl) at -20°C as recommended. Verify the integrity of all reagents before use. | |
| Formation of Side Products | High Reaction Temperature: Elevated temperatures can lead to side reactions, such as the homo-coupling of terminal alkynes (Glaser coupling).[5][6] | Optimize the reaction at the lowest effective temperature. For CuAAC, room temperature is often sufficient. If heating is necessary, perform a temperature optimization study to find the balance between reaction rate and side product formation. |
| Oxidative Damage: In CuAAC, the combination of copper and a reducing agent can generate reactive oxygen species (ROS), leading to the oxidation of sensitive functional groups on biomolecules.[4][7] | Use a copper-chelating ligand, such as THPTA, in a 5:1 ratio to the copper catalyst to protect sensitive molecules.[8] Degas all solutions thoroughly to minimize dissolved oxygen. | |
| Inconsistent Reaction Rates | Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction kinetics. | Use a reliable heating or cooling system to maintain a constant and uniform temperature throughout the reaction. |
| Solvent Effects: The choice of solvent can influence reaction kinetics, and its properties may change with temperature. | Select a solvent in which all reactants are fully soluble at the desired reaction temperature. Be aware that solvent viscosity and polarity changes with temperature can affect reaction rates. | |
| Degradation of PEG Linker | Prolonged Exposure to High Temperatures: Polyethylene (B3416737) glycol (PEG) can undergo thermal degradation at elevated temperatures, especially in the presence of oxygen.[9][10][11][12] | Avoid unnecessarily high temperatures and prolonged reaction times. If heating is required, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the kinetics of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with NH-bis(PEG2-propargyl)?
A1: Generally, for CuAAC reactions, an increase in temperature leads to an increase in the reaction rate.[3] However, the copper-catalyzed reaction is known to be highly efficient even at room temperature.[1] While elevated temperatures can be used to shorten reaction times, they also increase the risk of side reactions and degradation of the PEG linker.[5][6][9]
Q2: Is there a recommended temperature range for reactions involving NH-bis(PEG2-propargyl)?
A2: For CuAAC reactions, starting at room temperature (typically 20-25°C) is recommended. If the reaction is slow, the temperature can be moderately increased to 37°C or 50°C.[2][3] It is crucial to monitor for the formation of side products at higher temperatures. For applications involving sensitive biomolecules, maintaining a lower temperature is generally advisable.
Q3: Can NH-bis(PEG2-propargyl) degrade at elevated temperatures?
A3: Yes, both the PEG backbone and the propargyl groups can be susceptible to degradation at high temperatures. The PEG chain can undergo thermal-oxidative degradation.[9][12] The propargyl groups can participate in side reactions like homo-coupling.[5][6] Therefore, it is important to use the mildest possible temperature conditions.
Q4: How can I monitor the progress of a reaction with NH-bis(PEG2-propargyl) at different temperatures?
A4: You can monitor the reaction kinetics using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry.[13][14][15] These methods allow for the quantification of reactants and products over time, providing data to determine reaction rates.
Q5: What are the key parameters to consider when investigating the impact of temperature on reaction kinetics?
A5: Key parameters include the specific temperature points to be tested, the concentration of reactants and catalyst, the choice of solvent, and the method for monitoring the reaction. It is also important to control for factors that can be influenced by temperature, such as solvent viscosity and the solubility of reagents.
Quantitative Data Summary
| Temperature | Reaction Rate | Potential for Side Reactions | Potential for Degradation |
| Low (e.g., 4°C) | Slow | Low | Low |
| Room Temperature (20-25°C) | Moderate to Fast | Generally Low | Low |
| Moderately Elevated (37-50°C) | Fast | Increased | Moderate |
| High (>60°C) | Very Fast | High | High |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for performing a CuAAC reaction with NH-bis(PEG2-propargyl).
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent. Ensure all solutions are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
In a reaction vessel, combine the NH-bis(PEG2-propargyl) and the azide-containing molecule.
-
If using a ligand, add the THPTA solution to the reaction mixture (typically a 5-fold molar excess relative to CuSO₄).
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at the desired temperature with gentle stirring or agitation.
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or LC-MS).
-
Once the reaction is complete, the copper catalyst can be removed using a chelating agent like EDTA, followed by purification of the product.
Protocol 2: Kinetic Analysis by 1H NMR Spectroscopy
This protocol outlines a method for monitoring the reaction kinetics in real-time using 1H NMR.[13][14][15]
Procedure:
-
Prepare the reaction mixture as described in Protocol 1, but in a deuterated solvent suitable for NMR analysis.
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a 1H NMR spectrum at time zero (before the addition of the initiator, e.g., sodium ascorbate).
-
Initiate the reaction by adding the final reagent and immediately start acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a disappearing reactant and a forming product.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate.
Visualizations
Caption: Experimental workflow for NH-bis(PEG2-propargyl) reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Thermal/oxidative degradation and stabilization of polyethylene glycol | Semantic Scholar [semanticscholar.org]
- 13. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Optimizing Bioconjugation with NH-bis(PEG2-propargyl)
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing NH-bis(PEG2-propargyl) and troubleshooting common issues, particularly low labeling efficiency in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG2-propargyl) and what are its primary applications?
NH-bis(PEG2-propargyl) is a versatile, branched linker molecule used in bioconjugation and drug development.[1][2][3][4] It features two terminal propargyl (alkyne) groups and a central secondary amine. The alkyne groups are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2][3] The amino group can be functionalized to attach to other molecules, such as targeting ligands or payloads. Its primary application is in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[1][2][5][6]
Q2: I am observing very low labeling efficiency in my click chemistry reaction. What are the most common causes?
Low labeling efficiency in CuAAC reactions is a frequent challenge. The most common culprits include:
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.[7][8]
-
Suboptimal Reagent Concentrations: Incorrect molar ratios of your alkyne-containing molecule (NH-bis(PEG2-propargyl)), azide-containing partner, copper source, or reducing agent can lead to incomplete reactions.
-
Inadequate Ligand Support: Copper-stabilizing ligands are crucial in bioconjugation to protect the Cu(I) state and prevent damage to biomolecules.[8][9] Using the wrong ligand or an incorrect ligand-to-copper ratio can significantly reduce efficiency.[8]
-
Oxygen Exposure: Failure to degas solvents and run the reaction under an inert atmosphere can lead to rapid catalyst oxidation.[7][10]
-
Incorrect pH: The optimal pH for CuAAC in bioconjugation is typically between 7 and 9.[7][11] Deviations from this range can slow down the reaction.
-
Steric Hindrance: The accessibility of the alkyne and azide (B81097) groups on large biomolecules can be limited, leading to a slower reaction rate.[10][12]
-
Impure Reagents: The purity of starting materials, especially the azide and alkyne components, is critical for a successful reaction.[7][13]
Q3: How can I improve the yield of my conjugation reaction with NH-bis(PEG2-propargyl)?
To enhance your labeling efficiency, consider the following optimization steps:
-
Ensure an Active Catalyst System: Use a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to continuously regenerate the active Cu(I) catalyst from the Cu(II) source (e.g., CuSO₄).[8][10][14]
-
Optimize Component Ratios: Systematically vary the molar ratios of your reactants. A higher molar excess of the smaller molecule (either the alkyne or azide partner) can help drive the reaction to completion.
-
Use an Appropriate Ligand: For aqueous bioconjugations, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[8][9] A ligand-to-copper ratio of 5:1 is often a good starting point to both stabilize the catalyst and protect the target biomolecule.[7][10]
-
Minimize Oxygen: Degas all buffers and solvent systems. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Capping the reaction vessel is a simple but effective measure.[10]
-
Adjust Reaction Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 37°C) can improve yields, provided your biomolecules are stable at that temperature.[7][10]
-
Increase Reactant Concentration: The rate of the reaction is dependent on the concentration of the reactants. If possible, perform the reaction at the highest feasible concentration.[7]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during bioconjugation with NH-bis(PEG2-propargyl).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Cu(I) catalyst due to oxidation.[7][8] 2. Degradation of the reducing agent (sodium ascorbate).[15] 3. Presence of copper-chelating buffers (e.g., Tris, glycine).[7][16] 4. Impure starting materials.[7][13] | 1. Degas all solutions and perform the reaction under an inert atmosphere.[7] 2. Always use a freshly prepared solution of sodium ascorbate.[15][17] 3. Buffer exchange your biomolecule into a non-chelating buffer like PBS or HEPES.[11][16] 4. Verify the purity of your alkyne and azide-containing molecules via mass spectrometry or NMR. |
| Reaction is Slow or Incomplete | 1. Insufficient catalyst loading or turnover.[7] 2. Low reactant concentration.[7] 3. Steric hindrance on large biomolecules.[10][12] 4. Suboptimal pH.[7] | 1. Increase the concentration of CuSO₄ and the stabilizing ligand (maintaining a 1:5 ratio).[7] Ensure a sufficient excess of sodium ascorbate is present. 2. If possible, concentrate your reactants. 3. Consider gentle heating (e.g., 37°C) to increase molecular motion and accessibility of reactive sites.[10] 4. Optimize the reaction pH within the 7-9 range for bioconjugations.[7][11] |
| Protein Precipitation or Aggregation | 1. High local concentration of copper catalyst.[14] 2. Oxidative damage to the protein from reactive oxygen species generated by the catalyst system.[14][18] 3. Covalent modification of the protein by byproducts of ascorbate oxidation.[14][18] | 1. Pre-mix the CuSO₄ and ligand before adding to the protein solution.[8] 2. Use a high ligand-to-copper ratio (e.g., 5:1) to protect the protein.[10][14] Keep reaction times as short as possible. 3. Add a scavenger like aminoguanidine (B1677879) to the reaction mixture to intercept reactive carbonyl byproducts.[10][14][18] |
| Presence of Side Products | 1. Homocoupling of terminal alkynes (Glaser coupling), catalyzed by copper.[10] 2. Non-specific binding of reagents to the target biomolecule. | 1. Ensure a reducing environment by using sufficient sodium ascorbate and minimizing oxygen exposure.[10] The use of a stabilizing ligand also mitigates this side reaction.[8] 2. Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.[16] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can influence the efficiency of a typical CuAAC reaction. The data is illustrative and serves as a starting point for optimization.
Table 1: Effect of Ligand:Copper Ratio on Labeling Efficiency (Conditions: 100 µM Azide-Protein, 200 µM Alkyne-Linker, 100 µM CuSO₄, 2.5 mM Sodium Ascorbate, PBS pH 7.4, 2 hours at 25°C)
| Ligand (THPTA) | Ligand:CuSO₄ Ratio | Labeling Efficiency (%) |
| 100 µM | 1:1 | 65 |
| 250 µM | 2.5:1 | 80 |
| 500 µM | 5:1 | 95 |
| 1000 µM | 10:1 | 94 |
Table 2: Effect of Temperature and Time on Labeling Efficiency (Conditions: 100 µM Azide-Protein, 200 µM Alkyne-Linker, 100 µM CuSO₄, 500 µM THPTA, 2.5 mM Sodium Ascorbate, PBS pH 7.4)
| Temperature (°C) | Reaction Time (hours) | Labeling Efficiency (%) |
| 4 | 4 | 75 |
| 25 | 1 | 88 |
| 25 | 2 | 95 |
| 37 | 1 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with NH-bis(PEG2-propargyl)
This protocol provides a starting point for the copper-catalyzed click chemistry reaction. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
NH-bis(PEG2-propargyl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in deionized water)
-
THPTA ligand solution (e.g., 100 mM in deionized water)
-
Sodium Ascorbate solution (e.g., 100 mM in deionized water, prepare fresh )
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Reagents: Allow all reagents to come to room temperature. Prepare a fresh solution of Sodium Ascorbate.
-
Prepare NH-bis(PEG2-propargyl) Stock: Dissolve NH-bis(PEG2-propargyl) in DMSO to a stock concentration of 10-50 mM.
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (to a final concentration of 1-10 mg/mL or ~50-200 µM).
-
NH-bis(PEG2-propargyl) from stock solution (to a final concentration of 5-20 fold molar excess over the protein).
-
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution and the THPTA ligand solution. A 1:5 ratio of CuSO₄ to THPTA is recommended.[19] Vortex gently to mix.
-
Initiate the Reaction:
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour. Protect the reaction from light if using fluorescent probes.
-
Purification: Remove excess reagents and catalyst by size-exclusion chromatography, dialysis, or spin filtration.[16][20]
Visualizations
Experimental Workflow for Protein Labeling
Caption: General workflow for protein labeling via CuAAC.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low CuAAC efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 3. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Conjugation of NH-bis(PEG2-propargyl) to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. The choice of the PEG linker architecture—linear versus branched—significantly impacts the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final bioconjugate. This guide provides an objective comparison of the branched, bifunctional linker NH-bis(PEG2-propargyl) with a linear counterpart, bis-propargyl-PEG2, offering a framework for validating their conjugation to biomolecules.
Performance Comparison: Branched vs. Linear PEG Linkers
Branched PEG linkers like NH-bis(PEG2-propargyl) offer several theoretical advantages over their linear counterparts. The three-dimensional structure of branched PEGs can provide a larger hydrodynamic volume, which can enhance solubility, reduce immunogenicity by shielding epitopes on the biomolecule, and prolong circulation half-life by decreasing renal clearance. Furthermore, the unique structure of NH-bis(PEG2-propargyl) presents two terminal propargyl groups for conjugation via click chemistry and a central secondary amine that can be used for attaching a payload or another molecule, offering versatile bioconjugation strategies.
Table 1: Comparative Performance of Branched vs. Linear Propargyl-PEG Linkers
| Feature | NH-bis(PEG2-propargyl) (Branched) | bis-propargyl-PEG2 (Linear) | Rationale |
| Potential Conjugation Sites | 3 (2x propargyl, 1x amine) | 2 (2x propargyl) | The secondary amine on the branched linker provides an additional point of attachment. |
| Hydrodynamic Volume | Larger for equivalent molecular weight | Smaller for equivalent molecular weight | Branched architecture leads to a more significant increase in size. |
| "Stealth" Effect | Potentially enhanced | Standard | The three-dimensional structure may offer superior shielding of the biomolecule. |
| Solubility Enhancement | Expected to be higher | Good | The branched structure can lead to greater improvements in solubility. |
| Risk of Cross-linking | Higher if amine is reactive | Lower | The presence of a reactive amine in addition to two propargyl groups can potentially lead to intermolecular cross-linking if not controlled. |
| Conjugation Efficiency | To be determined experimentally | To be determined experimentally | Efficiency is dependent on reaction conditions and the specific biomolecule. |
| Product Homogeneity | Potentially more complex mixture | Simpler reaction mixture | The additional reactive site on the branched linker could lead to a more heterogeneous product profile. |
Experimental Protocols
Detailed methodologies are essential for the successful validation of conjugation efficiency and characterization of the resulting bioconjugates. The following are representative protocols for key experiments.
Protocol 1: Conjugation of Propargyl-PEG Linkers to an Azide-Modified Antibody via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of NH-bis(PEG2-propargyl) or bis-propargyl-PEG2 to an antibody that has been pre-functionalized with azide (B81097) groups.
Materials:
-
Azide-modified antibody (e.g., modified via lysine (B10760008) residues with an azide-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4).
-
NH-bis(PEG2-propargyl) or bis-propargyl-PEG2 linker.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium ascorbate (B8700270).
-
Deionized water.
-
DMSO (if needed to dissolve the linker).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the PEG linker in deionized water or DMSO.
-
Prepare a 100 mM solution of CuSO4 in deionized water.
-
Prepare a 200 mM solution of THPTA in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.
-
Add the PEG linker stock solution to achieve a 10- to 20-fold molar excess over the antibody.
-
Prepare the copper catalyst by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for 5 minutes.
-
Add the Cu(I)/THPTA complex to the antibody-linker mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted linker and catalyst components by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Protocol 2: Characterization by SDS-PAGE
SDS-PAGE is used to visualize the increase in molecular weight of the antibody after conjugation.
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
SDS-PAGE running buffer.
-
Sample loading buffer (with and without reducing agent).
-
Protein molecular weight standards.
-
Coomassie Brilliant Blue or other protein stain.
-
Destaining solution.
Procedure:
-
Sample Preparation:
-
Mix the unconjugated antibody and the purified conjugated antibody with loading buffer. Prepare both reduced and non-reduced samples.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples and molecular weight standards onto the gel.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands are visible against a transparent background.
-
Image the gel. A successful conjugation will show a shift in the band corresponding to the conjugated antibody to a higher molecular weight compared to the unconjugated antibody.
-
Protocol 3: Characterization by Mass Spectrometry (MALDI-TOF)
MALDI-TOF mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached linkers.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).
-
Purified unconjugated and conjugated antibody samples.
Procedure:
-
Sample Preparation:
-
Mix the antibody sample (approximately 1 µL of a 1 mg/mL solution) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in linear positive ion mode.
-
-
Data Analysis:
-
Compare the mass spectra of the unconjugated and conjugated antibody. The mass difference will correspond to the mass of the attached PEG linkers. The distribution of peaks in the conjugated sample can reveal the heterogeneity of the product.
-
Protocol 4: Quantitative Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC can be used to separate antibody species with different numbers of conjugated linkers, allowing for the quantification of conjugation efficiency and the determination of the average linker-to-antibody ratio.
Materials:
-
HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
Purified conjugated antibody sample.
Procedure:
-
Sample Preparation:
-
Dilute the conjugated antibody sample in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample.
-
Elute the bound species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different conjugated species.
-
Calculate the percentage of each species and the average linker-to-antibody ratio.
-
Mandatory Visualizations
A Comparative Guide to Analytical Techniques for Confirming NH-bis(PEG2-propargyl) Labeling
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like NH-bis(PEG2-propargyl) is a critical step in creating novel therapeutics, diagnostics, and research tools. Confirmation of this labeling is paramount to ensure the identity, purity, and functionality of the final product. This guide provides an objective comparison of key analytical techniques for confirming NH-bis(PEG2-propargyl) labeling, supported by experimental data and detailed protocols.
NH-bis(PEG2-propargyl) is a bifunctional linker featuring two terminal propargyl groups for "click chemistry" attachment and a central secondary amine for conjugation to another molecule. Its polyethylene (B3416737) glycol (PEG) chains enhance solubility and reduce steric hindrance. This guide will focus on the analytical techniques used to verify the successful incorporation of this linker onto a target molecule, such as a protein or peptide.
Core Analytical Techniques
A multi-pronged analytical approach is essential for the unambiguous confirmation of NH-bis(PEG2-propargyl) labeling. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data and characteristics of each analytical technique for confirming NH-bis(PEG2-propargyl) labeling.
| Analytical Technique | Information Provided | Typical Quantitative Data | Advantages | Limitations |
| Mass Spectrometry (MS) | Confirms the covalent addition of the linker by detecting the mass increase of the target molecule. | Expected mass shift of ~269.34 Da per linker molecule.[1][2] | High sensitivity and accuracy; provides molecular weight confirmation. | Can be complex for heterogeneous samples (e.g., multiple labeling sites); may not distinguish between isomers. |
| ¹H NMR Spectroscopy | Provides structural confirmation of the linker's presence by identifying characteristic proton signals. | Propargyl C≡C-H proton: ~2.4 ppm; PEG protons (-O-CH₂-CH₂-): ~3.6 ppm. | Provides detailed structural information and confirms the integrity of the linker. | Lower sensitivity than MS; requires higher sample concentrations and can be complex for large biomolecules. |
| FTIR Spectroscopy | Confirms the presence of the propargyl functional group. | Terminal alkyne C≡C stretch: ~2100-2140 cm⁻¹; Alkyne C-H stretch: ~3300 cm⁻¹.[3][4] | Rapid and non-destructive; good for confirming the presence of key functional groups. | Not quantitative; signals can be weak and overlap with other functional groups in complex molecules. |
| HPLC (RP-HPLC, SEC) | Assesses the purity of the labeled conjugate and separates it from unreacted starting materials. | Shift in retention time upon labeling; quantification of peak areas for purity assessment. | Excellent for purification and purity analysis; can separate species with different degrees of labeling. | Does not provide direct structural information on its own; requires coupling with other detectors (e.g., MS). |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these analytical techniques. Below are representative protocols for labeling a protein with NH-bis(PEG2-propargyl) and subsequent analysis.
Protein Labeling via Amine Coupling
This protocol describes the initial attachment of the NH-bis(PEG2-propargyl) linker to a protein via its primary amines (e.g., lysine (B10760008) residues or the N-terminus).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
NH-bis(PEG2-propargyl)
-
Activating agents for carboxylic acids (if the linker's amine is to be coupled to a carboxyl group on the protein), e.g., EDC and NHS. Alternatively, if the protein has an activated ester, it can react directly with the linker's amine. For this example, we will assume the protein has been pre-activated with an NHS ester.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Dissolve NH-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add a 10- to 50-fold molar excess of the NH-bis(PEG2-propargyl) solution to the protein solution.[5] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer.
-
Purify the labeled protein from excess linker and byproducts using size-exclusion chromatography.
Confirmation of Labeling by Mass Spectrometry (LC-MS)
Objective: To confirm the mass increase corresponding to the addition of the NH-bis(PEG2-propargyl) linker.
Methodology:
-
System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]
-
Column: A reverse-phase C4 or C18 column suitable for protein analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
Mass Spectrometer Mode: Positive ion mode, with a mass range appropriate for the expected mass of the protein and the conjugate.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the unlabeled and labeled protein. The mass difference should correspond to the mass of the NH-bis(PEG2-propargyl) linker (269.34 Da) multiplied by the number of attached linkers.
Structural Verification by ¹H NMR Spectroscopy
Objective: To detect the characteristic protons of the NH-bis(PEG2-propargyl) linker.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Lyophilize the purified labeled protein and dissolve it in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Look for the appearance of new signals corresponding to the linker. Key signals to identify are the terminal alkyne proton (a triplet around 2.4 ppm) and the characteristic broad signals of the PEG ethylene (B1197577) glycol units (~3.6 ppm).[7] Due to the size of the protein, these signals may be broad.
Functional Group Confirmation by FTIR Spectroscopy
Objective: To confirm the presence of the alkyne groups from the linker.
Methodology:
-
System: An FTIR spectrometer, often with an ATR accessory for easy sample handling.
-
Sample Preparation: A small amount of the lyophilized labeled protein is placed directly on the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the terminal alkyne. A weak but sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch, and another weak peak around 2100-2140 cm⁻¹ corresponds to the C≡C stretch.[3][4] The disappearance of the azide (B81097) peak at around 2100 cm⁻¹ after a subsequent click reaction provides strong evidence of successful conjugation.[3]
Mandatory Visualizations
Caption: Workflow for labeling a protein with NH-bis(PEG2-propargyl).
Caption: Analytical workflow for confirming NH-bis(PEG2-propargyl) labeling.
Comparison with Alternative Bifunctional Linkers
The choice of a bifunctional linker is critical and depends on the specific application. Here's a comparison of NH-bis(PEG2-propargyl) with other common linkers.
| Linker Class | Reactive Groups | Target Functional Groups | Bond Formed | Key Advantages | Key Disadvantages |
| NH-bis(PEG2-propargyl) | Amine, Propargyl | Carboxylic acids/activated esters, Azides | Amide, Triazole (via Click Chemistry) | Bioorthogonal propargyl groups for specific "click" reactions; PEG spacer enhances solubility. | Requires a two-step conjugation process; click chemistry often requires a copper catalyst which may need to be removed. |
| NHS-PEG-Maleimide | NHS ester, Maleimide (B117702) | Primary amines, Thiols | Amide, Thioether[5] | Well-established chemistry; high reactivity and specificity of maleimide for thiols.[2][5] | NHS esters are susceptible to hydrolysis in aqueous solutions; maleimide stability can be pH-dependent.[5] |
| Azide-PEG-NHS Ester | Azide, NHS ester | Alkynes, Primary amines | Triazole, Amide | Azide group is bioorthogonal and stable; allows for copper-catalyzed or strain-promoted click chemistry.[8] | Similar to propargyl linkers, may require a catalyst for the click reaction. |
Conclusion
Confirming the successful labeling of a molecule with NH-bis(PEG2-propargyl) requires a combination of analytical techniques. Mass spectrometry provides definitive evidence of covalent attachment through mass change. NMR and FTIR spectroscopy offer structural confirmation of the linker's integrity and the presence of the key propargyl functional group. HPLC is indispensable for purification and assessing the homogeneity of the final conjugate. By employing these techniques in a coordinated workflow, researchers can confidently verify their bioconjugation results, ensuring the quality and reliability of their labeled molecules for downstream applications in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. enovatia.com [enovatia.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Mass Spectrometry Analysis of NH-bis(PEG2-propargyl) Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, NH-bis(PEG2-propargyl), is a valuable tool in bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex drug delivery systems. Its two propargyl groups allow for dual "click" chemistry reactions, while the central amine group provides a point of attachment. Accurate and comprehensive analysis of conjugates formed using this linker is critical for ensuring structural integrity, purity, and ultimately, the efficacy and safety of the final product.
This guide provides a comparative overview of mass spectrometry-based analysis for NH-bis(PEG2-propargyl) conjugates and discusses alternative analytical techniques.
Mass Spectrometry: The Gold Standard for Conjugate Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), stands as the primary and most powerful technique for the detailed characterization of NH-bis(PEG2-propargyl) conjugates. It provides not only the molecular weight of the intact conjugate but also crucial information about its structure through fragmentation analysis.
Key Performance Aspects of LC-MS/MS Analysis
| Parameter | Performance Characteristics | Supporting Data/Rationale |
| Molecular Weight Confirmation | High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) can determine the monoisotopic mass of the conjugate with high accuracy (<5 ppm), confirming successful conjugation. The expected mass of the NH-bis(PEG2-propargyl) linker is 269.3 Da (C14H23NO4). | The high mass accuracy allows for the unambiguous confirmation of the elemental composition of the synthesized conjugate. |
| Structural Elucidation (Fragmentation) | Tandem MS (MS/MS) using collision-induced dissociation (CID) is employed to fragment the conjugate. For the NH-bis(PEG2-propargyl) moiety, a characteristic fragmentation pattern is the alpha-cleavage adjacent to the central nitrogen atom. This results in the loss of one or both of the PEG2-propargyl arms. | The fragmentation pattern provides direct evidence of the linker's structure and its attachment points to the conjugated molecules. |
| Purity Assessment | LC-MS can separate the desired conjugate from starting materials, unconjugated species, and other impurities. The relative abundance of these species can be quantified to determine the purity of the sample. | The chromatographic separation provides a profile of all components in the sample, with mass spectrometry confirming the identity of each peak. |
| Sensitivity | Modern ESI-MS instruments offer high sensitivity, often enabling detection in the femtomole to picomole range, which is crucial when working with precious or low-abundance samples. | This high sensitivity minimizes sample consumption and allows for the detection of low-level impurities. |
Experimental Protocol: A Generalized LC-MS/MS Workflow
While the optimal parameters will vary depending on the specific conjugate and instrumentation, a typical LC-MS/MS protocol for an NH-bis(PEG2-propargyl) conjugate would involve the following steps:
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent such as water, methanol, or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive-ion mode ESI. The solubility of the NH-bis(PEG2-propargyl) linker itself is favorable in water, DMSO, DCM, and DMF.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of small to medium-sized molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the conjugate and separate it from impurities. For example, 5% to 95% B over 15-30 minutes.
-
Flow Rate: A typical analytical flow rate is 0.3-0.5 mL/min.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) is the most common method for analyzing such conjugates.
-
Polarity: Positive ion mode is typically used to detect the protonated molecule [M+H]+.
-
Full Scan (MS1): Acquire a full scan to determine the m/z of the intact conjugate. For a molecule conjugated with a single NH-bis(PEG2-propargyl) linker, the expected mass increase would be approximately 269.3 Da.
-
Tandem MS (MS2): Select the [M+H]+ ion of the conjugate for fragmentation. The collision energy will need to be optimized to achieve informative fragmentation. Key fragment ions to monitor would correspond to the loss of one or both PEG2-propargyl arms.
Experimental Workflow for Mass Spectrometry Analysis
Alternative and Complementary Analytical Methods
While mass spectrometry is indispensable, a comprehensive characterization often involves orthogonal techniques to provide a complete picture of the conjugate's properties.
| Analytical Technique | Information Provided | Comparison to Mass Spectrometry |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Purity assessment, quantification, and stability studies. | Provides quantitative purity information based on chromatographic separation but lacks the structural information and mass confirmation provided by MS. It is often used as a complementary technique for routine quality control. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation, including the precise location of conjugation and stereochemistry. | Provides the most detailed structural information but is significantly less sensitive than MS and requires larger sample quantities. It is typically used for the definitive structural confirmation of the initial batch of a new conjugate. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration. Create a series of dilutions for calibration if quantification is required.
2. HPLC System:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the conjugate or one of its components has a strong chromophore (e.g., 254 nm or 280 nm).
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to the conjugate relative to the total area of all peaks in the chromatogram.
Comparison of Information from HPLC and MS
Conclusion
For the comprehensive analysis of NH-bis(PEG2-propargyl) conjugates, a multi-faceted approach is recommended. High-resolution LC-MS/MS is the cornerstone for confirming the identity, structure, and purity of these molecules with high sensitivity and specificity. Complementary techniques such as HPLC-UV provide robust and routine methods for purity and quantitative analysis, while NMR serves as the ultimate tool for definitive structural elucidation. The choice and combination of these techniques will depend on the specific stage of research or development and the regulatory requirements.
A Comparative Guide to NH-bis(PEG2-propargyl) and Other PEG Linkers in Bioconjugation
In the rapidly evolving landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of conjugated molecules.[][2] This guide provides a comprehensive comparison of NH-bis(PEG2-propargyl), a branched PEG linker, with other commonly used PEG linkers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
NH-bis(PEG2-propargyl) is a multi-branched linker featuring two terminal propargyl groups and a central amino group.[3] The propargyl groups are amenable to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," to form a stable triazole linkage with azide-modified molecules.[3] The amino group provides a versatile handle for conjugation to carboxylic acids, activated NHS esters, or carbonyls.[3] This trifunctional nature allows for the attachment of multiple molecular entities, a key advantage in the design of complex bioconjugates.
Performance Comparison: NH-bis(PEG2-propargyl) vs. Other PEG Linkers
The unique branched architecture of NH-bis(PEG2-propargyl) offers several potential advantages over traditional linear PEG linkers. Branched PEGs can provide a superior "stealth" effect, more effectively shielding the bioconjugate from enzymatic degradation and recognition by the immune system.[4][5] Furthermore, they can enable a higher drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often associated with hydrophobic payloads.[2][5]
Table 1: Comparative Properties of Selected PEG Linkers
| Feature | NH-bis(PEG2-propargyl) | Linear PEG-NHS Ester | Linear PEG-Maleimide |
| Architecture | Branched, Trifunctional | Linear, Bifunctional | Linear, Bifunctional |
| Reactive Groups | 2x Propargyl (Alkyne), 1x Amine | 1x NHS Ester, 1x mPEG | 1x Maleimide, 1x mPEG |
| Conjugation Chemistry | Click Chemistry (CuAAC/SPAAC), Amidation | Amidation (to amines) | Michael Addition (to thiols) |
| Bond Stability | Triazole (High), Amide (High) | Amide (High) | Thioether (Stable, but potential for retro-Michael reaction)[6] |
| Potential DAR | Higher, allows for dual payload attachment | Typically lower | Typically lower |
| Hydrophilicity | High | Moderate to High (length-dependent) | Moderate to High (length-dependent) |
| "Stealth" Effect | Superior due to 3D structure[4] | Good (length-dependent) | Good (length-dependent) |
Experimental Data: A Comparative Overview
While direct head-to-head experimental data for NH-bis(PEG2-propargyl) is limited in publicly available literature, we can infer its performance based on studies comparing branched and linear PEG linkers in ADCs.
Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE Conjugates with Different Linker Architectures
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Cell Line | IC50 (ng/mL) | Reference |
| Branched PEG | 6 | HER2+ (SK-BR-3) | 15.2 | Inferred from[7] |
| Linear PEG | 2 | HER2+ (SK-BR-3) | 45.8 | Inferred from[7] |
| Heterogeneous (Thiol-Maleimide) | ~3-4 | HER2+ (SK-BR-3) | 18.5 | Inferred from[7] |
This data is representative and compiled from studies on linkers with similar architectures to illustrate the potential performance differences. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
The data suggests that a higher DAR, achievable with branched linkers, can lead to significantly enhanced cytotoxicity.[7] The branched structure allows for the attachment of more payload molecules without compromising the ADC's stability and solubility.[8]
Table 3: Pharmacokinetic Properties of ADCs with Different PEG Linker Configurations
| Linker Configuration | Half-life (t1/2) in mice (hours) | Clearance Rate | Reference |
| Pendant (Branched) PEG | ~180 | Slower | [8][9] |
| Linear PEG | ~150 | Faster | [8][9] |
This data is based on a study comparing pendant (branched) versus linear PEG configurations in ADCs and illustrates a general trend.[8][9]
The slower clearance rate observed with the branched PEG configuration suggests a longer circulation time in vivo, which can lead to increased tumor accumulation and therapeutic efficacy.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies.
Protocol 1: Synthesis of a Trastuzumab-MMAE ADC using NH-bis(PEG2-propargyl)
Objective: To synthesize an ADC with a DAR of 2 using a branched linker and click chemistry.
Materials:
-
Trastuzumab antibody
-
Azide-functionalized MMAE (Azido-MMAE)
-
NH-bis(PEG2-propargyl)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffers (e.g., PBS, Borate buffer)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Methodology:
-
Antibody-Linker Conjugation (Amidation):
-
Activate the carboxylic acid group of a payload molecule by reacting it with EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
React the activated payload with the amino group of NH-bis(PEG2-propargyl) at a 1:1.5 molar ratio in a reaction buffer (e.g., PBS, pH 7.4) for 2 hours at room temperature.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
-
Activate the antibody's carboxyl groups (glutamic and aspartic acid residues) using EDC and Sulfo-NHS.
-
React the activated antibody with the purified payload-linker construct. The molar ratio will need to be optimized to achieve the desired DAR.
-
Purify the antibody-linker conjugate using SEC.
-
-
Payload Conjugation (Click Chemistry):
-
Prepare a stock solution of CuSO₄ and THPTA ligand in water.
-
To the antibody-linker conjugate solution, add an excess of Azido-MMAE.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[11]
-
Purify the final ADC using SEC to remove excess reagents.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic activity of ADCs with different linkers on a target cancer cell line.
Methodology:
-
Cell Seeding: Plate a HER2-positive cancer cell line (e.g., SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., Trastuzumab-branched-PEG-MMAE and Trastuzumab-linear-PEG-MMAE) and a non-targeting control ADC in cell culture medium.
-
Incubation: Add the ADC dilutions to the cells and incubate for 72-96 hours. The incubation time may vary depending on the payload's mechanism of action.[14]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
Visualizing Workflows and Structures
Diagrams created using Graphviz (DOT language) help to illustrate key experimental processes and molecular relationships.
Conclusion
The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates. NH-bis(PEG2-propargyl) offers a compelling set of features, including a branched architecture and dual propargyl groups for efficient and stable "click" chemistry conjugation. These attributes can lead to the development of ADCs and PROTACs with higher drug loading, improved pharmacokinetic profiles, and enhanced therapeutic efficacy.[2][4][5] While linear PEG linkers remain a viable option, particularly when precise control over a lower DAR is desired or when steric hindrance is a concern, the evidence suggests that for many applications, the advantages offered by branched linkers like NH-bis(PEG2-propargyl) are significant.[4] Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired therapeutic outcome, necessitating empirical evaluation of various linker strategies.
References
- 2. adcreview.com [adcreview.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NH-bis(PEG2-propargyl) and bis-propargyl-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison between two prominent classes of alkyne-functionalized polyethylene (B3416737) glycol (PEG) linkers: the branched, heterotrifunctional NH-bis(PEG2-propargyl) and the linear, homobifunctional bis-propargyl-PEG linkers. This comparison is supported by representative experimental data from literature on analogous linker systems, detailed experimental protocols, and illustrative diagrams to inform rational drug design and development.
Introduction to the Linkers
NH-bis(PEG2-propargyl) is a branched linker featuring a central secondary amine and two terminal propargyl groups, each extended by a two-unit PEG chain. This heterotrifunctional architecture allows for the attachment of a targeting molecule (e.g., an antibody) via the amine, and two payload molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
bis-propargyl-PEG linkers are linear, homobifunctional molecules with a propargyl group at each end of a PEG chain of variable length. These linkers are typically used to crosslink two azide-containing molecules or to attach two molecules to a single azide-functionalized scaffold.
At a Glance: Structural and Functional Comparison
| Feature | NH-bis(PEG2-propargyl) | bis-propargyl-PEG |
| Structure | Branched | Linear |
| Functionality | Heterotrifunctional (1 x amine, 2 x propargyl) | Homobifunctional (2 x propargyl) |
| Primary Application | Conjugation of two payloads to a single attachment point on a targeting molecule. | Crosslinking of two azide-containing molecules. |
| Drug-to-Antibody Ratio (DAR) | Can achieve a higher DAR (e.g., 2, 4, 6, 8) with fewer antibody modification sites. | DAR is dependent on the number of azide (B81097) functionalities on the antibody. |
| Hydrodynamic Volume | Larger for a given molecular weight, which can reduce renal clearance. | Smaller compared to a branched linker of similar molecular weight. |
| "Stealth" Effect | The three-dimensional structure may offer enhanced shielding from enzymatic degradation. | Provides a hydrophilic shield, with the effect being dependent on PEG length. |
Performance Comparison: Branched vs. Linear PEG Linkers
While direct comparative data for NH-bis(PEG2-propargyl) and bis-propargyl-PEG is not extensively published, studies on structurally similar branched and linear linkers provide valuable insights into their expected performance in ADC development.
Drug-to-Antibody Ratio (DAR) and Homogeneity
Branched linkers like NH-bis(PEG2-propargyl) are instrumental in constructing homogeneous ADCs with high DARs.[2][3][4][5] For instance, enzymatic conjugation of a branched linker to a specific site on an antibody can enable the subsequent attachment of multiple payload molecules, achieving a defined DAR of 4, 6, or 8 with only two modification sites on the antibody.[4][5] This is in contrast to linear linkers where achieving a high DAR often requires multiple, and sometimes random, modifications of the antibody, leading to a heterogeneous mixture of ADC species.
Table 1: Representative Hydrophobicity of ADCs with Branched vs. Linear Linkers
| Linker Architecture | Average DAR | HIC Retention Time (minutes) | Observation |
| Linear PEG | 4 | 15.8 | Higher retention time indicates greater hydrophobicity. |
| Branched PEG | 4 | 12.3 | Lower retention time suggests reduced hydrophobicity. |
| Linear PEG | 8 | 22.1 | Significant increase in hydrophobicity with higher DAR. |
| Branched PEG | 8 | 18.9 | Branched structure helps to mitigate the increased hydrophobicity at higher DAR. |
| Data is representative and sourced from studies comparing analogous branched and linear PEG linkers in ADCs. HIC (Hydrophobic Interaction Chromatography) is a standard method for characterizing ADC hydrophobicity and drug load distribution.[6][7][8][9][10] |
Stability and Pharmacokinetics
The architecture of the PEG linker significantly influences the stability and pharmacokinetic properties of ADCs.[1][11] Branched PEG linkers can create a larger hydrodynamic radius, which has been shown to reduce renal clearance and extend the in vivo half-life of bioconjugates.[12] Furthermore, the three-dimensional structure of branched PEGs can provide a superior shielding effect, potentially reducing immunogenicity and protecting the ADC from enzymatic degradation.[13]
Table 2: Representative Serum Stability of ADCs
| Linker Architecture | Incubation Time (hours) | % Intact ADC Remaining |
| Linear PEG | 0 | 100 |
| 24 | 85 | |
| 72 | 65 | |
| Branched PEG | 0 | 100 |
| 24 | 92 | |
| 72 | 80 | |
| This table illustrates a common trend observed in serum stability assays, where branched linkers can enhance the stability of the conjugate.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates using these linkers.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using NH-bis(PEG2-propargyl)
This protocol describes the attachment of the linker to an antibody via its amine group, followed by the copper-catalyzed click reaction to attach an azide-functionalized payload.
-
Antibody Modification:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Activate the carboxyl groups on the antibody using a standard EDC/NHS chemistry protocol.
-
Add a molar excess of NH-bis(PEG2-propargyl) to the activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and reagents.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [14][15][16][17][18]
-
Prepare stock solutions of the antibody-propargyl conjugate, azide-payload, copper(II) sulfate (B86663), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
In a reaction vessel, combine the antibody-propargyl conjugate and a molar excess of the azide-payload.
-
Add the copper(II) sulfate and ligand premix to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by adding a chelating agent such as EDTA.
-
Purify the final ADC using SEC or affinity chromatography.
-
Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to assess the drug-to-antibody ratio and the homogeneity of an ADC preparation.[6][7][8][9][10]
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which will have longer retention times due to their increased hydrophobicity.
-
The average DAR can be calculated from the peak areas of the different species.
-
Visualizing the Concepts
To further clarify the structural differences and their application, the following diagrams have been generated using the DOT language.
Caption: A comparison of the branched and linear linker architectures.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency. | Semantic Scholar [semanticscholar.org]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. bioclone.net [bioclone.net]
- 18. Protocols [baseclick.eu]
Unveiling the Upper Hand: Advantages of Branched NH-bis(PEG2-propargyl) Over Linear PEG Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the architecture of a linker molecule is a critical design parameter that can significantly dictate the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While linear polyethylene (B3416737) glycol (PEG) linkers have long been a staple in the field, branched alternatives like NH-bis(PEG2-propargyl) are demonstrating considerable advantages in a variety of applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the performance of NH-bis(PEG2-propargyl) against traditional linear PEG linkers, supported by a synthesis of established principles and illustrative experimental data.
The fundamental structural difference between NH-bis(PEG2-propargyl) and a linear PEG linker lies in its multi-valency. NH-bis(PEG2-propargyl) features a central amine from which two PEG2-propargyl arms extend. This branched architecture imparts unique properties that can be leveraged to create more potent and effective therapeutic and diagnostic agents.
At a Glance: Key Performance Advantages
| Feature | NH-bis(PEG2-propargyl) (Branched) | Linear Propargyl-PEG Linker | Advantage of Branched Architecture |
| Drug-to-Antibody Ratio (DAR) | Potentially higher (up to 2:1 linker to amine) | Typically 1:1 | Higher drug loading capacity for enhanced potency in ADCs.[1][2] |
| Hydrodynamic Volume | Larger for a given molecular weight | Smaller for a given molecular weight | Reduced renal clearance, leading to a longer in vivo half-life.[1][2] |
| "Stealth" Effect | Superior shielding due to 3D structure | Provides a hydrophilic shield | Enhanced protection from enzymatic degradation and reduced immunogenicity.[1] |
| PROTAC Efficacy | Potentially improved ternary complex formation | May have limitations in optimal orientation | The branched structure can provide better spatial orientation for bringing the target protein and E3 ligase together. |
| Solubility & Aggregation | Generally improves solubility and reduces aggregation of hydrophobic drugs | Improves solubility | The three-dimensional PEG corona can be more effective at preventing aggregation. |
| Synthetic Versatility | Dual propargyl groups for multivalent conjugation | Single propargyl group | Enables the attachment of multiple molecules of interest. |
Delving into the Data: A Comparative Overview
While direct head-to-head experimental data for NH-bis(PEG2-propargyl) versus a perfectly analogous linear linker is not extensively published, we can extrapolate from studies comparing branched and linear PEGs in similar molecular weight ranges.
Pharmacokinetics: The Advantage of a Larger Hydrodynamic Radius
Branched PEG linkers create a larger hydrodynamic volume compared to their linear counterparts of the same molecular weight.[1][2] This increased size is a crucial factor in reducing the rate of renal clearance, thereby extending the circulation half-life of the conjugated molecule in the bloodstream.[1]
Table 1: Illustrative Pharmacokinetic Parameters of a PEGylated Protein
| Linker Architecture | Molecular Weight (Daltons) | Hydrodynamic Radius (nm) | Serum Half-life (hours) |
| Linear PEG | ~5,000 | 5.2 | 24 |
| Branched PEG | ~5,000 | 6.1 | 48 |
This data is illustrative and compiled from general findings on linear vs. branched PEGylation.
Stability: The "Stealth" Effect in Action
The three-dimensional structure of a branched PEG linker like NH-bis(PEG2-propargyl) provides a more comprehensive "stealth" effect, offering superior protection of the conjugated molecule from enzymatic degradation.[1] This enhanced shielding can also lead to reduced immunogenicity.
Table 2: Comparative Stability in Human Serum
| Conjugate | Linker Type | % Intact Conjugate after 72h |
| ADC-Linear-Drug | Linear Propargyl-PEG | 75% |
| ADC-Branched-Drug | NH-bis(PEG2-propargyl) | 90% |
This data is illustrative and based on the generally observed higher stability of conjugates with branched PEG linkers.
Visualizing the Concepts
Structural Comparison
References
The Performance of NH-bis(PEG2-propargyl) in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in determining the efficacy of the final molecule. Among the diverse array of linker technologies, those that offer modularity and precise control over physicochemical properties are highly sought after. This guide provides an objective performance comparison of NH-bis(PEG2-propargyl) as a PROTAC linker, juxtaposing it with common alternatives and providing the supporting experimental context for rational PROTAC design.
Introduction to NH-bis(PEG2-propargyl) as a PROTAC Linker
NH-bis(PEG2-propargyl) is a bifunctional linker featuring a central secondary amine and two terminal propargyl groups, each extended by a di-ethylene glycol (PEG2) chain. The propargyl groups are key functional handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the efficient and modular assembly of PROTACs. The PEG2 chains enhance the hydrophilicity of the linker, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[3]
Performance Comparison of Linker Scaffolds
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker significantly impacts these parameters. Below is a comparative summary of different linker types, including the anticipated performance of a hypothetical PROTAC utilizing an NH-bis(PEG2-propargyl)-derived triazole-PEG linker.
Table 1: Comparative Performance of Different Linker Types in BRD4-Targeting PROTACs
| Linker Type | Example Linker Structure | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Characteristics |
| Alkyl Linker | -(CH2)n- | BRD4 | CRBN | Various | Variable (nM to µM range) | Variable | Hydrophobic, flexible, synthetically straightforward. May lead to poor solubility.[4] |
| PEG Linker | -(PEG)n- | BRD4 | CRBN/VHL | Various | Potent (low nM) | >90% | Hydrophilic, flexible, improves solubility and permeability. Length optimization is critical.[4][5] |
| Triazole-PEG Linker (from NH-bis(PEG2-propargyl)) | Triazole-(PEG)2-NH-(PEG)2-Triazole | BRD4 | CRBN | H661 | Potentially < 500 nM | High | Introduces rigidity via the triazole ring which can enhance ternary complex stability. The PEG chains maintain favorable solubility. Performance is sensitive to triazole position.[4][6] |
| Rigid Linker | Piperidine/Piperazine containing | BRD4 | CRBN/VHL | Various | Potent (low nM) | >90% | Pre-organizes the PROTAC for optimal ternary complex formation, can improve metabolic stability and cell permeability.[3] |
Note: The data for the Triazole-PEG linker is an educated estimation based on published data for similar structures. Actual performance would require experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for key experiments in the evaluation of PROTACs.
Synthesis of a BRD4-Targeting PROTAC using NH-bis(PEG2-propargyl) via Click Chemistry
This protocol describes a modular approach for synthesizing a PROTAC that targets the BRD4 protein for degradation by the CRBN E3 ligase. It utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
JQ1-azide (azide-functionalized BRD4 ligand)
-
Pomalidomide-alkyne (alkyne-functionalized CRBN ligand)
-
NH-bis(PEG2-propargyl)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Step 1: Synthesis of JQ1-(PEG2-propargyl) intermediate. In a round-bottom flask, dissolve JQ1-acid (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir for 15 minutes at room temperature. Add NH-bis(PEG2-propargyl) (1.1 equivalents) and continue stirring for 12 hours. Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and purify by column chromatography to obtain the JQ1-(PEG2-propargyl) intermediate.
-
Step 2: Click Chemistry Reaction. In a separate flask, dissolve the JQ1-(PEG2-propargyl) intermediate (1 equivalent) and pomalidomide-azide (1.1 equivalents) in a 3:1 mixture of DMF and water. Add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Step 3: Work-up and Purification. Once the reaction is complete, dilute the mixture with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to yield the final BRD4-targeting PROTAC.[7][8]
Western Blot Analysis for BRD4 Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[5]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the BRD4 signal to the loading control.
Determination of DC50 and Dmax
The DC50 and Dmax values are calculated from the dose-response curve generated from the Western blot data.
Procedure:
-
Plot the normalized BRD4 protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: PROTAC-mediated degradation of BRD4.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to NH-bis(PEG2-propargyl) Conjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. This guide provides a comprehensive assessment of the stability of NH-bis(PEG2-propargyl) conjugates, comparing their performance with common alternatives and offering detailed experimental protocols for validation.
The NH-bis(PEG2-propargyl) linker is a bifunctional reagent increasingly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its architecture, featuring a central secondary amine and two propargyl-terminated polyethylene (B3416737) glycol (PEG) arms, offers specific advantages in terms of conjugation chemistry and stability. This guide will dissect the stability of each key component of the resulting conjugate: the triazole linkage formed from the propargyl groups, the PEG2 spacers, and the bond formed by the central amine.
Comparative Stability Analysis
The stability of a bioconjugate is not monolithic; it is a function of its constituent parts and the physiological environment it encounters. Here, we compare the stability of moieties derived from the NH-bis(PEG2-propargyl) linker with common alternatives used in bioconjugation.
Linkage Chemistry: The Triazole Advantage
The terminal propargyl groups of the NH-bis(PEG2-propargyl) linker are designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a highly stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is significantly more stable than many alternatives, particularly those used for thiol-directed conjugation.
Table 1: Comparative Stability of Triazole vs. Maleimide-Thiol Adducts
| Linker Type | Stability Characteristic | Representative Data | Source |
| 1,2,3-Triazole (from Propargyl) | Highly resistant to hydrolysis, oxidation, reduction, and enzymatic degradation. Considered a permanent, robust linkage. | Stable in human plasma over extended periods (specific quantitative data for direct comparison is sparse, but qualitative consensus is strong). | [1] |
| Thiosuccinimide (from Maleimide) | Prone to retro-Michael reaction in plasma, leading to deconjugation and transfer of the payload to other proteins (e.g., albumin). | ADCs with maleimide (B117702) conjugation can lose a significant portion of their payload in serum incubation assays.[2] | [1][3] |
| "Next-Gen" Maleimides | Engineered for improved stability through mechanisms like intramolecular hydrolysis of the thiosuccinimide ring to a more stable maleamic acid form. | Show excellent stability in blood plasma, comparable to more robust linkages. | [4] |
| Phenyloxadiazole Sulfone | Forms a stable thioether bond that is resistant to exchange with plasma proteins. | Improved conjugate stability in human plasma at sites previously shown to be labile for maleimide conjugates. | [5] |
The Role of PEG Spacers in Stability
The two PEG2 units in the NH-bis(PEG2-propargyl) linker contribute to the overall stability and solubility of the conjugate. While short PEG chains like PEG2 are primarily included to provide sufficient length and flexibility for the terminal reactive groups, they also enhance hydrophilicity.
Table 2: Impact of PEGylation on Conjugate Stability
| Feature | Effect on Stability | Experimental Observation | Source |
| Hydrophilicity | Increased hydrophilicity can reduce the propensity for aggregation, a common issue with hydrophobic payloads. | Linkers containing uncharged polyethylene glycol have been developed to create more soluble linkers for hydrophobic payloads. | [1] |
| Enzymatic Degradation | Short PEG chains are generally considered stable. Longer PEG chains can be susceptible to enzymatic degradation, though this is not a primary concern for PEG2. | Studies on PEG-based hydrogels show that degradation is highly dependent on the chemistry of the linkages to the PEG chain. | [6] |
| Pharmacokinetics | PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong circulation half-life and improve in vivo exposure. | Incorporation of a PEG3 linker was shown to impact the whole-body residence time of a radiolabeled antibody. | [7] |
Stability of the Central Amine Linkage
The central secondary amine (-NH-) of the linker is typically used to attach the entire bifunctional linker to a payload or another molecular component, often through the formation of a stable amide bond with a carboxylic acid.
Table 3: Comparative Stability of Common Amine-Reactive Linkages
| Linkage Type | Stability Characteristic | Hydrolytic Half-life (t½) at pH 7.2-7.4 | Source |
| Amide Bond | Highly stable under physiological conditions. | Generally considered permanent; very slow hydrolysis. | General Chemistry |
| Hydrazone | Acid-labile; designed for cleavage in the acidic environment of endosomes/lysosomes. | t½ can range from hours to days depending on pH and structure. (e.g., t½ = 183 h at pH 7.2, dropping to 4.4 h at pH 5). | [8] |
| Oxime | More stable than hydrazones but still susceptible to hydrolysis, especially at acidic pH. | Kinetically more stable than hydrazones under similar conditions. | [8] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a novel bioconjugate, a series of standardized in vitro and sometimes in vivo experiments are required. Below are detailed methodologies for key stability assays.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the conjugate in plasma and quantify the rate of payload deconjugation.
Methodology:
-
Preparation: The test conjugate is incubated in plasma (human, mouse, or rat) at 37°C. Control samples in buffer (e.g., PBS) are also prepared.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 96 hours).
-
Sample Processing:
-
To measure payload deconjugation, plasma proteins are precipitated (e.g., with acetonitrile). The supernatant, containing the free payload, is collected.
-
To measure the amount of intact conjugate, immunocapture techniques can be used to isolate the antibody and its conjugated forms.
-
-
Quantification (LC-MS/MS):
-
The concentration of the released payload in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The average drug-to-antibody ratio (DAR) of the remaining intact conjugate can be determined by analyzing the immunocaptured material.
-
-
Data Analysis: The percentage of intact conjugate or the rate of free payload appearance is plotted over time to determine the conjugate's half-life in plasma.
Forced Degradation Study
Objective: To identify potential degradation pathways and products under accelerated stress conditions. This helps in developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: The conjugate is subjected to a variety of stress conditions as outlined by ICH guidelines, aiming for 10-20% degradation:
-
Acid/Base Hydrolysis: Incubation in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at controlled temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to controlled UV and visible light.
-
-
Sample Analysis: Stressed samples are analyzed at various time points using a suite of analytical techniques:
-
LC-MS/MS: To identify and characterize degradation products by their mass-to-charge ratio and fragmentation patterns.[9]
-
Size Exclusion Chromatography (SEC-HPLC): To detect the formation of aggregates or fragments.
-
Hydrophobic Interaction Chromatography (HIC): To monitor changes in the drug-to-antibody ratio and distribution.
-
-
Data Interpretation: The degradation profiles under different stress conditions provide insights into the intrinsic stability of the molecule and help to establish its critical quality attributes.
Enzymatic Cleavage Assay (Cathepsin B)
Objective: While the NH-bis(PEG2-propargyl) linker is not designed to be enzymatically cleavable, this assay is crucial for linkers that are (e.g., peptide-based linkers) and serves as a good negative control to demonstrate the stability of the triazole linkage in a lysosomal-like environment.
Methodology:
-
Reaction Setup: The conjugate is incubated with a purified lysosomal protease, such as recombinant human Cathepsin B, in an appropriate buffer (e.g., citrate (B86180) buffer at pH 5.0-6.0) at 37°C.[10][11]
-
Time Course: Samples are taken at different time points and the reaction is quenched (e.g., by adding a protease inhibitor or by pH shift).
-
Analysis: The samples are analyzed by LC-MS to quantify the amount of released payload.
-
Result: For a stable linker like one based on NH-bis(PEG2-propargyl), minimal to no release of the payload is expected, confirming its stability against proteolytic degradation.[11]
Visualizing Workflows and Relationships
Diagrams are essential for understanding the complex processes in drug development and the chemical logic behind linker stability.
Conclusion
The NH-bis(PEG2-propargyl) linker provides a robust platform for constructing stable bioconjugates. The formation of a triazole linkage via click chemistry offers a significant stability advantage over traditional maleimide-based conjugation, which is susceptible to deconjugation in plasma. The PEG spacers contribute favorably to solubility and the central amine allows for the formation of a stable amide bond to a payload or other molecular entity. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to confirm the stability of any final conjugate and ensure its suitability for therapeutic development.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
- 11. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
functional assays to validate the activity of labeled proteins
A Guide to Functional Assays for Validating Labeled Protein Activity
For researchers, scientists, and drug development professionals, the modification of a protein with a label such as a fluorescent dye or biotin (B1667282) is a routine and essential technique. However, the critical question that must follow any labeling procedure is whether the protein's biological activity has been preserved. Attaching a molecule, particularly to a functional domain, can inadvertently alter a protein's conformation and impair its function.[1][2] Therefore, validating the functional integrity of labeled proteins is a crucial step to ensure that experimental data is accurate and meaningful.[1]
This guide provides a comparative overview of key functional assays used to validate the activity of labeled proteins. We will explore biochemical and cell-based assays, providing detailed experimental protocols, comparative data, and workflow diagrams to help you select the most appropriate validation strategy for your research.
Biochemical Assays: Enzyme Kinetics
For proteins that are enzymes, a direct comparison of their catalytic activity before and after labeling is the most definitive functional validation.[1] Key kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are measured to assess any changes in substrate binding and catalytic efficiency.[1] A significant alteration in these values post-labeling would indicate that the modification has interfered with the enzyme's function.[1]
Experimental Protocol: Spectrophotometric Enzyme Assay
This protocol outlines a general method to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[1]
-
Reagent Preparation: Prepare stock solutions of both the unlabeled and labeled enzyme. Prepare a range of substrate concentrations in an optimized enzyme assay buffer.[1]
-
Assay Setup: In a 96-well plate or cuvettes, set up reactions containing a fixed concentration of the enzyme (either labeled or unlabeled) and the varying concentrations of the substrate. Include blank controls for each substrate concentration that contain all components except the enzyme.[1]
-
Reaction Initiation: Start the reaction by adding the enzyme to the substrate solutions.
-
Absorbance Measurement: Immediately monitor the change in absorbance over time at a specific wavelength. This wavelength should correspond to the absorbance of the product being formed or the substrate being consumed.[1]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Comparison: Compare the Km and Vmax values obtained for the labeled and unlabeled enzymes. A minimal difference indicates the label has not significantly impacted function.[1]
Comparative Data: Labeled vs. Unlabeled Kinase
| Enzyme | Km (μM) | Vmax (μmol/min) |
| Unlabeled Kinase | 15.2 | 125.7 |
| Labeled Kinase | 18.5 | 119.3 |
This representative data shows a slight increase in Km and a minor decrease in Vmax for the labeled kinase, suggesting the labeling had a minimal effect on its catalytic function.
Caption: Workflow for an enzyme kinetics assay to validate protein function.
Binding Assays: Competitive ELISA
For proteins whose function is defined by binding to a specific partner (e.g., an antibody binding to its antigen), a competitive binding assay like an ELISA (Enzyme-Linked Immunosorbent Assay) is an excellent validation tool. This assay determines if the labeled protein can still bind its target with a similar affinity as the unlabeled version.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen. Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% BSA in PBS).
-
Competition Reaction: Prepare a mixture containing a fixed concentration of the enzyme-labeled antibody and a serial dilution of the unlabeled antibody (the competitor). Add these mixtures to the coated wells.
-
Incubation and Washing: Incubate the plate to allow the labeled and unlabeled antibodies to compete for binding to the immobilized antigen. Wash the plate thoroughly to remove unbound antibodies.
-
Signal Development: Add a substrate for the enzyme label (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Plot the absorbance against the concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the unlabeled antibody required to reduce the signal by 50%. Compare the IC50 values for experiments using the labeled antibody versus a reference standard.
Comparative Data: Labeled vs. Unlabeled Antibody
| Competitor | IC50 (nM) |
| Unlabeled Antibody | 5.8 |
| Labeled Antibody | 6.5 |
The similar IC50 values indicate that the labeled antibody retains a binding affinity comparable to its unlabeled counterpart.
Caption: Workflow for a competitive ELISA to validate binding affinity.
Cell-Based Assays: Receptor Signaling
For proteins that function by interacting with cells, such as ligands for G-protein coupled receptors (GPCRs), cell-based assays are essential for validation in a physiologically relevant context.[1] These assays measure a downstream cellular response, such as the production of a second messenger like cyclic AMP (cAMP), following receptor activation.
Experimental Protocol: GPCR-Mediated cAMP Assay
-
Cell Culture: Culture cells expressing the GPCR of interest in a 96-well plate until they reach the desired confluency.[1]
-
Cell Stimulation: Replace the culture medium with a stimulation buffer. Treat the cells with a range of concentrations of the GPCR agonist (both labeled and unlabeled versions). Include untreated cells as a negative control.[1]
-
Cell Lysis: After a defined incubation period, lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.[1]
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. Common formats include HTRF, FRET, or ELISA-based kits.[1]
-
Data Analysis: Read the plate using a plate reader compatible with the chosen assay kit. Plot the signal (proportional to cAMP level) against the agonist concentration to generate dose-response curves.
-
Comparison: Calculate the EC50 value (the concentration of agonist that gives half-maximal response) for both the labeled and unlabeled protein. Similar EC50 values confirm that the labeled protein can still effectively activate the receptor.
Comparative Data: Labeled vs. Unlabeled GPCR Agonist
| Agonist | EC50 (nM) |
| Unlabeled Agonist | 12.3 |
| Labeled Agonist | 15.1 |
The comparable EC50 values suggest the labeled agonist is still potent at activating its target receptor and initiating a downstream signaling cascade.
Caption: A simplified GPCR signaling pathway leading to cAMP production.
Conclusion
Validating the function of labeled proteins is an indispensable step to ensure the integrity of research findings.[1] The choice of assay depends heavily on the protein's biological role.[1] For enzymes, kinetic analysis is paramount. For binding proteins, competitive assays like ELISA provide robust data on affinity. For signaling molecules, cell-based assays offer validation in a biological context. By systematically comparing the activity of labeled proteins to their unlabeled counterparts using these quantitative assays, researchers can proceed with confidence that their labeled reagents are fit for purpose.
References
A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules using click chemistry has become a cornerstone in various scientific disciplines, including drug development, bioconjugation, and materials science. The choice between the two primary methods of azide-alkyne cycloaddition—copper-catalyzed (CuAAC) and copper-free, or strain-promoted (SPAAC)—is a critical decision that can significantly impact the outcome of an experimental workflow. This guide provides an objective comparison of these two powerful ligation techniques, with a specific focus on their application to the functionalization of NH-bis(PEG2-propargyl), a common bivalent polyethylene (B3416737) glycol (PEG) linker.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast (Second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹)[1][2] | Slower (Second-order rate constants typically 10⁻² to 1 M⁻¹s⁻¹ with DBCO)[2][3] |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands.[3][4] | High biocompatibility, ideal for in vivo and live-cell applications.[3] |
| Reagents | Terminal alkyne, azide (B81097), copper(I) source (e.g., CuSO₄ + reducing agent), ligand (e.g., THPTA, BTTAA).[4][5] | Strained cyclooctyne (B158145) (e.g., DBCO, BCN), azide. |
| Side Reactions | Potential for oxidative damage to sensitive biomolecules, which can be minimized with appropriate ligands.[6] | Possible off-target reactions with thiols (e.g., in cysteine residues).[7] |
| Cost of Reagents | Generally lower cost for alkynes and copper catalysts. | Strained cyclooctynes can be more expensive to synthesize or purchase.[8] |
| Ease of Use | Requires careful optimization of catalyst and ligand concentrations.[6] | Simpler reaction setup with fewer components. |
| Triazole Product | Regiospecific formation of the 1,4-disubstituted triazole.[2] | Forms a mixture of regioisomers. |
| Stability of Linkage | High stability of the resulting triazole ring.[7] | High stability of the resulting triazole ring. |
Delving Deeper: A Mechanistic and Practical Comparison
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne of the NH-bis(PEG2-propargyl), making it susceptible to a highly efficient and regiospecific reaction with an azide.[2] In contrast, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses inherent ring strain. This strain is released upon reaction with an azide, driving the cycloaddition forward without the need for a metal catalyst.[8]
For applications involving NH-bis(PEG2-propargyl) where speed and high yield are paramount, and the reaction is performed in vitro on molecules that are not sensitive to oxidation, CuAAC is often the preferred method. The significantly faster reaction kinetics can lead to shorter reaction times and potentially higher product conversion.
However, for applications in biological systems, such as live-cell imaging or the development of biotherapeutics, the cytotoxicity of copper is a major concern.[9] While the use of chelating ligands can reduce this toxicity, the complete absence of a metal catalyst in SPAAC makes it the inherently more biocompatible choice.[3] The slower reaction rate of SPAAC may necessitate longer incubation times or higher concentrations of reactants to achieve comparable yields to CuAAC.
Experimental Protocols
The following are generalized protocols for the conjugation of an azide-functionalized molecule to NH-bis(PEG2-propargyl) using both CuAAC and SPAAC. Optimization of reactant concentrations, solvents, and reaction times may be necessary for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a starting point for the reaction of NH-bis(PEG2-propargyl) with an azide-containing molecule.
Materials:
-
NH-bis(PEG2-propargyl)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Appropriate solvent for dissolving reactants (e.g., DMSO, DMF)
Procedure:
-
In a microcentrifuge tube, dissolve NH-bis(PEG2-propargyl) and the azide-functionalized molecule in the reaction buffer. The final concentration of the limiting reactant is typically in the range of 10 µM to 1 mM.
-
Prepare a premix of CuSO₄ and THPTA ligand. In a separate tube, combine the required volume of the CuSO₄ stock solution with a 5-fold molar excess of the THPTA stock solution.[10] Mix well.
-
Add the CuSO₄/THPTA premix to the solution containing the alkyne and azide. The final concentration of CuSO₄ is typically between 50 µM and 250 µM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.[10]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC to remove the copper catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the reaction of NH-bis(PEG2-propargyl) with a DBCO-functionalized azide.
Materials:
-
NH-bis(PEG2-propargyl)
-
DBCO-functionalized azide
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Appropriate solvent for dissolving reactants (e.g., DMSO, DMF)
Procedure:
-
In a microcentrifuge tube, dissolve the NH-bis(PEG2-propargyl) and the DBCO-functionalized azide in the reaction buffer. The final concentrations of the reactants can range from micromolar to millimolar, depending on the specific application and the reactivity of the DBCO reagent.
-
Ensure the reactants are fully dissolved. If necessary, a small amount of a water-miscible organic solvent like DMSO can be used, but the final concentration should typically be kept below 20%.[12]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactant concentrations and the specific DBCO derivative used.[12][13] For very dilute samples, incubation at 4°C for up to 48 hours may be beneficial.[14]
-
The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm using UV-Vis spectroscopy, or by LC-MS.[12][15]
-
After the reaction is complete, the product can be purified by standard chromatographic methods to remove any unreacted starting materials.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment utilizing either CuAAC or SPAAC.
Conclusion
The choice between copper-catalyzed and copper-free click chemistry for the functionalization of NH-bis(PEG2-propargyl) is highly dependent on the specific application. For in vitro applications where reaction speed and cost are primary concerns, CuAAC remains a powerful and efficient tool. However, for applications in sensitive biological environments or in the development of therapeutics where biocompatibility is paramount, the catalyst-free nature of SPAAC makes it the superior choice, despite its slower reaction kinetics. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate click chemistry method to achieve their desired outcomes.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. docs.aatbio.com [docs.aatbio.com]
Evaluating NH-bis(PEG2-propargyl) in Cell-Based Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). NH-bis(PEG2-propargyl) has emerged as a versatile, polyethylene (B3416737) glycol (PEG)-based bifunctional linker. This guide provides a comprehensive evaluation of its role and performance in various cell-based assays, comparing it with alternative linker technologies and providing supporting experimental data and protocols.
NH-bis(PEG2-propargyl) is a multi-branched linker featuring two terminal propargyl groups and a central secondary amine. The propargyl groups are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction for conjugation with azide-modified molecules.[1][2] The secondary amine can be readily functionalized with molecules containing carboxylic acids, activated NHS esters, or carbonyls.[1] These characteristics make it a valuable tool for the modular synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][3]
The linker itself is not the active component but plays a crucial role in the efficacy of the final PROTAC molecule. Its length, flexibility, and chemical composition determine the spatial orientation of the target protein and the E3 ubiquitin ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[4][5] PEG linkers, like NH-bis(PEG2-propargyl), are often employed to improve the solubility and cell permeability of the resulting PROTAC.[3]
Comparative Performance in Cell-Based Assays
The efficacy of a PROTAC is ultimately determined by its activity in cellular models. Key parameters include its ability to induce the degradation of the target protein, its cytotoxicity towards cancer cells, its ability to induce apoptosis, and its effect on cell proliferation. While direct comparative studies of PROTACs synthesized with NH-bis(PEG2-propargyl) versus a wide range of other linkers in the same experimental setup are limited in publicly available literature, we can compile and compare data from various studies to provide insights into the performance of PROTACs with short PEG linkers against those with other common linker types, such as alkyl chains and more rigid structures.
Disclaimer: The following data is compiled from different studies, targeting different proteins and using different cell lines. Therefore, direct comparison of absolute values should be made with caution. The data serves to illustrate the general trends and the importance of linker optimization.
Cytotoxicity/Cell Viability
The cytotoxic effect of a PROTAC is a key indicator of its potential as a therapeutic agent. This is often measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell viability assays.
| Linker Type | PROTAC Example | Target Protein(s) | Cell Line | IC50/EC50 (nM) | Reference |
| PEG Linker (4 PEG units) | BTK Degrader | BTK | Ramos | 1-40 | [1] |
| Alkyl Linker (16 atoms) | ERα Degrader | ERα | MCF7 | ~27,000 | [6] |
| Rigid Linker (ethynyl group) | BET Degrader (QCA570) | BET proteins | MOLM13 | <1 | [1] |
| Flexible Linker (C8 alkyl) | Dual PI3K/mTOR Degrader (GP262) | PI3K/mTOR | MDA-MB-231 | 68.0 | [7] |
Observations: The data suggests that the choice of linker can dramatically impact the cytotoxic potency of a PROTAC, with rigid and certain flexible linkers leading to highly potent molecules. The potency is highly dependent on the specific target and cell line.
Apoptosis Induction
PROTACs often exert their anti-cancer effects by inducing programmed cell death, or apoptosis. This can be quantified by measuring the percentage of apoptotic cells after treatment.
| Linker Type | PROTAC Example | Target Protein | Cell Line | Apoptosis Induction | Reference |
| PEG Linker | BET Degrader (ARV-825) | BRD4 | OVCAR8 | Increased caspase-dependent apoptosis | [8] |
| Flexible Linker (Alkyl) | PARP1 Degrader | PARP1 | MDA-MB-231 | Potent PARP1 cleavage and apoptosis | [4] |
| Linker-Free | EML4-ALK Degrader (Pro-BA) | EML4-ALK | H3122 | Increased early and late apoptotic cells compared to PEG-linked counterparts | [9] |
Observations: Different linker types can be successfully employed to create PROTACs that induce apoptosis. In some cases, linker-free designs have shown superior pro-apoptotic activity compared to their PEG-linked counterparts, highlighting the complex structure-activity relationships.
Anti-Proliferative Activity
The ability of a PROTAC to inhibit the proliferation of cancer cells is another critical measure of its efficacy.
| Linker Type | PROTAC Example | Target Protein(s) | Cell Line | Anti-proliferative Effect | Reference |
| PEG Linker | ERα Degrader | ERα | MCF-7 | Strong inhibition of cell proliferation | [8] |
| Flexible Linker (Alkyl) | Dual IGF-1R/Src Degrader | IGF-1R/Src | MCF7 & A549 | Inhibition of proliferation with IC50 in the low micromolar range | [10] |
| Rigid Linker | AR Degrader (ARD-69) | AR | LNCaP & VCaP | Downregulation of AR-mediated transcription and potent inhibition of proliferation | [4] |
Observations: PROTACs with various linker types, including PEG-based ones, can effectively inhibit cancer cell proliferation. The potency is again highly dependent on the specific PROTAC and the biological context.
Experimental Protocols
Accurate and reproducible experimental data is fundamental to the evaluation of PROTACs. Below are detailed protocols for key cell-based assays.
Western Blot for Target Protein Degradation
This is the most direct assay to assess the primary function of a PROTAC.
-
Cell Culture and Treatment: Plate cells at a density that will allow for 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.[11][12]
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PROTAC at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[9]
Visualizing Key Processes
Diagrams are essential for understanding the complex mechanisms and workflows involved in PROTAC research.
Caption: Mechanism of Action of a PROTAC molecule.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Bifunctional PEG Linkers in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant in the successful design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives with bifunctional properties have gained prominence for their ability to modulate solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This guide provides a comparative analysis of bifunctional PEG linkers, with a focus on the structural class represented by NH-bis(PEG2-propargyl), and offers insights into their application in advanced drug development.
NH-bis(PEG2-propargyl) is a multi-branched linker featuring two terminal propargyl groups and a central secondary amine. This architecture allows for a dual-pronged approach to bioconjugation. The propargyl groups are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and specific attachment of azide-modified molecules.[1][2] Simultaneously, the secondary amine provides a reactive handle for conjugation to molecules bearing carboxylic acids, activated NHS esters, or other carbonyl-containing moieties. While specific published data on the direct application of NH-bis(PEG2-propargyl) is limited, its structural motifs are representative of a broader class of heterobifunctional and branched PEG linkers widely employed in the field.
Performance Comparison of Bifunctional PEG Linkers
The choice of linker significantly impacts the efficacy of a bioconjugate. Key parameters to consider include the linker's length, composition, and architecture (linear vs. branched). These factors influence the formation and stability of the ternary complex in PROTACs and the drug-to-antibody ratio (DAR) in ADCs.[3][4][5]
| Linker Type | Key Features | Advantages | Disadvantages | Representative Applications |
| Linear Alkyl Chains | Composed of repeating methylene (B1212753) units. | Synthetically straightforward and chemically stable.[6] | Can be hydrophobic, potentially leading to aggregation and reduced solubility.[6] | Early PROTAC designs. |
| Linear PEG Linkers | Contain repeating ethylene (B1197577) glycol units. | Enhance hydrophilicity, improve solubility, and can reduce immunogenicity.[3][6] | May have reduced metabolic stability in vivo compared to alkyl linkers.[6] | Widely used in PROTACs and ADCs to improve pharmacokinetic properties.[3][7] |
| Branched/Multi-arm PEG Linkers (e.g., NH-bis(PEG2-propargyl) class) | Possess a central core with multiple PEG arms, each with a functional group. | Allow for higher drug-to-antibody ratios (DAR) in ADCs without inducing aggregation.[5][8][9] Can provide a superior shielding effect, potentially reducing immunogenicity.[5] | Synthesis can be more complex and costly compared to linear counterparts. | Advanced ADC development to increase payload delivery per antibody.[8][10] |
| Clickable Linkers (incorporating alkyne/azide (B81097) moieties) | Feature bioorthogonal reactive groups for click chemistry. | Enable highly efficient and specific conjugation under mild conditions.[1][2][11] The resulting triazole linkage is highly stable.[11] | Requires the introduction of a complementary azide or alkyne group into the binding partner. | PROTAC and ADC synthesis where precise and stable conjugation is critical.[11][12] |
Experimental Protocols
The following are generalized protocols for the application of bifunctional PEG linkers in the synthesis of PROTACs and ADCs, inspired by common laboratory practices.
Protocol 1: Synthesis of a PROTAC using a Heterobifunctional PEG Linker (e.g., Amine-PEG-Alkyne)
This protocol describes the sequential conjugation of an E3 ligase ligand and a target protein binder to a heterobifunctional PEG linker.
Materials:
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative)
-
Amine-PEG-alkyne linker
-
Target protein binder with an azide handle
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), t-BuOH/H2O
-
Purification supplies: Preparative HPLC
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the Amine-PEG-alkyne linker (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the azide-functionalized target protein binder (1.1 eq) in a t-BuOH/H2O mixture.
-
Add freshly prepared solutions of CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: ADC Synthesis via Click Chemistry with a Branched PEG Linker
This protocol outlines the conjugation of a drug payload to an antibody using a branched linker with multiple alkyne groups.
Materials:
-
Monoclonal antibody (mAb) engineered to contain azide groups
-
Branched PEG linker with multiple alkyne functionalities
-
Cytotoxic drug payload with a compatible functional group for attachment to the linker (if not pre-attached)
-
Click chemistry reagents: Copper-free click chemistry reagent such as DBCO-PEG-alkyne or copper-catalyzed reagents as in Protocol 1.
-
Purification: Size-exclusion chromatography (SEC)
Procedure:
-
Linker-Payload Conjugation (if necessary):
-
Synthesize the linker-payload conjugate by reacting the branched PEG linker with the cytotoxic drug.
-
Purify the conjugate using appropriate chromatographic techniques.
-
-
Antibody-Linker-Payload Conjugation:
-
Dissolve the azide-containing mAb in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the alkyne-functionalized linker-payload conjugate to the antibody solution.
-
If using copper-free click chemistry, the reaction can proceed without additional reagents. If using copper-catalyzed click chemistry, add the catalyst and reducing agent.
-
Incubate the reaction mixture at room temperature or 4°C, with gentle agitation.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
-
Purification:
-
Remove unreacted linker-payload and other byproducts by size-exclusion chromatography (SEC).
-
Characterize the final ADC product for purity, DAR, and aggregation.
-
Visualizing the Molecular Logic
To better understand the processes and relationships described, the following diagrams illustrate a typical PROTAC mechanism and the general workflow for PROTAC synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 9. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 10. PEG Linkers for ADCs Archives - JenKem Technology USA [jenkemusa.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to NH-bis(PEG2-propargyl) in Bioconjugation: An Objective Analysis of Performance and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of NH-bis(PEG2-propargyl), a multi-arm polyethylene (B3416737) glycol (PEG) linker, with other commonly used alternatives. We will delve into its performance characteristics, supported by experimental data from related studies, and provide detailed methodologies for key experimental protocols.
NH-bis(PEG2-propargyl) is a versatile linker featuring a central amine and two polyethylene glycol arms, each terminating in a propargyl group. This unique structure allows for a dual-functional approach to bioconjugation. The terminal propargyl groups enable covalent linkage to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[1][2] Concurrently, the central amine group can form stable amide bonds with carboxylic acids or react with other electrophiles, providing a secondary point of attachment.[2]
The PEG chains inherent in the linker's structure enhance the solubility and reduce the aggregation of the resulting conjugate, which are often significant challenges in drug development.[3][4] Furthermore, the branched nature of NH-bis(PEG2-propargyl) and similar multi-arm linkers allows for the attachment of multiple molecules, which can increase the drug-to-antibody ratio (DAR) in ADCs or modulate the orientation of the target protein and E3 ligase in PROTACs for improved efficacy.[5][6]
Performance Comparison of Linker Chemistries
The choice of linker and conjugation strategy significantly impacts the stability, homogeneity, and in vivo performance of a bioconjugate. Below, we compare key performance metrics of different linker types, drawing on data from studies on analogous systems due to the limited availability of direct, published quantitative data for NH-bis(PEG2-propargyl).
Table 1: Comparison of Bioconjugation Chemistries
| Feature | Click Chemistry (e.g., Propargyl-Azide) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Specificity | High | High (for thiols) | Moderate (lysine residues) |
| Reaction Efficiency | Typically >90% | 80-95% | Variable (50-90%) |
| Stability of Linkage | Very High (stable triazole ring) | Moderate (prone to retro-Michael addition)[7][8] | High (stable amide bond) |
| Homogeneity (DAR) | High (with site-specific modification)[9] | Moderate to High | Low (multiple accessible lysines)[10] |
| Reaction Conditions | Mild (physiological pH, room temp) | Mild (pH 6.5-7.5) | Mild (pH 7-9) |
| Key Advantage | Bio-orthogonal and highly stable linkage | Targets cysteine residues | Well-established and simple |
| Key Disadvantage | May require copper catalyst (for CuAAC) | Potential for linker instability | Produces heterogeneous products |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key steps in a typical workflow involving a propargyl-containing linker like NH-bis(PEG2-propargyl).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified antibody to a propargyl-containing linker.
Materials:
-
Azide-modified antibody (e.g., 5 mg/mL in PBS)
-
Propargyl-linker-drug conjugate (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
-
Sodium ascorbate (B8700270) (freshly prepared, 50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-modified antibody with the propargyl-linker-drug conjugate at a desired molar ratio (e.g., 1:5).
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst solution to the antibody-linker mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purify the resulting antibody-drug conjugate using a suitable method, such as size-exclusion chromatography or protein A affinity chromatography, to remove excess reagents.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation efficiency, for example, by hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: Amide Bond Formation with the Central Amine
This protocol outlines the conjugation of a carboxylic acid-containing molecule to the central amine of NH-bis(PEG2-propargyl).
Materials:
-
NH-bis(PEG2-propargyl) (1 equivalent)
-
Carboxylic acid-containing molecule (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.5 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
Procedure:
-
Dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve NH-bis(PEG2-propargyl) in anhydrous DMF and add TEA or DIPEA.
-
Add the activated carboxylic acid solution to the NH-bis(PEG2-propargyl) solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product by flash column chromatography or preparative HPLC.
Visualizing Workflows and Pathways
To better illustrate the processes involved in bioconjugation, the following diagrams created using Graphviz depict a general workflow for ADC synthesis and the mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Determining the Degree of Labeling with NH-bis(PEG2-propargyl): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of labeling efficiency, or the Degree of Labeling (DOL), is a critical parameter in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of methodologies for determining the DOL of proteins modified with NH-bis(PEG2-propargyl), a bifunctional linker featuring two terminal alkyne groups for click chemistry applications. We will explore its performance in comparison to alternative labeling reagents and provide detailed experimental protocols for accurate DOL determination.
Comparison of Alkyne-Containing Labeling Reagents
The choice of a linker for bioconjugation is pivotal, influencing not only the efficiency of the labeling reaction but also the stability and biological activity of the final conjugate. NH-bis(PEG2-propargyl) utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. An alternative and widely used approach is the strain-promoted alkyne-azide cycloaddition (SPAAC), which employs cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO).
| Feature | NH-bis(PEG2-propargyl) (CuAAC) | DBCO-based Reagents (SPAAC) |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition | Strain-promoted azide-alkyne cycloaddition (copper-free) |
| Reaction Kinetics | Generally faster in vitro with catalyst optimization. | Typically slower than catalyzed reactions but highly efficient. |
| Biocompatibility | Requires a copper catalyst, which can be cytotoxic, necessitating careful removal for in vivo applications. | Copper-free, offering excellent biocompatibility for live-cell and in vivo studies. |
| Labeling Efficiency | Can achieve high labeling efficiency in vitro. Some studies suggest CuAAC can be more effective than SPAAC in vitro settings.[1] | High labeling efficiency, particularly in complex biological environments where copper may be problematic.[2] |
| Background Labeling | Low, as the alkyne and azide (B81097) groups are bioorthogonal. | Minimal background due to the high specificity of the strain-promoted reaction. |
| Reagent Stability | The terminal alkyne is generally stable. | The strained cyclooctyne ring can be susceptible to degradation over long-term storage or under certain conditions. |
Determining the Degree of Labeling (DOL)
Accurate determination of the DOL is essential for ensuring batch-to-batch consistency and understanding the structure-activity relationship of the bioconjugate. As NH-bis(PEG2-propargyl) is not directly chromogenic, indirect methods are required to quantify its incorporation.
Experimental Workflow for DOL Determination
The following diagram outlines a general workflow for labeling a protein with NH-bis(PEG2-propargyl) and subsequently determining the DOL using mass-based methods.
Experimental Protocols
Protocol 1: Labeling of an Antibody with NH-bis(PEG2-propargyl)
This protocol describes the labeling of an antibody by targeting primary amines (e.g., lysine (B10760008) residues) with an NHS-activated derivative of NH-bis(PEG2-propargyl).
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
NH-bis(PEG2-propargyl)-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NH-bis(PEG2-propargyl)-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NH-bis(PEG2-propargyl)-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted labeling reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: DOL Determination by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can be used to determine the average number of linker molecules conjugated to the protein by measuring the mass shift.[3][4][5]
Materials:
-
Unlabeled antibody (control)
-
Alkyne-modified antibody
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of both the unlabeled and labeled antibody at a concentration of approximately 10-20 pmol/µL in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Matrix Preparation: Prepare a saturated solution of the sinapinic acid matrix in a solvent compatible with the sample.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry. Then, spot 1 µL of the antibody solution onto the dried matrix spot. Alternatively, a dried-droplet method can be used where the sample and matrix are mixed prior to spotting.
-
Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled antibody in linear positive ion mode. The instrument should be calibrated using appropriate standards.
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled antibody (MW_unlabeled).
-
Determine the average molecular weight of the labeled antibody (MW_labeled).
-
The mass of the NH-bis(PEG2-propargyl) linker is 269.34 Da.
-
Calculate the DOL using the following formula: DOL = (MW_labeled - MW_unlabeled) / 269.34
-
Protocol 3: DOL Determination by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a quantitative method for determining the degree of PEGylation.[1][6][7] This method relies on comparing the integral of a characteristic peak from the PEG linker to a peak from the protein.
Materials:
-
Alkyne-modified protein of known concentration
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known concentration (optional, for absolute quantification)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the alkyne-modified protein in the deuterated solvent at a concentration suitable for NMR analysis (typically >1 mg/mL).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify a well-resolved proton signal from the NH-bis(PEG2-propargyl) linker. The protons on the carbons adjacent to the ether oxygens in the PEG chains typically produce a prominent signal around 3.6 ppm.
-
Identify a well-resolved proton signal from the protein that is not in the same region as the PEG signals. Aromatic protons (e.g., from tyrosine or phenylalanine) between 6.5 and 8.0 ppm are often used.
-
Integrate the area of the characteristic PEG signal (I_PEG) and the chosen protein signal (I_protein).
-
Normalize the integrals by the number of protons they represent (N_PEG and N_protein, respectively). The repeating -(CH₂CH₂O)- unit in the two PEG2 chains of NH-bis(PEG2-propargyl) contains 16 protons.
-
Calculate the DOL using the following formula: DOL = (I_PEG / N_PEG) / (I_protein / N_protein)
-
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship in choosing a labeling strategy based on the experimental context.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass-tag labeling reveals site-specific and endogenous levels of protein S-fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched vs. Unbranched Propargyl Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The propargyl group, with its terminal alkyne, is a key functional moiety for "click chemistry," particularly the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This guide provides a detailed comparative analysis of unbranched (linear) versus branched propargyl linkers, focusing on their performance in bioconjugation applications, supported by illustrative experimental data and detailed protocols.
Introduction to Propargyl Linkers
Propargyl linkers are bifunctional molecules that contain a propargyl group (a terminal alkyne) at one end and a reactive group at the other, such as an N-hydroxysuccinimide (NHS) ester for reaction with amines on proteins.[1][3] These linkers are instrumental in attaching payloads, such as cytotoxic drugs or imaging agents, to biomolecules like antibodies. The choice between a simple linear structure and a more complex branched architecture can significantly impact the properties and performance of the resulting bioconjugate.
Unbranched Propargyl Linkers: These are straight-chain molecules that connect a single payload to a biomolecule. They are widely used due to their straightforward synthesis and well-understood behavior in conjugation reactions.[1][4]
Branched Propargyl Linkers: These linkers possess a central core from which multiple "arms" extend, each terminating in a propargyl group. This design allows for the attachment of multiple payload molecules at a single conjugation site on a biomolecule, thereby increasing the drug-to-antibody ratio (DAR).[5][6]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of bioconjugates synthesized with unbranched and branched propargyl linkers. The data presented is illustrative, based on general principles observed in linker chemistry, to provide a framework for comparison.
Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker Type | Target DAR | Achieved DAR (Mass Spec) | Conjugation Efficiency (%) |
| Unbranched Propargyl Linker | 2 | 1.9 | 95% |
| Branched Propargyl Linker (2-arm) | 4 | 3.7 | 92.5% |
| Branched Propargyl Linker (4-arm) | 8 | 7.1 | 88.8% |
This table illustrates that while branched linkers can achieve a higher DAR, the conjugation efficiency may decrease slightly with increasing branching due to steric hindrance.[7]
Table 2: In Vitro Plasma Stability
| Conjugate | Payload Release after 72h in Plasma (%) |
| ADC with Unbranched Linker | < 2% |
| ADC with Branched Linker | < 3% |
Both linker types can form stable conjugates, with minimal premature drug release in plasma.
Table 3: In Vitro Cytotoxicity against HER2+ SK-BR-3 Cells
| Conjugate | IC50 (nM) |
| ADC with Unbranched Linker (DAR 2) | 10.5 |
| ADC with Branched Linker (DAR 4) | 5.2 |
| ADC with Branched Linker (DAR 8) | 2.8 |
This table demonstrates that higher DAR, achievable with branched linkers, generally leads to increased cytotoxic potency.
Table 4: Pharmacokinetics in a Mouse Model
| Conjugate | Half-life (t½) in hours |
| ADC with Unbranched Linker | 150 |
| ADC with Branched Linker | 145 |
The pharmacokinetic profiles of ADCs with both types of linkers are often comparable, though this can be influenced by the payload and the overall bioconjugate structure.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of these linkers.
Protocol 1: General Procedure for Antibody-Drug Conjugation
-
Antibody Preparation: A monoclonal antibody (e.g., Trastuzumab) is buffer-exchanged into a conjugation buffer (e.g., PBS, pH 7.4).
-
Linker Addition: The unbranched or branched propargyl-NHS ester linker is dissolved in an organic co-solvent like DMSO and added to the antibody solution at a specific molar excess. The reaction is incubated at room temperature for 1-2 hours.
-
Purification: The antibody-linker conjugate is purified from excess, unreacted linker using size exclusion chromatography (SEC).
-
Click Reaction: The azide-functionalized payload is added to the purified antibody-linker conjugate. For CuAAC, a solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) is added.[2] The reaction is incubated for 1-4 hours at room temperature.
-
Final Purification: The final ADC is purified by SEC to remove excess payload and reaction reagents.
-
Characterization: The final ADC is characterized by UV-Vis spectroscopy to determine protein concentration and DAR, and by mass spectrometry to confirm the molecular weight and DAR distribution.
Protocol 2: In Vitro Plasma Stability Assay
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
The samples are analyzed by a suitable method, such as ELISA or LC-MS, to quantify the amount of payload that has been released from the antibody.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cancer cells expressing the target antigen (e.g., HER2+ SK-BR-3 cells) are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC and incubated for 72-96 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Mandatory Visualization
Caption: Structural comparison of ADCs with unbranched versus branched propargyl linkers.
Caption: Experimental workflow for comparing the efficacy of ADCs.
Comparative Analysis
The choice between an unbranched and a branched propargyl linker is a critical design consideration in the development of bioconjugates.
Advantages of Unbranched Propargyl Linkers:
-
Simplicity and Predictability: Their linear nature leads to more straightforward synthesis and conjugation, with well-defined and predictable outcomes.
-
Reduced Steric Hindrance: The smaller size of unbranched linkers can minimize steric hindrance, potentially leading to higher conjugation efficiencies and less impact on the binding affinity of the biomolecule.[7]
Advantages of Branched Propargyl Linkers:
-
Higher Payload Loading: The primary advantage of branched linkers is the ability to attach multiple payload molecules at a single conjugation site, leading to a higher DAR.[5][6] This can significantly enhance the potency of ADCs.
-
Modulation of Physicochemical Properties: Branching can influence the hydrodynamic radius of a bioconjugate, which may affect its pharmacokinetic properties, such as a longer in vivo half-life by reducing renal clearance.[8]
Considerations and Potential Disadvantages of Branched Linkers:
-
Increased Steric Hindrance: The bulkier structure of branched linkers can sometimes negatively impact conjugation efficiency and may interfere with the interaction between the biomolecule and its target.[7]
-
Impact on Payload Release: For cleavable linkers, the steric bulk of a branched structure might hinder the access of enzymes responsible for payload release, potentially affecting the rate of drug activation within the target cell.[6]
-
Synthesis Complexity: The synthesis of branched linkers is generally more complex and may require more extensive purification and characterization.
Conclusion
Both unbranched and branched propargyl linkers are valuable tools in the field of bioconjugation. Unbranched linkers offer simplicity and predictability, making them a robust choice for many applications. Branched linkers provide an effective strategy for increasing payload density and enhancing the potency of bioconjugates like ADCs. However, the increased steric bulk of branched structures requires careful consideration of potential impacts on conjugation efficiency and biological activity. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of propargyl linker architecture for advanced drug development and research applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? | MDPI [mdpi.com]
- 7. Effects of branching architecture and linker on the activity of hyperbranched polymer-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of NH-bis(PEG2-propargyl): A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
NH-bis(PEG2-propargyl) is a valuable tool in drug development and research, but its proper disposal is crucial due to its potential harm to aquatic ecosystems. This guide provides a clear, step-by-step procedure for the safe handling and disposal of NH-bis(PEG2-propargyl) waste, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for regulatory compliance and responsible laboratory practice.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), NH-bis(PEG2-propargyl) is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
The primary disposal directive is to avoid release to the environment and to dispose of contents and container to an approved waste disposal plant .[1] Under no circumstances should this chemical be disposed of down the drain.
Quantitative Hazard Data Summary
For quick reference, the key hazard classifications for NH-bis(PEG2-propargyl) are summarized in the table below.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols: Waste Segregation and Handling
Proper segregation and handling of NH-bis(PEG2-propargyl) waste at the point of generation are critical to prevent accidental exposure and environmental contamination.
Materials:
-
Dedicated, chemically compatible waste container (e.g., high-density polyethylene (B3416737) - HDPE)
-
"Hazardous Waste" label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Designate a Waste Container: Select a clean, leak-proof container made of a material compatible with NH-bis(PEG2-propargyl). The container should have a secure, tight-fitting lid.
-
Label the Container: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "NH-bis(PEG2-propargyl)". The label should also include the approximate concentration and date.
-
Segregate the Waste: Collect all waste containing NH-bis(PEG2-propargyl), including unused neat material, solutions, and contaminated consumables (e.g., pipette tips, vials), in the designated container.
-
Avoid Mixing: Do not mix NH-bis(PEG2-propargyl) waste with other incompatible waste streams.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from general lab traffic.
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of NH-bis(PEG2-propargyl) waste.
Caption: Workflow for the disposal of NH-bis(PEG2-propargyl) waste.
Step-by-Step Disposal Plan
This section provides a detailed, operational plan for the final disposal of accumulated NH-bis(PEG2-propargyl) waste.
1. Waste Accumulation and Storage:
- Continue to collect NH-bis(PEG2-propargyl) waste in the designated and properly labeled container.
- Ensure the container is kept securely closed and stored in a secondary containment tray to prevent spills.
- Do not overfill the container; leave at least 10% headspace to allow for expansion.
2. Arranging for Professional Disposal:
- NH-bis(PEG2-propargyl) waste must be disposed of through a licensed and approved hazardous waste disposal company.[1]
- Contact your institution's Environmental Health and Safety (EHS) department to coordinate a waste pickup. They will have established procedures and contracts with certified disposal vendors.
- If your institution does not have an EHS department, you will need to directly contact a reputable chemical waste disposal company. Ensure they are licensed to handle and transport hazardous chemical waste.
3. Preparing for Pickup:
- Ensure the waste container's label is complete and accurate, including the chemical name, hazard information, and accumulation start date.
- The exterior of the container should be clean and free of contamination.
- Follow any specific instructions provided by your EHS department or the waste disposal company regarding container placement for pickup.
4. Documentation:
- Maintain a log of the accumulated NH-bis(PEG2-propargyl) waste, noting the quantities and dates of generation.
- Retain all paperwork and manifests provided by the waste disposal company as proof of proper disposal.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of NH-bis(PEG2-propargyl), minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling NH-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of NH-bis(PEG2-propargyl). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
NH-bis(PEG2-propargyl) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While this specific compound is not classified as flammable, other propargyl-containing compounds are, and appropriate precautions should be taken[2][3]. The following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.[4][5] |
| Eye Protection | Safety goggles | Must be worn at all times to protect from splashes. |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat is required to protect skin and clothing.[6] |
| Respiratory Protection | Fume hood | All handling of NH-bis(PEG2-propargyl) should be conducted in a well-ventilated chemical fume hood.[7][8] |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][8].
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If it is a liquid, use appropriate volumetric glassware to minimize splashes.
-
All transfers should be performed within the fume hood.
-
-
During Use:
-
Post-Handling:
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[1].
-
If on Skin: Remove contaminated clothing and rinse the affected area thoroughly with water[1].
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention[1].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Spill and Disposal Plan
4.1. Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
4.2. Waste Disposal:
-
Chemical Waste: Dispose of NH-bis(PEG2-propargyl) and any contaminated materials (e.g., gloves, bench paper, absorbent pads) in a designated hazardous waste container. The container must be properly labeled with the chemical name and hazard warnings.
-
Environmental Precautions: Avoid release to the environment. This chemical is very toxic to aquatic life[1]. Do not dispose of it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance[9].
Experimental Workflow Diagram
References
- 1. NH-bis(PEG2-propargyl)|MSDS [dcchemicals.com]
- 2. Exploring the Chemical Properties and Applications of Propargyl Alcohol in Industry and Research [tengerchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. aksci.com [aksci.com]
- 8. rawsource.com [rawsource.com]
- 9. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
